Propionitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSKHRXBFJPNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N, Array | |
| Record name | PROPIONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4346 | |
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| Record name | PROPIONITRILE | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1021879 | |
| Record name | Propionitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Propionitrile appears as a colorless liquid with an ether-like odor. Density 0.683 g / cm3. Flash point 61 °F. Toxic by inhalation, skin absorption, and ingestion. Vapors are heavier than air. Used as a solvent, and to make other chemicals., Colorless liquid with a pleasant, sweetish, ethereal odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, sweetish, ethereal odor. [Note: Forms cyanide in the body.] | |
| Record name | PROPIONITRILE | |
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| Record name | Propionitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
207 °F at 760 mmHg (EPA, 1998), 97.2 °C @ 760 mm Hg, 97 °C, 207 °F | |
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| Record name | Propionitrile | |
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Flash Point |
35.6 °F (EPA, 1998), 2 °C, 36 °F (2 °C) (Closed Cup), 16 °C (Open Cup), 2 °C c.c., 36 °F | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Propionitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |
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Solubility |
50 to 100 mg/mL at 73 °F (NTP, 1992), Miscible with ether, alcohol, In water, 1.03X10+5 mg/l @ 25 °C., Solubility in water, g/100ml at 20 °C: 10 (good), 11.9% | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Propionitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Density |
0.802 at 32 °F (EPA, 1998) - Less dense than water; will float, SP GR: 0.7818 @ 20 °C/4 °C, Density of saturated air: 1.05 @ 22 °C (air= 1), Relative density (water = 1): 0.78, 0.78 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Propionitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.9 (Air= 1), Relative vapor density (air = 1): 1.9 | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Vapor Pressure |
40 mmHg at 71.6 °F (EPA, 1998), 47.4 [mmHg], Vapor pressure: 40 mm Hg @ 22 °C, 47.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 5.2, 35 mmHg | |
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Color/Form |
Colorless liquid | |
CAS No. |
107-12-0, 68130-67-6 | |
| Record name | PROPIONITRILE | |
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| Record name | Propanenitrile, 3-(C12-18-alkyloxy) derivs. | |
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| URL | https://www.cdc.gov/niosh-rtecs/UF92DDA8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-133 °F (EPA, 1998), -91.8 °C, -92 °C, -133 °F | |
| Record name | PROPIONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4346 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | PROPIONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPIONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propionitrile | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Propionitrile: A Comprehensive Technical Guide for the Modern Laboratory
Introduction: Beyond a Simple Nitrile
Propionitrile, systematically known as propanenitrile and often referred to as ethyl cyanide, is a colorless, volatile liquid with a characteristic sweet, ethereal odor.[1][2] While its fundamental properties are well-documented, its nuanced applications and the rationale behind its selection in complex synthetic pathways are often underexplored in standard chemical literature. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of this compound, moving beyond basic data to offer actionable insights grounded in scientific principles and practical laboratory applications.
At its core, this compound is an aliphatic nitrile with the molecular formula C₃H₅N and the CAS (Chemical Abstracts Service) Registry Number 107-12-0 . Its utility in the laboratory is dictated by the chemistry of the nitrile group and the physicochemical properties imparted by the ethyl substituent.
Core Properties and Specifications
A thorough understanding of this compound's physical and chemical properties is paramount for its effective and safe use in a research and development setting.
| Property | Value | Source(s) |
| CAS Number | 107-12-0 | |
| Molecular Formula | C₃H₅N | |
| Molecular Weight | 55.08 g/mol | |
| IUPAC Name | Propanenitrile | |
| Synonyms | Ethyl cyanide, Cyanoethane, Propionic nitrile | [1] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Sweetish, ethereal | [1][2] |
| Boiling Point | 97 °C (207 °F) | [2] |
| Melting Point | -93 °C (-135.4 °F) | |
| Density | 0.772 g/mL at 25 °C | |
| Solubility in Water | 11.9% at 20 °C | |
| Flash Point | 6 °C (43 °F) |
Synthesis of this compound: Industrial and Laboratory Perspectives
The availability of high-purity this compound is underpinned by robust industrial production methods and adaptable laboratory-scale syntheses.
Industrial Production
Two primary routes dominate the industrial manufacturing of this compound:
-
Hydrogenation of Acrylonitrile: This is a major industrial method where acrylonitrile is catalytically hydrogenated. This process is efficient and widely used for large-scale production.[3]
-
Ammoxidation of Propanol: In this process, propanol is reacted with ammonia and oxygen at high temperatures over a catalyst to yield this compound.[3]
Laboratory-Scale Synthesis
For research and specialized applications, several laboratory-scale methods are employed:
-
Dehydration of Propionamide: A classic method involving the dehydration of propionamide using a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂).
-
Kolbe Nitrile Synthesis: This method involves the reaction of an ethyl halide (e.g., ethyl bromide) with a cyanide salt (e.g., sodium cyanide).
The Role of this compound in Advanced Organic Synthesis
This compound's value in a synthetic context stems from its role as both a versatile solvent and a C3 building block.
This compound as a Strategic Solvent
While acetonitrile is a more common solvent in many applications, this compound's higher boiling point (97 °C vs. 81.6 °C for acetonitrile) makes it an excellent choice for reactions requiring elevated temperatures. This property allows for a greater operational temperature range, which can be crucial for driving sluggish reactions to completion.
Causality in Solvent Choice: The decision to use this compound over acetonitrile is often driven by the need for higher reaction temperatures to overcome activation energy barriers. Its polar aprotic nature effectively dissolves a wide range of organic compounds and inorganic salts, making it suitable for a variety of reaction types, including nucleophilic substitutions and organometallic reactions.[4]
Key Synthetic Transformations
The nitrile functionality of this compound is a gateway to a diverse array of chemical transformations, making it a valuable precursor in multi-step syntheses.
The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis, providing access to a key functional group in many biologically active molecules.
Experimental Protocol: Catalytic Hydrogenation of this compound to Propylamine
Objective: To reduce this compound to propylamine using catalytic hydrogenation.
Materials:
-
This compound (≥99% purity)
-
Raney Nickel (or Platinum on carbon, 5% w/w)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
High-pressure autoclave (e.g., Parr hydrogenator)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel catalyst with anhydrous ethanol to remove any residual water.
-
Reaction Setup: To the high-pressure autoclave, add this compound (1.0 eq) and anhydrous ethanol as the solvent. Carefully add the prepared Raney Nickel catalyst (typically 5-10% by weight of the nitrile).
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may vary depending on the specific catalyst and scale).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 70-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate contains the desired propylamine.
-
Purification: The propylamine can be purified by fractional distillation.
Self-Validating System: The success of the reduction can be validated by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material and the appearance of the product with the correct mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the purified propylamine.
The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones, and this compound is a key reagent in this transformation.[5] This reaction is particularly useful for the acylation of electron-rich aromatic compounds like phenols and their ethers.
Experimental Protocol: Synthesis of 2,4,6-Trihydroxypropiophenone via the Houben-Hoesch Reaction
Objective: To synthesize 2,4,6-trihydroxypropiophenone from phloroglucinol and this compound.[5]
Materials:
-
Phloroglucinol (anhydrous)
-
This compound
-
Zinc chloride (fused and powdered)
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
-
Water
Procedure:
-
Reactant Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, suspend anhydrous phloroglucinol (0.1 mol, 12.6 g) and freshly fused, powdered zinc chloride (25 g) in 100 mL of anhydrous diethyl ether.[5]
-
Reaction Initiation: Add this compound (0.1 mol, 5.5 g) to the suspension. Begin stirring and bubble a steady stream of dry hydrogen chloride gas through the mixture.[5]
-
Reaction Conditions: Continue passing HCl gas through the mixture for 2-3 hours. The mixture will warm up and turn yellow-orange as the ketimine hydrochloride salt precipitates. Allow the mixture to stand overnight at room temperature.[5]
-
Work-up and Hydrolysis: Decant the ether layer. Add 100 mL of water to the oily ketimine salt and heat the mixture on a steam bath for 1 hour to hydrolyze the intermediate.[5]
-
Purification: Cool the aqueous solution in an ice bath. The product, 2,4,6-trihydroxypropiophenone, will crystallize. Collect the crystals by vacuum filtration, wash with cold water, and recrystallize from hot water to yield the pure product.[5]
Self-Validating System: The identity and purity of the product can be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The IR spectrum should show a characteristic carbonyl stretch, and the NMR spectra should be consistent with the structure of 2,4,6-trihydroxypropiophenone.
Caption: Mechanism of the Houben-Hoesch Reaction.
This compound reacts with Grignard reagents to form ketones after hydrolysis of the intermediate imine. This provides a valuable route for the synthesis of a variety of ketones.
Safety, Handling, and Toxicology
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Summary:
-
Flammability: this compound is a highly flammable liquid with a low flash point.[6] All work should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Toxicity: It is toxic if inhaled, absorbed through the skin, or ingested.[6] this compound can be metabolized in the body to release cyanide, leading to symptoms of cyanide poisoning.[1][2]
-
Irritation: It is an irritant to the eyes, skin, and respiratory system.[2]
Workplace Exposure Limits:
-
NIOSH REL (Recommended Exposure Limit): TWA (Time-Weighted Average) 6 ppm (14 mg/m³).[2]
-
OSHA PEL (Permissible Exposure Limit): None established.[2]
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
Spills: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[7]
Disposal:
This compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]
Conclusion
This compound is a chemical of significant utility in the modern research and development landscape. Its value extends beyond its basic physical properties to its role as a strategic solvent and a versatile C3 building block in complex organic syntheses. A comprehensive understanding of its reactivity, coupled with a commitment to safe handling practices, enables researchers and drug development professionals to leverage the full potential of this important nitrile.
References
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Propionitrile: A Comprehensive Technical Guide to its Boiling and Melting Points
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Propionitrile
This compound, also known as ethyl cyanide or propanenitrile, is a colorless, water-soluble liquid with an ether-like odor.[1][2][3] It serves as a versatile aprotic solvent, similar to acetonitrile but with a higher boiling point, making it suitable for reactions requiring elevated temperatures.[2] Furthermore, its role as a C-3 building block and precursor to various organic compounds, including propylamines and the drug flopropione, underscores its importance in synthetic organic chemistry and pharmaceutical development.[2][4] An accurate understanding of its physical properties, particularly its boiling and melting points, is paramount for its safe handling, application in chemical synthesis, and purification processes.
Section 1: Physicochemical Properties of this compound
The boiling and melting points of a substance are direct manifestations of the strength of its intermolecular forces. In the case of this compound, a simple aliphatic nitrile, these properties are primarily governed by dipole-dipole interactions and van der Waals forces.[4] The presence of the strongly polarized cyano group (C≡N) creates a significant molecular dipole moment, leading to stronger intermolecular attractions than those found in nonpolar compounds of similar molecular weight.[4]
Key Physical and Chemical Properties
| Property | Value | Source(s) |
| Boiling Point | 96 to 98 °C | [2] |
| 97 °C (lit.) | [5][6][7][8] | |
| 97.1 °C | [4] | |
| 207 °F (97.2 °C) | [9][10][11] | |
| Melting Point | -100 to -86 °C | [2] |
| -93 °C (lit.) | [5][6][7][12] | |
| -92 °C | [8][13] | |
| -91.8 °C | [10] | |
| -133 °F (-91.7 °C) | [9][11] | |
| Molecular Formula | C₃H₅N | [2][6][14] |
| Molar Mass | 55.08 g/mol | [2][4][6] |
| Density | 0.772 g/mL at 25 °C (lit.) | [5][7] |
| Appearance | Colorless liquid | [1][2][6] |
| Odor | Sweetish, ethereal | [2][4][6] |
The relatively high boiling point of this compound compared to other organic molecules of similar mass is a direct consequence of the strong dipole-dipole forces originating from the cyano group.[4] The melting point, conversely, is influenced by both intermolecular forces and the efficiency of crystal lattice packing.
Section 2: The Science Behind Phase Transitions
The transition between solid, liquid, and gaseous states is a fundamental concept in physical chemistry. Understanding the molecular interactions that govern these transitions is crucial for predicting and controlling the behavior of substances like this compound.
Intermolecular Forces in this compound
The primary intermolecular forces at play in this compound are:
-
Dipole-Dipole Interactions: The significant difference in electronegativity between the carbon and nitrogen atoms in the cyano group results in a large permanent dipole moment.[4] These dipoles align, creating strong attractive forces between adjacent molecules.
-
Van der Waals Forces (London Dispersion Forces): These are weaker, temporary forces that arise from instantaneous fluctuations in electron distribution. While present in all molecules, they are less significant than the dipole-dipole interactions in this compound.[4]
This compound can act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom, but it cannot act as a hydrogen bond donor.[4]
Caption: Intermolecular dipole-dipole interactions in this compound.
Section 3: Experimental Determination of Boiling and Melting Points
Accurate determination of boiling and melting points is essential for compound identification and purity assessment.[15][16] Standardized protocols ensure reproducibility and comparability of data across different laboratories.
Melting Point Determination: Capillary Method (ASTM E324)
The capillary tube method is a widely accepted technique for determining the melting range of a crystalline solid.[17][18][19] A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range. A narrow melting range is indicative of high purity.[15]
Caption: Workflow for melting point determination by the capillary method.
Protocol:
-
Sample Preparation: Ensure the this compound sample is solidified and finely powdered.
-
Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to a depth of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the last solid crystal melts. This range is the melting point.
Boiling Point Determination: Micro-Boiling Point Method (Siwoloboff Method)
For small sample volumes, the micro-boiling point method, as described in OECD Guideline 103, is a suitable technique.[20][21][22][23] This method relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.[24][25]
Caption: Workflow for the micro-boiling point determination method.
Protocol:
-
Apparatus Setup: Place a small amount of liquid this compound into a small test tube. Invert a sealed-end capillary tube into the liquid.
-
Heating: Heat the test tube in a suitable heating bath.
-
Observation of Bubbling: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Cooling and Observation: Remove the heat source and allow the apparatus to cool slowly.
-
Boiling Point Determination: The temperature at which the bubbling stops and the liquid is drawn up into the capillary tube is the boiling point.[25][26]
Section 4: Safety and Handling Considerations
This compound is a flammable liquid and is toxic by inhalation, ingestion, and skin absorption.[1][9][27][28][29] It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[28][29] Upon heating, this compound can produce toxic hydrogen cyanide gas.[6][9] Always consult the Safety Data Sheet (SDS) before handling.[27][28][29][30]
Conclusion
The boiling and melting points of this compound are critical physical properties that are dictated by its molecular structure and intermolecular forces. A comprehensive understanding of these properties, coupled with the application of standardized measurement techniques, is essential for the safe and effective use of this compound in research, development, and industrial applications. The data and protocols presented in this guide provide a solid foundation for scientists and professionals working with this important chemical intermediate.
References
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Understanding the propionitrile molecular structure
An In-depth Technical Guide to the Molecular Structure of Propionitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (CH₃CH₂CN), also known as propanenitrile or ethyl cyanide, is a fundamental aliphatic nitrile with significant utility in both industrial and research settings.[1][2][3] Its role as a versatile polar aprotic solvent and a key C-3 building block in the synthesis of pharmaceuticals and other fine chemicals necessitates a deep understanding of its molecular architecture.[2][4][5][6] This guide provides a comprehensive examination of the molecular structure of this compound, delving into its electronic configuration, bonding, and three-dimensional geometry. We will explore the key spectroscopic techniques—including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—that serve as the bedrock for its structural elucidation. By correlating these structural features with the molecule's chemical reactivity, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application.
Core Molecular Architecture: Electronic Structure and Bonding
The chemical behavior of this compound is a direct consequence of its underlying electronic structure and the nature of its covalent bonds. The molecule consists of an ethyl group (CH₃CH₂-) bonded to a cyano (-C≡N) functionality.[2][7]
1.1. Atomic Hybridization and Bond Formation
The spatial arrangement of atoms in this compound is dictated by the hybridization state of its carbon and nitrogen atoms.
-
Ethyl Group (CH₃CH₂-): The two carbon atoms of the ethyl group are sp³ hybridized. This results in a tetrahedral geometry around each carbon, with bond angles approximating 109.5°. These carbons form single covalent bonds (σ-bonds) with each other and with the hydrogen atoms.
-
Cyano Group (-C≡N): The nitrile carbon and nitrogen atoms are both sp hybridized. This leads to a linear geometry for the C-C≡N fragment. The carbon and nitrogen atoms are linked by a strong triple bond, which consists of one σ-bond and two π-bonds.
This combination of hybridization states imparts a distinct, non-linear overall shape to the molecule.
Diagram: Orbital Hybridization in this compound
Caption: Orbital hybridization scheme in the this compound molecule.
1.2. Bond Polarity and Dipole Moment
The most significant feature of the nitrile group is its intense polarity. Nitrogen is considerably more electronegative than carbon, leading to a strong dipole moment where the nitrogen atom bears a partial negative charge (δ-) and the nitrile carbon bears a partial positive charge (δ+). This polarization is the primary driver of this compound's reactivity and its properties as a polar aprotic solvent.[4] The molecule exhibits a substantial overall dipole moment of approximately 4.05 D.[4]
Molecular Geometry and Physical Properties
The combination of tetrahedral and linear geometries results in a specific three-dimensional structure with well-defined bond lengths and angles. X-ray diffraction studies on crystalline this compound have provided precise measurements of its geometry.[7]
| Property | Value | Source |
| Chemical Formula | C₃H₅N | [3][7] |
| Molecular Weight | 55.08 g/mol | [1][4] |
| Boiling Point | 97.1 °C | [4] |
| Melting Point | -92.8 °C | [4] |
| Density | 0.772 g/mL at 25 °C | [4][8] |
| Appearance | Colorless liquid | [1][7] |
| Odor | Sweetish, ethereal | [1][4] |
| Crystal Space Group | P n m a | [7] |
| Unit Cell Dimensions | a=7.56 Å, b=6.59 Å, c=7.24 Å | [7] |
Table 1: Selected physical and crystallographic properties of this compound.
Spectroscopic Characterization: The Experimental Proof of Structure
The molecular structure of this compound is unequivocally confirmed through a suite of spectroscopic techniques. Each method probes different aspects of the molecule, and together they provide a complete and self-validating picture.
Diagram: General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the structural elucidation of this compound.
3.1. Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying the nitrile functional group.
-
Key Absorptions: The most characteristic feature in the IR spectrum of this compound is a strong, sharp absorption band appearing around 2250 cm⁻¹ . This band is due to the C≡N triple bond stretching vibration. Its intensity and sharp nature are diagnostic for a nitrile. Additionally, C-H stretching vibrations from the ethyl group are observed in the 2800-3000 cm⁻¹ region.
-
Causality: The high polarity of the C≡N bond results in a large change in dipole moment during the stretching vibration, leading to a very strong absorption. This makes IR an excellent primary tool for confirming the presence of the nitrile group.
Protocol: Acquiring an ATR-FTIR Spectrum
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact. Initiate the sample scan (typically co-adding 16 or 32 scans for a good signal-to-noise ratio).
-
Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
Analysis: Identify the key peaks, paying close attention to the diagnostically critical 2200-2300 cm⁻¹ region for the C≡N stretch.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR Spectrum: The proton NMR spectrum is simple and highly informative.[9]
-
A triplet is observed at approximately δ 1.3 ppm . This signal corresponds to the three protons of the methyl (-CH₃) group. It is split into a triplet by the two adjacent protons of the methylene group (n+1 rule, 2+1=3).
-
A quartet is observed at approximately δ 2.4 ppm . This signal corresponds to the two protons of the methylene (-CH₂-) group. It is split into a quartet by the three adjacent protons of the methyl group (n+1 rule, 3+1=4).
-
Causality: The chemical shift values are influenced by the electron-withdrawing nitrile group, which deshields the adjacent methylene protons, causing them to appear further downfield than the methyl protons. The coupling pattern (triplet-quartet) is a classic signature of an ethyl group.
-
-
¹³C NMR Spectrum: The carbon NMR spectrum shows three distinct signals, confirming the three unique carbon environments.
-
~δ 10 ppm: Methyl carbon (-CH₃).
-
~δ 12 ppm: Methylene carbon (-CH₂-).
-
~δ 120 ppm: Nitrile carbon (-C≡N). This signal is significantly downfield due to the sp hybridization and the electronegativity of the nitrogen atom.
-
| Nucleus | Signal Type | Approx. Chemical Shift (δ, ppm) | Coupling Pattern | Assignment |
| ¹H | Triplet | 1.3 | J ≈ 7.6 Hz | -CH₃ (Methyl) |
| ¹H | Quartet | 2.4 | J ≈ 7.6 Hz | -CH₂- (Methylene) |
| ¹³C | Singlet | ~10 | - | -CH₃ (Methyl) |
| ¹³C | Singlet | ~12 | - | -CH₂- (Methylene) |
| ¹³C | Singlet | ~120 | - | -C≡N (Nitrile) |
Table 2: Typical NMR spectroscopic data for this compound in CDCl₃.
Protocol: Preparing an NMR Sample
-
Solvent Selection: Choose a suitable deuterated solvent, typically chloroform-d (CDCl₃), which is excellent for dissolving this compound.
-
Sample Preparation: In a clean NMR tube, add approximately 0.5 mL of CDCl₃. Add 1-2 drops of this compound using a pipette.
-
Mixing: Cap the NMR tube and invert it several times to ensure a homogeneous solution.
-
Analysis: Insert the tube into the NMR spectrometer and proceed with instrument tuning, locking, and shimming before acquiring the ¹H and ¹³C spectra.
Structural Implications for Chemical Reactivity
The molecular structure of this compound directly governs its chemical reactivity, which is dominated by the properties of the cyano group.
-
Electrophilic Nitrile Carbon: The partial positive charge on the nitrile carbon makes it a prime target for nucleophiles. This is the basis for key reactions such as:
-
Hydrolysis: Reaction with water under acidic or basic conditions yields propionic acid.[4]
-
Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) produces propylamine.[4]
-
Grignard Reactions: Addition of Grignard reagents followed by hydrolysis leads to the formation of ketones.
-
-
Acidity of α-Protons: The electron-withdrawing nature of the cyano group increases the acidity of the protons on the adjacent methylene carbon (the α-carbon). This allows for deprotonation by a strong base to form a resonance-stabilized carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.
Conclusion
The molecular structure of this compound is a well-characterized system defined by the interplay of an sp³-hybridized ethyl group and a linear, highly polar, sp-hybridized cyano group. This architecture is rigorously confirmed by a combination of spectroscopic methods, with IR and NMR spectroscopy providing unambiguous, complementary evidence for its functional groups and connectivity. The inherent polarity and electronic features of the nitrile group are directly translated into a rich and predictable reactivity profile, making this compound a valuable and versatile component in the toolkit of synthetic chemistry. This guide provides the foundational structural understanding essential for its rational application in research and development.
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An In-depth Technical Guide to the Thermodynamic Properties of Propionitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionitrile (CH₃CH₂CN), also known as ethyl cyanide or propanenitrile, is a colorless, water-soluble liquid with a sweetish, ethereal odor.[1] As a simple aliphatic nitrile, it serves as a versatile solvent and a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.[1][2] Its utility in drug development stems from its role as a polar aprotic solvent and as a precursor to propylamines and other functionalized molecules.[1][2] A thorough understanding of its thermodynamic properties is paramount for process optimization, reaction modeling, and ensuring safety in its handling and application.[2] This guide provides a comprehensive overview of the key thermodynamic properties of this compound, detailing their significance, experimental determination, and computational prediction.
Core Thermodynamic Properties of this compound
A summary of the fundamental thermodynamic properties of this compound is presented in the table below. These values are crucial for a wide range of chemical and physical process calculations.
| Property | Value | Units | Source(s) |
| Molar Mass | 55.080 | g·mol⁻¹ | [1] |
| Boiling Point (at 1 atm) | 97.1 | °C | [3] |
| Melting Point | -92.8 | °C | [3] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, liquid) | 15.5 | kJ·mol⁻¹ | [1] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, gas) | 51.46 | kJ·mol⁻¹ | [4] |
| Standard Molar Entropy (S⦵₂₉₈, liquid) | 189.33 | J·K⁻¹·mol⁻¹ | [1] |
| Heat Capacity (Cₚ, liquid at 25 °C) | 105.3 | J·K⁻¹·mol⁻¹ | [1] |
| Enthalpy of Vaporization (ΔvapH) | 36.028 | kJ·mol⁻¹ | [5] |
| Enthalpy of Fusion (ΔfusH) | 5.030 | kJ·mol⁻¹ | [6] |
| Standard Enthalpy of Combustion (ΔcH⦵₂₉₈) | -1948.84 to -1947.76 | MJ·mol⁻¹ | [1] |
Enthalpy and Gibbs Free Energy: Driving Forces of Reactions
The enthalpy of formation (ΔfH⦵) represents the heat change when one mole of a compound is formed from its constituent elements in their standard states.[7] For this compound, the positive value for the liquid phase indicates that its formation from graphite, hydrogen gas, and nitrogen gas is an endothermic process. The enthalpy of a reaction involving this compound can be calculated using the enthalpies of formation of the reactants and products, providing insight into whether a process will release or absorb heat.
Gibbs free energy (G) combines enthalpy and entropy to predict the spontaneity of a process at constant temperature and pressure.[7][8] The change in Gibbs free energy (ΔG) for a reaction is given by the equation:
ΔG = ΔH - TΔS
where ΔH is the change in enthalpy, T is the absolute temperature, and ΔS is the change in entropy.[7] A negative ΔG indicates a spontaneous process, while a positive ΔG suggests a non-spontaneous reaction under the given conditions.[9] For drug development, understanding the Gibbs free energy of reactions involving this compound is crucial for predicting reaction feasibility and optimizing yields.
Heat Capacity and Phase Transitions
Heat capacity (Cₚ) is the amount of heat required to raise the temperature of a substance by one degree Celsius (or one Kelvin).[10] The heat capacity of this compound is a critical parameter for designing heating and cooling processes in a laboratory or industrial setting. Experimental studies have determined the heat capacity of this compound over a range of temperatures in both its solid and liquid phases.[11]
This compound undergoes a solid-solid phase transition at 176.96 K before melting at 180.37 K.[11][12] The thermodynamic properties associated with these phase transitions are summarized below:
| Transition | Temperature (K) | Enthalpy of Transition (kJ·mol⁻¹) | Entropy of Transition (J·mol⁻¹·K⁻¹) | Source(s) |
| Solid II → Solid I | 176.96 | 1.7067 | 9.64 | [6] |
| Solid I → Liquid | 180.37 | 5.0300 | 27.89 | [6] |
Experimental Determination of Heat Capacity: Adiabatic Calorimetry
Adiabatic calorimetry is a precise method for measuring the heat capacity of liquids and solids. The fundamental principle is to electrically heat a sample in a well-insulated container (calorimeter) and measure the resulting temperature change.
Experimental Protocol:
-
Sample Preparation: A known mass of high-purity this compound is sealed in the calorimeter vessel.
-
Evacuation and Thermal Isolation: The space surrounding the calorimeter is evacuated to minimize heat exchange with the surroundings. Adiabatic shields, whose temperatures are controlled to match that of the calorimeter, further reduce heat loss.
-
Heating: A measured amount of electrical energy (Q) is supplied to the sample through a heater.
-
Temperature Measurement: The temperature of the sample is precisely measured before (T₁) and after (T₂) heating using a calibrated thermometer, such as a platinum resistance thermometer.
-
Calculation: The heat capacity (Cₚ) is calculated using the formula:
Cₚ = Q / (n * (T₂ - T₁))
where 'n' is the number of moles of the sample.
Logical Workflow for Adiabatic Calorimetry:
Caption: Workflow for determining vapor pressure using the static method.
Computational Prediction of Thermodynamic Properties
In addition to experimental measurements, computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules like this compound. [13]These methods can be particularly useful for screening large numbers of compounds or for estimating properties that are difficult to measure experimentally.
Quantum Mechanical Methods:
-
Ab initio and Density Functional Theory (DFT): These methods solve the electronic Schrödinger equation to calculate the electronic structure and energy of a molecule. [14]From the calculated energy, thermodynamic properties such as enthalpy of formation, entropy, and heat capacity can be derived using statistical mechanics. [15]The accuracy of these calculations depends on the level of theory and the basis set used.
Molecular Mechanics and Molecular Dynamics:
-
Force Fields: Molecular mechanics methods use classical physics to model the interactions between atoms in a molecule. These methods are computationally less expensive than quantum mechanical methods and are well-suited for large systems.
-
Molecular Dynamics (MD) Simulations: MD simulations track the movement of atoms and molecules over time, allowing for the calculation of dynamic properties and thermodynamic averages.
The choice of computational method depends on the desired accuracy and the available computational resources. For high accuracy, coupled-cluster methods are often used, while DFT provides a good balance of accuracy and computational cost for many applications. [14]
Significance in Drug Development
A comprehensive understanding of the thermodynamic properties of this compound is invaluable for its application in drug development and pharmaceutical manufacturing. [2]
-
Solvent Selection and Process Optimization: The boiling point, vapor pressure, and heat capacity of this compound inform its use as a solvent in chemical reactions, extractions, and crystallizations. [16]This data is crucial for designing energy-efficient and scalable processes.
-
Reaction Modeling and Prediction: Enthalpy and Gibbs free energy data are essential for predicting the feasibility and spontaneity of chemical reactions where this compound is a reactant or a solvent. [9]This allows for the rational design of synthetic routes and the optimization of reaction conditions.
-
Safety and Handling: Knowledge of properties like flash point and vapor pressure is critical for the safe handling and storage of this compound, which is a flammable and toxic substance. [1][2]
Conclusion
The thermodynamic properties of this compound are well-characterized through a combination of experimental measurements and computational studies. This in-depth guide has provided a comprehensive overview of its key thermodynamic parameters, the methodologies for their determination, and their significance in the context of research, particularly in drug development. By leveraging this knowledge, scientists and engineers can more effectively and safely utilize this compound in their work, leading to more efficient and innovative chemical processes.
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The Synthesis of Propionitrile: A Technical Guide to its Discovery and Chemical Genesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionitrile (CH₃CH₂CN), also known as ethyl cyanide, is a versatile aliphatic nitrile that serves as a valuable solvent and a key building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its unique physicochemical properties, including a convenient boiling point and miscibility with a range of organic solvents, have cemented its role in both laboratory and industrial settings. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis, from early laboratory curiosities to modern industrial-scale production. We will delve into the core synthetic methodologies, elucidating the underlying reaction mechanisms, providing detailed experimental protocols, and offering insights into the practical considerations that govern the choice of a particular synthetic route. This guide is intended to be a definitive resource for researchers and professionals seeking a thorough understanding of the chemistry of this compound synthesis.
A Journey Through Time: The Discovery and Early Synthesis of this compound
The story of this compound is intrinsically linked to the burgeoning field of organic chemistry in the 19th century. While the exact first synthesis is not definitively documented as a primary research goal, early encounters with this simple nitrile emerged from broader investigations into the nature of cyanides and organic radicals.
One of the earliest and most significant contributions to nitrile synthesis came from the German chemist Hermann Kolbe . In the mid-1840s, Kolbe was deeply engaged in validating the radical theory of organic chemistry. His work on the electrolysis of carboxylate salts, now famously known as the Kolbe electrolysis, and his development of the Kolbe nitrile synthesis , laid the foundational groundwork for the preparation of a variety of nitriles. The Kolbe nitrile synthesis, a nucleophilic substitution reaction between an alkyl halide and a metal cyanide, became a cornerstone of nitrile chemistry.[1][2]
It was in the period of 1847–1849 that Hermann Kolbe and Edward Frankland, in their efforts to generate and identify organic radicals, inadvertently produced ethane through the reduction of this compound (ethyl cyanide) with potassium metal. While their primary focus was on the hydrocarbon product, this work demonstrated a clear chemical transformation involving this compound, indicating its accessibility in the laboratory at that time.
Another early laboratory method for preparing this compound involved the distillation of ethyl sulfate with potassium cyanide.[3] This reaction, while historically significant, has been largely superseded by more efficient and safer methods.
The following diagram illustrates the fundamental principle of the Kolbe nitrile synthesis, a key historical method for preparing this compound.
Caption: The Kolbe Nitrile Synthesis: A foundational S N 2 reaction for the formation of nitriles.
Modern Synthetic Methodologies: From the Lab Bench to Industrial Production
The synthesis of this compound has evolved significantly since the 19th century, with the development of highly efficient and scalable methods to meet industrial demands. The choice of a particular synthetic route is often dictated by factors such as cost, availability of starting materials, desired scale of production, and safety considerations. This section will explore the most prominent modern methods for this compound synthesis.
Industrial-Scale Synthesis
The primary industrial route to this compound is the catalytic hydrogenation of acrylonitrile (CH₂=CHCN).[3] This process is attractive due to the large-scale availability of acrylonitrile as a commodity chemical, itself produced via the ammoxidation of propylene. The hydrogenation reaction selectively reduces the carbon-carbon double bond of acrylonitrile while leaving the nitrile group intact.
Reaction Scheme:
CH₂=CHCN + H₂ → CH₃CH₂CN
This exothermic reaction is typically carried out in the gas phase over a heterogeneous catalyst. Nickel-based catalysts are commonly employed, often promoted with other metals to enhance activity and selectivity.
A study on the gas-phase hydrogenation of acrylonitrile to this compound identified a highly effective Ni-Cu-Zn catalyst.[4][5] The optimal conditions and performance of this catalyst are summarized in the table below.
| Parameter | Value |
| Catalyst Composition | 5.7% Ni, 1.4% Cu, 1.4% Zn (mass fraction) |
| Reaction Temperature | 150 °C |
| Reaction Pressure | 0.5 MPa |
| Liquid Hourly Space Velocity (LHSV) | 0.24 h⁻¹ |
| Mole Ratio of H₂ to Acrylonitrile | 12 |
| Acrylonitrile Conversion | 96% |
| This compound Selectivity | 94.9% |
Causality Behind Experimental Choices:
-
Catalyst: The use of a multi-metallic catalyst like Ni-Cu-Zn is a deliberate choice to optimize both activity and selectivity. Nickel is the primary active metal for hydrogenation, while copper and zinc act as promoters, potentially by modifying the electronic properties of the nickel surface to favor the selective hydrogenation of the C=C bond over the C≡N group.
-
Temperature and Pressure: The reaction conditions are a balance between achieving a high reaction rate and maintaining high selectivity. Higher temperatures can lead to over-reduction to propylamine or other side reactions. The moderate pressure ensures a sufficient concentration of hydrogen on the catalyst surface.
-
H₂/Acrylonitrile Ratio: A high molar ratio of hydrogen to acrylonitrile is employed to drive the reaction to completion and to minimize catalyst deactivation by coking.
The following diagram illustrates the process flow for the industrial hydrogenation of acrylonitrile.
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Natural occurrence and detection of propionitrile
An In-depth Technical Guide to the Natural Occurrence and Detection of Propionitrile
Introduction: Understanding this compound
This compound (CH₃CH₂CN), also known as ethyl cyanide or propanenitrile, is a simple aliphatic nitrile.[1] It is a colorless, water-soluble liquid with a characteristic sweet, ethereal odor.[1][2] While utilized industrially as a solvent and a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals like flopropione, its presence extends far beyond the laboratory into the vastness of interstellar space and potentially within biological systems on Earth.[1][3] This guide provides a technical overview for researchers and scientists on the natural formation of this compound and the principal methodologies for its detection and quantification.
Understanding the natural reservoirs and formation pathways of this compound is crucial, not only for the field of astrochemistry in deciphering the molecular origins of life but also for environmental science and toxicology. In high concentrations, this compound can be toxic, with exposure leading to symptoms consistent with cyanide poisoning.[4] Therefore, robust and sensitive detection methods are paramount for both fundamental research and safety monitoring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₃H₅N | [1] |
| Molar Mass | 55.080 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.772 g/mL at 25 °C | [5] |
| Melting Point | -93 °C | [5] |
| Boiling Point | 97 °C | [5] |
| Solubility in Water | 11.9% (20 °C) | [1] |
| Vapor Pressure | 47.4 mm Hg at 25 °C | [6] |
Part 1: Natural Occurrence of this compound
The existence of this compound in nature is a testament to the complex chemistry that occurs in diverse environments, from the cold, diffuse clouds of the interstellar medium to the metabolic pathways of terrestrial microorganisms.
Astrochemical Significance: A Prebiotic Building Block
This compound is a molecule of significant interest in astrochemistry. Nitriles, characterized by their stable carbon-nitrogen triple bond, are considered key precursors in prebiotic synthesis pathways leading to amino acids, purines, and pyrimidines—the fundamental building blocks of life.[7]
Interstellar Medium (ISM) and Star-Forming Regions: this compound has been detected in various interstellar environments, most notably in giant molecular clouds like Sagittarius B2 (Sgr B2) and cold dark clouds such as the Taurus Molecular Cloud 1 (TMC-1).[8][9][10] These regions are cosmic chemical laboratories where low temperatures and densities allow for unique ion-molecule and grain-surface reactions. The detection of not only this compound but also its branched isomer, iso-propyl cyanide, in Sgr B2(N) suggests that complex, non-linear molecules can form in the ISM.[11] This discovery is significant because the side-chain structure is a key characteristic of amino acids, bolstering the theory that their precursors may have interstellar origins.[11]
The formation of this compound in the ISM is believed to occur on the surfaces of icy dust grains through the addition of molecular radicals.[11] Energetic processes driven by cosmic rays and UV fields can also induce the fragmentation of larger saturated molecules, leading to the formation of unsaturated species, including nitriles.[12]
Caption: Simplified interstellar formation pathways of this compound.
Planetary Atmospheres: this compound has also been identified in the atmosphere of Titan, Saturn's largest moon.[8][13] The chemistry on Titan is driven by the photolysis of methane and nitrogen. It is proposed that solid this compound can co-crystallize with acetylene under Titan-relevant conditions (around 90 K), influencing the composition and physical properties of its atmospheric haze and surface deposits.[13]
Terrestrial and Biological Occurrence
On Earth, nitriles are found in various organisms, including plants, fungi, and bacteria.[14]
Microbial Metabolism: Certain bacteria possess enzymatic pathways to metabolize nitriles, using them as sources of carbon and nitrogen.[15] Organisms like Nocardia rhodochrous and Rhodococcus species can degrade this compound.[15][16] The metabolic process typically involves a two-step enzymatic hydrolysis: a nitrile hydratase converts the nitrile to an amide (propionamide), which is then hydrolyzed by an amidase to a carboxylic acid (propionic acid) and ammonia.[14][15] This capability is of significant industrial interest for bioremediation of nitrile-containing waste.[16]
Endogenous Production in Mammals: While the direct endogenous production of this compound in mammals is not well-documented, recent studies have confirmed that hydrogen cyanide (HCN), a related and more fundamental nitrile, is generated endogenously in mammalian cells and acts as a gasotransmitter, similar to nitric oxide (NO) and hydrogen sulfide (H₂S).[17][18] This endogenous cyanide is produced in lysosomes, is stimulated by glycine, and plays a role in regulating cell metabolism and mitochondrial bioenergetics.[17][18] This discovery opens new avenues for investigating the potential for more complex nitriles to be formed or metabolized in mammalian systems.
Part 2: Detection and Quantification of this compound
The detection of this compound requires different analytical strategies depending on the environment. Spectroscopic methods are indispensable for remote detection in astrophysical contexts, while chromatographic techniques offer high precision and sensitivity for laboratory-based analysis.
Spectroscopic Methods
Spectroscopy is the primary tool for identifying molecules in space.[19] Each molecule has a unique rotational spectrum—a "fingerprint" or "barcode"—that arises from the absorption or emission of light as it tumbles end-over-end.[20]
-
Rotational Spectroscopy (Microwave/Radio Astronomy): By using powerful radio telescopes, astronomers can detect the faint signals from molecules in the interstellar medium.[10][21] The detection of this compound in TMC-1 and Sgr B2 was achieved by matching the observed spectral lines with high-resolution laboratory measurements of its rotational transitions.[8][11] This method is exceptionally specific and allows for the unambiguous identification of molecules even at vast distances.
-
Infrared (IR) Spectroscopy: This technique is used to study the vibrational modes of molecules and is particularly useful for identifying molecules in solid phases (ices).[8] Laboratory studies of this compound ices under simulated Titan conditions use IR spectroscopy to characterize its crystalline phases and interactions with other molecules like acetylene.[8][13]
Chromatographic Methods: The Laboratory Standard
For terrestrial samples, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile organic compounds like this compound.[22][23]
Principle of GC-MS: The methodology leverages the strengths of two powerful analytical techniques. First, the gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert support inside a capillary column) and a mobile phase (an inert carrier gas like helium).[24] Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster. After separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which plots ion abundance versus mass-to-charge ratio, provides a structural fingerprint that allows for definitive identification.[23][24]
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Propionitrile: A Comprehensive Technical Guide for the Modern Laboratory
Foreword: Beyond Acetonitrile—Embracing the Versatility of Propionitrile
For decades, acetonitrile has been the stalwart polar aprotic solvent in countless laboratories. Its low viscosity, high polarity, and broad miscibility have made it a reliable choice for applications ranging from chromatography to organic synthesis. However, for the discerning researcher and process chemist, the pursuit of optimal reaction conditions and analytical performance necessitates a broader toolkit. It is in this context that we turn our attention to a close chemical cousin with distinct advantages: this compound.
This technical guide aims to provide an in-depth exploration of this compound (CH₃CH₂CN), also known as ethyl cyanide or propanenitrile, as a versatile and often superior alternative in a variety of scientific applications. With a higher boiling point and unique solvation characteristics, this compound offers a nuanced set of properties that can unlock new possibilities in drug development, materials science, and analytical chemistry. Herein, we will delve into the core physicochemical properties of this compound, explore its diverse applications with practical, field-tested protocols, and provide the technical insights necessary to confidently integrate this powerful solvent into your laboratory workflows.
Part 1: The Physicochemical Landscape of this compound
This compound's utility as a polar aprotic solvent is rooted in its molecular structure: a three-carbon aliphatic chain terminating in a nitrile group. This configuration imparts a significant dipole moment and a range of physical properties that distinguish it from other common solvents.[1][2]
Core Properties and Their Implications
A thorough understanding of this compound's physical and chemical characteristics is paramount for its effective application. The following table summarizes its key properties, offering a comparative perspective with the more conventional acetonitrile.
| Property | This compound | Acetonitrile | Significance in Application |
| Molecular Formula | C₃H₅N | C₂H₃N | The additional ethyl group in this compound influences its viscosity, boiling point, and solvation properties. |
| Molecular Weight | 55.08 g/mol [1] | 41.05 g/mol | Affects volatility and mass-based calculations. |
| Boiling Point | 97.1 °C[1] | 81.6 °C | This compound's higher boiling point is advantageous for reactions requiring elevated temperatures, reducing solvent loss and enabling a wider operational window. |
| Melting Point | -92.8 °C[1] | -45 °C | Its low melting point allows for a broad liquid range, suitable for low-temperature reactions. |
| Density (at 25 °C) | 0.772 g/mL[1] | 0.786 g/mL | Similar densities simplify solvent replacement in established protocols. |
| Dipole Moment | ~4.05 D[1] | ~3.92 D | The high dipole moment contributes to its ability to dissolve polar compounds and salts. |
| Dielectric Constant | 29.3 (at 25 °C)[1] | 37.5 | A high dielectric constant facilitates the dissolution of ionic compounds, making it a suitable solvent for electrochemistry. |
| Viscosity (at 25 °C) | 0.395 cP[1] | 0.343 cP | Slightly higher viscosity than acetonitrile, which can influence pumping pressures in HPLC systems. |
| Solubility in Water | 11.9 g/100 g (at 20 °C)[1] | Miscible | Moderately soluble in water, but can be "salted out" of aqueous solutions.[3] |
| UV Cutoff | ~220 nm | ~190 nm | A higher UV cutoff needs to be considered in spectroscopic applications. |
Spectroscopic Signature
The unambiguous identification of this compound and the monitoring of reactions in which it is a solvent or reactant are facilitated by its characteristic spectroscopic features.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the sharp, intense absorption band corresponding to the C≡N triple bond stretch, which typically appears around 2260 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characterized by a triplet at approximately δ 1.3 ppm (CH₃) and a quartet at roughly δ 2.4 ppm (CH₂), with a typical coupling constant (J) of ~7.6 Hz.[4]
-
¹³C NMR: The carbon NMR spectrum displays three distinct signals: the methyl carbon (CH₃) around δ 10 ppm, the methylene carbon (CH₂) near δ 12 ppm, and the nitrile carbon (CN) in the region of δ 120 ppm.[5][6]
-
Part 2: Applications in the Modern Laboratory
This compound's unique combination of properties makes it a valuable tool in a range of applications, from being a versatile solvent in organic synthesis to a key component in advanced energy storage systems.
Organic Synthesis: A Higher-Boiling Point Alternative
This compound's elevated boiling point compared to acetonitrile makes it an excellent choice for reactions that require heating, minimizing solvent loss and allowing for a broader temperature range.[1] It is particularly effective in reactions where the reactants or products have limited solubility in lower-boiling solvents.
The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones from electron-rich arenes and nitriles.[4][7] this compound serves as a C-3 building block in this reaction, leading to the formation of propiophenones, which are valuable intermediates in pharmaceutical synthesis, such as in the production of the drug flopropione.[8][9]
Experimental Protocol: Synthesis of 2,4,6-Trihydroxypropiophenone via the Houben-Hoesch Reaction
Objective: To synthesize 2,4,6-trihydroxypropiophenone from phloroglucinol and this compound using a Lewis acid catalyst.
Materials:
-
Phloroglucinol (anhydrous)
-
This compound (anhydrous)
-
Zinc chloride (fused and powdered)
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
-
Hydrochloric acid (10% aqueous solution)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Gas inlet tube
-
Reflux condenser with a drying tube
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the solvent, and a reflux condenser protected by a calcium chloride drying tube, add 12.6 g (0.1 mol) of anhydrous phloroglucinol and 25 g of freshly fused and powdered zinc chloride.
-
Solvent and Reagent Addition: Add 100 mL of anhydrous diethyl ether to the flask, followed by 5.5 g (0.1 mol) of anhydrous this compound.
-
Initiation of Reaction: Begin vigorous stirring and start bubbling a steady stream of dry hydrogen chloride gas through the reaction mixture.
-
Reaction Progression: The reaction is exothermic, and the mixture will warm up, often turning a yellow or orange color as the ketimine hydrochloride salt begins to precipitate. Continue passing the HCl gas through the mixture for 2-3 hours.
-
Overnight Stirring: After the introduction of HCl gas is complete, allow the reaction mixture to stir overnight at room temperature to ensure complete formation of the intermediate.
-
Hydrolysis: Carefully decant the ether layer. To the solid residue, add 100 mL of a 10% aqueous hydrochloric acid solution. Heat the mixture on a steam bath for 30-60 minutes to hydrolyze the ketimine intermediate.
-
Isolation and Purification: Cool the mixture in an ice bath to precipitate the product. Collect the crude 2,4,6-trihydroxypropiophenone by vacuum filtration. The product can be further purified by recrystallization from hot water.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvent, along with a drying tube, is critical as the Lewis acid catalyst (zinc chloride) and the ketimine intermediate are sensitive to moisture.
-
Dry HCl Gas: The hydrogen chloride gas acts as a co-catalyst, protonating the nitrile and increasing its electrophilicity, thereby facilitating the electrophilic aromatic substitution.
-
Phloroglucinol as Substrate: Phloroglucinol is a highly electron-rich aromatic compound, which is necessary for the relatively mild conditions of the Houben-Hoesch reaction.
-
Diethyl Ether as Solvent: Diethyl ether is a suitable solvent as it is relatively inert under the reaction conditions and helps to solubilize the reactants.
-
Hydrolysis Step: The acidic workup is essential to hydrolyze the initially formed ketimine to the desired ketone product.
Caption: Houben-Hoesch reaction workflow.
Electrochemistry: A Solvent for High-Energy Applications
This compound is gaining significant traction as a solvent in electrolyte formulations for high-voltage lithium-ion batteries and supercapacitors.[10] Its high dielectric constant, wide electrochemical stability window, and relatively low viscosity contribute to good ionic conductivity.[1] Furthermore, its higher boiling point enhances the safety of energy storage devices by reducing the risk of solvent evaporation and flammability at elevated operating temperatures.
Experimental Protocol: Preparation of a this compound-Based Electrolyte for Lithium-Ion Battery Testing
Objective: To prepare a 1 M LiPF₆ electrolyte in a this compound-based solvent system for electrochemical characterization.
Materials:
-
This compound (battery grade, <20 ppm H₂O)
-
Ethylene Carbonate (EC, battery grade)
-
Lithium hexafluorophosphate (LiPF₆, battery grade)
-
Argon-filled glovebox (<1 ppm H₂O and O₂)
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Solvent Purification (if necessary): For high-precision electrochemical studies, commercial this compound may require further purification. A common procedure involves drying over molecular sieves (3Å) for 48 hours, followed by distillation over calcium hydride (CaH₂) under an inert atmosphere.[11][12]
-
Preparation of the Solvent Mixture: Inside the argon-filled glovebox, prepare the desired solvent mixture. A common formulation to improve the formation of a stable solid-electrolyte interphase (SEI) on graphite anodes is a mixture of this compound and ethylene carbonate. For example, prepare a 7:3 (v/v) mixture of this compound and ethylene carbonate.
-
Dissolution of the Lithium Salt: In a volumetric flask, add the desired volume of the solvent mixture. Slowly add the appropriate amount of LiPF₆ to achieve a 1 M concentration, while stirring with a magnetic stirrer. The dissolution of LiPF₆ is often exothermic, so slow addition is recommended.
-
Homogenization and Storage: Continue stirring until the LiPF₆ is completely dissolved and the solution is homogeneous. Store the electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.
Causality of Experimental Choices:
-
Glovebox Environment: The preparation of lithium-ion battery electrolytes must be conducted in an inert atmosphere with very low moisture and oxygen levels. LiPF₆ is extremely sensitive to moisture, hydrolyzing to form HF, which is detrimental to battery components.
-
Co-solvent (Ethylene Carbonate): While this compound is a good solvent for the lithium salt, ethylene carbonate is often added as a co-solvent. EC has a high dielectric constant and is known to be an excellent SEI-forming agent on graphite anodes, which is crucial for the long-term stability and performance of the battery.[13]
-
LiPF₆ as the Salt: Lithium hexafluorophosphate is the most common salt used in commercial lithium-ion batteries due to its good balance of ionic conductivity, electrochemical stability, and passivation ability on aluminum current collectors.[13]
Caption: Workflow for preparing a this compound-based electrolyte.
High-Performance Liquid Chromatography (HPLC): A Niche Solvent for Complex Separations
In the realm of HPLC, this compound has carved out a niche as a mobile phase for the separation of non-polar compounds, most notably triacylglycerols (TAGs).[7][14][15] Its unique selectivity, often different from that of acetonitrile-based mobile phases, can provide improved resolution for complex mixtures of lipids.[14]
Experimental Protocol: Isocratic HPLC Separation of Triacylglycerols using a this compound Mobile Phase
Objective: To separate triacylglycerols from an oil sample using reversed-phase HPLC with a this compound mobile phase.
Materials:
-
Oil sample (e.g., olive oil, sunflower oil)
-
This compound (HPLC grade)
-
Hexane (HPLC grade, for sample dissolution)
-
HPLC system with a refractive index (RI) or evaporative light scattering (ELSD) detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of the oil sample by dissolving a known amount in hexane to a concentration of approximately 10-20 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC System Setup:
-
Mobile Phase: Use 100% this compound.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30 °C.
-
Detector: Set up the RI or ELSD detector according to the manufacturer's instructions.
-
-
Injection and Data Acquisition: Inject an appropriate volume of the prepared sample (e.g., 10-20 µL) onto the column and start the data acquisition.
-
Analysis: The triacylglycerols will be separated based on their equivalent carbon number (ECN), which is related to the number of carbon atoms and double bonds in the fatty acid chains.
Causality of Experimental Choices:
-
This compound as Mobile Phase: this compound provides a unique selectivity for TAGs compared to more common mobile phases like acetonitrile/acetone mixtures, often leading to better resolution of critical pairs.[14]
-
Reversed-Phase C18 Column: A C18 stationary phase is the standard for reversed-phase chromatography of non-polar analytes like triacylglycerols, separating them based on their hydrophobicity.
-
RI or ELSD Detector: Triacylglycerols lack a strong UV chromophore, making refractive index or evaporative light scattering detectors more suitable for their detection than standard UV-Vis detectors.
-
Hexane for Sample Dissolution: While the mobile phase is this compound, hexane is often used as the injection solvent due to the high solubility of lipids in it. However, the injection volume should be kept small to minimize peak distortion.[7]
Part 3: Safety and Handling
This compound is a flammable and toxic liquid that requires careful handling to ensure laboratory safety.[8][16]
-
Flammability: this compound is a flammable liquid with a low flash point.[8][16] It should be handled away from ignition sources, and appropriate fire safety measures must be in place.
-
Toxicity: It is toxic by inhalation, ingestion, and skin absorption. This compound can metabolize to cyanide in the body.[17] Therefore, it is imperative to handle this solvent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile or butyl rubber), safety goggles, and a lab coat.[18][19]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from strong oxidizing agents, strong acids, and strong bases.[20][21]
-
Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion: A Valuable Addition to the Chemist's Toolkit
This compound, while perhaps less ubiquitous than its lower-boiling homolog, acetonitrile, offers a distinct and valuable set of properties that merit its consideration in a wide array of chemical applications. Its higher boiling point provides a significant advantage in synthetic procedures requiring elevated temperatures, while its unique solvation characteristics and electrochemical stability are paving the way for advancements in energy storage technology. In the analytical realm, it serves as a powerful, albeit specialized, tool for the challenging separation of complex lipid mixtures.
By understanding the fundamental properties of this compound and adhering to safe handling practices, researchers and drug development professionals can harness its potential to optimize existing protocols and unlock new avenues of scientific discovery. This guide has aimed to provide not just the "what" and the "how," but also the "why," fostering a deeper understanding that is the hallmark of scientific integrity and innovation.
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An In-depth Technical Guide to the Basic Chemical Reactivity of the Nitrile Group in Propionitrile
Introduction: The Versatile C-3 Synthon
Propionitrile (CH₃CH₂CN), also known as propanenitrile or ethyl cyanide, is a foundational aliphatic nitrile in organic synthesis.[1][2][3] While it serves as a specialized polar aprotic solvent with a higher boiling point than acetonitrile, its primary value lies in the rich and versatile reactivity of its cyano (-C≡N) functional group.[4][3][5] The nitrile group is characterized by a strong triple bond between a carbon and a nitrogen atom. This bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons, imparting nucleophilic and basic properties.[6][7][8] This electronic arrangement is the cornerstone of its chemical behavior, allowing this compound to serve as a key precursor to a variety of functional groups, including carboxylic acids, primary amines, aldehydes, and ketones.[1][2] This guide provides an in-depth exploration of these core transformations, focusing on the underlying mechanisms, field-proven experimental protocols, and the causal relationships that govern reaction outcomes.
A Critical Note on Safety: this compound is a highly flammable liquid and is toxic if swallowed, inhaled, or absorbed through the skin.[9][10][11][12] All manipulations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10][11] Keep away from heat, sparks, and open flames.[9] Always consult the Material Safety Data Sheet (MSDS) before use.[9][11][13]
Section 1: Hydrolysis to Propionic Acid
The hydrolysis of the nitrile group is a fundamental transformation that converts this compound into propionic acid, proceeding through a propionamide intermediate.[14][15][16][17] This process can be effectively catalyzed by either acid or base, with the choice of catalyst influencing the reaction mechanism and the nature of the final product before workup.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is driven by the initial protonation of the nitrile nitrogen. This step is crucial as it significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[15][18] The reaction proceeds to form propionic acid and an ammonium salt.[17]
Mechanism: The accepted mechanism involves several distinct steps:
-
Protonation: The nitrogen atom is protonated by the strong acid (e.g., H₃O⁺).
-
Nucleophilic Attack: A water molecule attacks the now highly electrophilic nitrile carbon.
-
Deprotonation: The attached water molecule is deprotonated to form a tautomer of an amide (an imidic acid).
-
Tautomerization: The imidic acid tautomerizes to the more stable amide, propionamide.
-
Amide Hydrolysis: The propionamide intermediate is then further hydrolyzed under the acidic conditions to yield propionic acid and an ammonium ion.[6][14][15][18]
Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and a 6M aqueous solution of hydrochloric acid or sulfuric acid (approx. 5-10 equivalents).
-
Reaction: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude propionic acid. Further purification can be achieved by distillation.
Base-Catalyzed Hydrolysis
In the presence of a strong base, such as sodium hydroxide, the highly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon. This pathway leads to the formation of a carboxylate salt (sodium propionate) and ammonia gas.[17]
Mechanism:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the nitrile carbon, breaking one of the π-bonds and placing a negative charge on the nitrogen.
-
Protonation: The resulting anion is protonated by water to form an imidic acid.
-
Tautomerization: The imidic acid tautomerizes to the propionamide intermediate.
-
Amide Hydrolysis: The propionamide is then hydrolyzed by the base. A hydroxide ion attacks the carbonyl carbon, ultimately leading to the expulsion of the amide anion (⁻NH₂), which is immediately protonated by water to form ammonia (NH₃). The other product is the resonance-stabilized propionate salt.[6][14][15][19]
Caption: Mechanism of Base-Catalyzed Nitrile Hydrolysis.
Experimental Protocol: Base-Catalyzed Hydrolysis of this compound
-
Setup: In a round-bottom flask fitted with a reflux condenser, add this compound (1 equivalent) to a 20% aqueous solution of sodium hydroxide (approx. 5 equivalents).
-
Reaction: Heat the mixture to reflux. The evolution of ammonia gas, which can be detected with moist litmus paper, indicates the reaction is proceeding. Continue heating until the organic layer is no longer visible.
-
Workup: Cool the reaction mixture in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid until the pH is ~1. This protonates the carboxylate salt to form the free carboxylic acid.
-
Extraction & Purification: Extract the propionic acid with an appropriate organic solvent (e.g., diethyl ether). Dry the combined organic layers, remove the solvent via rotary evaporation, and purify the product by distillation.
Section 2: Reduction to Amines and Aldehydes
The reduction of the nitrile group is a powerful method for synthesizing primary amines and, with careful selection of reagents, aldehydes. The choice between these outcomes is a classic example of controlling reactivity in organic synthesis.
Complete Reduction to n-Propylamine
The conversion of this compound to n-propylamine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. This can be achieved using powerful hydride reagents or through catalytic hydrogenation.
A. Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a potent, non-selective reducing agent capable of reducing nitriles to primary amines.[20] The reaction proceeds via two consecutive additions of a hydride ion (H⁻).[21][22]
Mechanism:
-
First Hydride Addition: A hydride ion from LiAlH₄ attacks the electrophilic nitrile carbon, forming an intermediate imine anion, which is stabilized as an aluminum complex.[21][22][23]
-
Second Hydride Addition: A second hydride ion attacks the imine carbon of the complex, resulting in a dianion intermediate.[21][22]
-
Workup: The reaction is quenched by the careful addition of water, followed by an acid or base wash, which protonates the dianion to yield the final primary amine.[23]
Caption: Mechanism of LiAlH₄ Reduction of a Nitrile.
Experimental Protocol: LiAlH₄ Reduction of this compound
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the suspension in an ice bath.
-
Addition: Add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature or gentle reflux until completion (monitored by TLC or GC).
-
Workup (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then more water (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.
-
Isolation: Filter the solid precipitate and wash it thoroughly with ether. Dry the combined filtrate and washings over anhydrous potassium carbonate, filter, and carefully remove the solvent to obtain n-propylamine.
B. Catalytic Hydrogenation
This method is widely used in industrial settings and involves treating the nitrile with hydrogen gas in the presence of a metal catalyst.[24] Raney® Nickel is a common and effective catalyst for this transformation.[24][25][26]
Causality Behind Additives: A significant challenge in nitrile hydrogenation is the formation of secondary and tertiary amine byproducts. This occurs when the primary amine product adds to the intermediate imine, which is then further reduced.[27] To suppress this side reaction, the hydrogenation is often carried out in the presence of ammonia or a strong base (like NaOH or KOH), which shifts the equilibrium away from byproduct formation.[25][26][28]
Caption: Workflow for Catalytic Hydrogenation of this compound.
Experimental Protocol: Transfer Hydrogenation with Raney® Nickel
-
Setup: In a round-bottom flask with a reflux condenser, add this compound (1 equivalent), Raney® Nickel (approx. 10-20% by weight), and 2-propanol containing 2% KOH.[26] 2-propanol serves as the hydrogen donor.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by GC.
-
Workup: Cool the mixture to room temperature. Carefully filter the Raney® Nickel catalyst over a pad of Celite®. Caution: The catalyst may be pyrophoric and should be kept wet.
-
Isolation: Remove the 2-propanol solvent under reduced pressure. The resulting N-isopropylidene amine intermediate can be hydrolyzed with dilute acid to yield the primary amine, n-propylamine.[26]
Partial Reduction to Propanal
Stopping the reduction at the aldehyde stage requires a less reactive hydride reagent and carefully controlled conditions to prevent over-reduction to the amine.
A. Reduction with Diisobutylaluminium Hydride (DIBAL-H)
DIBAL-H is a sterically hindered and less reactive hydride source than LiAlH₄. It adds only one equivalent of hydride to the nitrile at low temperatures, forming a stable intermediate aluminum-imine complex.[23][29]
Mechanism: DIBAL-H coordinates to the nitrile nitrogen, acting as a Lewis acid. This is followed by an intramolecular hydride transfer to the nitrile carbon. The resulting N-aluminated imine is stable at low temperatures. Crucially, aqueous workup hydrolyzes this imine directly to the aldehyde (propanal), preventing further reduction.[23][29]
B. The Stephen Reduction
This classic named reaction uses tin(II) chloride (SnCl₂) and hydrochloric acid to reduce the nitrile to an iminium salt, which is then hydrolyzed to the aldehyde.[30][31][32]
Mechanism:
-
Salt Formation: The nitrile reacts with gaseous HCl to form its corresponding salt.
-
Reduction: Tin(II) chloride reduces this salt via a single electron transfer mechanism, forming an aldimine tin chloride precipitate.[33]
-
Hydrolysis: This intermediate salt is then hydrolyzed with water to produce propanal and ammonium chloride.[30][31][33]
Caption: Overview of the Stephen Reduction.
Section 3: Carbon-Carbon Bond Formation with Organometallic Reagents
The electrophilic carbon of the nitrile group readily reacts with carbon nucleophiles, such as Grignard and organolithium reagents. This provides a powerful route for constructing new carbon-carbon bonds and synthesizing ketones.[8]
Mechanism with Grignard Reagents:
-
Nucleophilic Addition: The Grignard reagent (R-MgX) adds to the nitrile carbon, forming a new C-C bond. This generates an intermediate imine-magnesium salt (an iminomagnesium halide).[34][35]
-
Hydrolysis: This intermediate is stable to further attack by the Grignard reagent. Subsequent aqueous acidic workup hydrolyzes the imine to the corresponding ketone.[34][35]
The reaction of this compound (a C3 synthon) with methylmagnesium bromide (a C1 synthon) would, after hydrolysis, yield 2-butanone (a C4 ketone).
Caption: Synthesis of a Ketone via Grignard Addition to a Nitrile.
Experimental Protocol: Grignard Reaction with this compound
-
Setup: Assemble a flame-dried, three-necked flask with a dropping funnel, condenser, and nitrogen inlet.
-
Addition: Place a solution of this compound (1 equivalent) in anhydrous diethyl ether in the flask. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 equivalents in ether) dropwise via the dropping funnel, maintaining a gentle reflux.
-
Reaction: After the addition, stir the mixture at room temperature or reflux for several hours until the reaction is complete.
-
Workup: Cool the reaction in an ice bath and quench by slowly adding cold 1M aqueous HCl. Transfer the mixture to a separatory funnel.
-
Isolation: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting ketone can be purified by distillation or chromatography.
Summary of Transformations
The core reactivity of this compound is summarized below, highlighting the versatility of the nitrile group as a synthetic intermediate.
| Transformation | Reagent(s) | Key Conditions | Final Product |
| Hydrolysis | 1. H₂SO₄ (aq) or HCl (aq) 2. NaOH (aq), then H₃O⁺ | Reflux | Propionic Acid |
| Reduction (Amine) | 1. LiAlH₄ 2. H₂O | Anhydrous Solvent | n-Propylamine |
| Reduction (Amine) | H₂, Raney® Ni, NH₃ | High Pressure, Heat | n-Propylamine |
| Reduction (Aldehyde) | 1. DIBAL-H 2. H₂O | Low Temperature (-78 °C) | Propanal |
| Reduction (Aldehyde) | 1. SnCl₂, HCl 2. H₂O | Anhydrous Solvent | Propanal |
| C-C Bond Formation | 1. R-MgX (Grignard) 2. H₃O⁺ | Anhydrous Solvent | Ketone (CH₃CH₂COR) |
Conclusion
The nitrile group in this compound is not merely a functional group but a powerful and versatile synthetic tool. Its predictable reactivity allows for its transformation into several of the most important functional groups in organic chemistry. Through hydrolysis, it provides a reliable route to carboxylic acids. Through reduction, it can be converted selectively to either primary amines or aldehydes, depending on the choice of reagent and reaction conditions. Finally, its reaction with organometallic reagents offers an excellent method for carbon-carbon bond formation and the synthesis of ketones. A thorough understanding of these fundamental reactions, their mechanisms, and the practical considerations outlined in this guide is essential for researchers, scientists, and drug development professionals who wish to leverage this compound as a C-3 building block in complex molecule synthesis.
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Methodological & Application
Laboratory synthesis of propionitrile from propionamide
Application Notes & Protocols
Topic: Laboratory Synthesis of Propionitrile from Propionamide via Dehydration
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Conversion of Amides to Nitriles
The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis, providing a reliable route to a valuable functional group. Nitriles are key intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and materials, serving as precursors to amines, carboxylic acids, and various heterocyclic systems.[1] this compound (CH₃CH₂CN), also known as ethyl cyanide, is a versatile C-3 building block and a solvent with a higher boiling point than its lower homolog, acetonitrile, making it suitable for reactions requiring elevated temperatures.[1][2][3]
This document provides a comprehensive guide to the laboratory-scale synthesis of this compound from propionamide. The core of this process is a dehydration reaction, a seemingly simple elimination of water that requires a potent dehydrating agent to overcome the stability of the amide functional group.[4][5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed and validated experimental protocol, and address critical safety and handling considerations.
Mechanistic Insight: The Dehydration Pathway
The dehydration of a primary amide does not proceed by simple heating; it requires a powerful dehydrating agent to activate the amide's carbonyl oxygen. Reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) are commonly employed.[5] The general mechanism involves two key stages: activation of the carbonyl oxygen to transform it into a good leaving group, followed by an elimination cascade to form the carbon-nitrogen triple bond.
Using phosphorus oxychloride (POCl₃) as an illustrative agent, the mechanism proceeds as follows:
-
Nucleophilic Attack: The carbonyl oxygen of propionamide acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.
-
Leaving Group Formation: This initial attack, followed by the loss of a chloride ion, forms a reactive intermediate where the amide oxygen is bonded to the phosphorus moiety, converting it into an excellent leaving group.
-
Deprotonation and Elimination: A base (which can be another amide molecule or the displaced chloride ion) removes a proton from the nitrogen atom. The resulting electron pair initiates an E2-like elimination cascade. The electrons form a pi bond between carbon and nitrogen, leading to the departure of the oxygen-phosphorus group.
-
Final Deprotonation: A final deprotonation of the nitrogen atom establishes the nitrile triple bond, yielding this compound.
This sequence effectively removes the elements of water from the propionamide molecule.[6]
Caption: Reaction mechanism for the dehydration of propionamide using POCl₃.
Experimental Protocol: Synthesis of this compound
This protocol details the dehydration of propionamide using phosphorus pentoxide (P₂O₅), a highly effective but aggressive dehydrating agent. The procedure requires strict adherence to anhydrous conditions.
Materials and Reagents
| Reagent / Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Propionamide | C₃H₇NO | 73.09 | 36.5 g (0.5 mol) | Must be dry. |
| Phosphorus Pentoxide | P₂O₅ | 141.94 | 40.0 g (0.28 mol) | Highly hygroscopic and corrosive. Handle with care. |
| Anhydrous Sodium Carbonate | Na₂CO₃ | 105.99 | ~10 g | For neutralization. |
| Anhydrous Calcium Chloride | CaCl₂ | 110.98 | ~10 g | For final drying.[7] |
Equipment
-
500 mL three-neck round-bottom flask
-
Heating mantle with a magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel (optional, for liquid reagents)
-
Thermometer and adapter
-
Simple distillation apparatus (condenser, receiving flask, adapters)
-
Gas trap/drying tube (filled with CaCl₂)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
Step-by-Step Procedure
-
Apparatus Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or protected by drying tubes to maintain anhydrous conditions.
-
Charging the Reactor: Place 36.5 g (0.5 mol) of dry propionamide into the reaction flask. Begin gentle stirring.
-
Addition of Dehydrating Agent: In a fume hood, carefully and portion-wise add 40.0 g (0.28 mol) of phosphorus pentoxide to the propionamide. Caution: The reaction can be exothermic. Add the P₂O₅ slowly to control the initial temperature rise. The mixture will become a thick paste.
-
Reaction: Once the addition is complete, begin heating the mixture gently using the heating mantle. The target reaction temperature is between 120-150 °C.[3] Maintain the reaction at this temperature for approximately 1-2 hours. The mixture will liquefy as the reaction proceeds and this compound is formed.
-
Isolation by Distillation: After the reaction period, reconfigure the apparatus for simple distillation. Directly distill the this compound from the reaction mixture. The boiling point of this compound is approximately 97 °C.[3] Collect the distillate in a receiving flask cooled in an ice bath.
-
Workup and Purification:
-
Transfer the crude distillate to a separatory funnel.
-
Wash the distillate with a small amount of saturated sodium carbonate solution to neutralize any acidic impurities.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous calcium chloride for at least 30 minutes.[7]
-
-
Final Distillation: Decant the dried liquid into a clean, dry distillation apparatus and perform a final fractional distillation. Collect the fraction boiling at 96-98 °C.[2] This step is critical for achieving high purity.
-
Characterization: The final product should be a clear, colorless liquid.[2] Confirm purity using Gas Chromatography (GC), where a pure sample should show a single major peak. Expected yields for this method are typically in the range of 75-85%.[3]
Caption: Overall workflow for the synthesis and purification of this compound.
Safety and Handling: A Critical Overview
Strict adherence to safety protocols is mandatory for this synthesis due to the hazardous nature of the chemicals involved.
-
This compound (Product):
-
Hazards: Highly flammable liquid and vapor.[8] It is acutely toxic and can be fatal if swallowed or in contact with skin.[9][10] Causes serious eye irritation.[9] Metabolism can release cyanide, leading to systemic toxicity.[1][11]
-
Handling: Always handle in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.[9][10] Keep away from heat, sparks, and open flames.[8]
-
-
Phosphorus Pentoxide (Reagent):
-
Hazards: Causes severe skin burns and eye damage. It reacts violently with water, releasing significant heat.
-
Handling: Handle in a fume hood, avoiding inhalation of dust. Wear acid-resistant gloves and full facial protection. Ensure no contact with water or moisture.
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10][12]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Spills: Evacuate the area. Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[12] Eliminate all ignition sources.[12]
-
References
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- ResearchGate. General mechanism for dehydration of amides using acetonitrile.
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- SD Fine-Chem Limited.
- Google Patents. CN104987297A - Preparation method for propanamide.
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Application Notes & Protocols: Selective Synthesis of Propionitrile via Catalytic Hydrogenation of Acrylonitrile
Abstract
Propionitrile (C₃H₅N), also known as propanenitrile or ethyl cyanide, is a valuable aliphatic nitrile with significant applications as a solvent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] One of the primary industrial and laboratory routes for its synthesis is the catalytic hydrogenation of acrylonitrile.[1][4] This process involves the selective reduction of the carbon-carbon double bond (C=C) in acrylonitrile while preserving the nitrile (C≡N) functional group.[5][6] Achieving high selectivity is paramount to prevent the over-reduction of the nitrile to propylamine or other byproducts. This guide provides a comprehensive overview of the underlying principles, a comparative analysis of catalytic systems, a detailed experimental protocol for laboratory-scale synthesis, and critical safety considerations for handling the hazardous materials involved.
Introduction and Strategic Overview
This compound serves as a C-3 building block in organic synthesis, notably in the preparation of the drug flopropione via the Houben-Hoesch reaction.[1] Its role as a polar aprotic solvent, similar to acetonitrile but with a higher boiling point (97°C), further extends its utility.[1][2] The synthesis of this compound from acrylonitrile is an addition reaction where molecular hydrogen is added across the alkene functionality.
CH₂=CHCN + H₂ → CH₃CH₂CN
The core challenge of this synthesis lies in catalyst selection and process control. The catalyst must exhibit high chemoselectivity for the C=C bond over the C≡N bond.[6] The nitrile group is also susceptible to hydrogenation, which would lead to the formation of primary, secondary, and tertiary amines, thus reducing the yield of the desired product.[7] This document will explore catalyst systems designed to maximize this selectivity.
Reaction Mechanism and Catalytic Landscape
The hydrogenation of acrylonitrile on a heterogeneous catalyst surface is a multi-step process:
-
Adsorption: Both acrylonitrile and hydrogen molecules adsorb onto the active sites of the catalyst surface. The competitive adsorption between the C=C and C≡N bonds is a critical factor influencing selectivity.[5]
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive hydrogen atoms on the catalyst surface.
-
Hydrogenation: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed acrylonitrile molecule across the C=C double bond.
-
Desorption: The resulting this compound molecule desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
The choice of catalyst is the most critical parameter. Transition metals such as Nickel, Palladium, and Rhodium are commonly employed, each offering distinct advantages in terms of activity, selectivity, and cost.[8][9]
Table 1: Comparison of Catalytic Systems for Acrylonitrile Hydrogenation
| Catalyst System | Support | Temperature (°C) | Pressure (atm) | Key Characteristics & Yields | Source(s) |
| Raney Nickel | - | 80 - 150 | 10 - 30 | Widely used industrially; versatile and cost-effective. Achieves high selectivity (>95%) and yields (approx. 90%).[10] | [10][11] |
| Palladium on Carbon (Pd/C) | Carbon | 25 - 80 | 1 - 6 | High activity under mild conditions. Can be tuned for selectivity. Often used in fine chemical synthesis.[8][12] | [8][12] |
| Rhodium on Carbon (Rh/C) | Carbon | Ambient - 60 | ~1 | Highly active, but can also promote amine formation if not controlled.[8] Water-soluble Rh catalysts studied for polymer hydrogenation.[13] | [8][13] |
| Ni-Cu-Zn | Al₂O₃ | 150 | ~5 (0.5 MPa) | Gas-phase process. Reported conversion of 96% and this compound selectivity of 94.9%. | [14] |
Raney Nickel is often favored in industrial settings due to its high activity and economic viability.[9][10] Palladium-based catalysts offer excellent performance under milder conditions, which can be advantageous for laboratory-scale preparations where precise temperature and pressure control are more readily achievable.[12]
Experimental Protocol: Laboratory Synthesis using Raney Nickel
This protocol describes a robust method for the synthesis of this compound via the hydrogenation of acrylonitrile using a Raney Nickel catalyst in a batch reactor. This procedure is adapted from established methodologies for nitrile hydrogenation.[10][11]
Materials and Equipment
-
Reactants:
-
Acrylonitrile (≥99%, stabilized)
-
Methanol (Anhydrous)
-
Raney Nickel (50% slurry in water)
-
Hydrogen gas (High purity, ≥99.99%)
-
Nitrogen gas (Inert)
-
-
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and thermocouple.
-
Schlenk line or glovebox for inert atmosphere handling.
-
Standard laboratory glassware (flasks, funnels, etc.).
-
Filtration apparatus (e.g., Celite® pad in a Büchner funnel).
-
Rotary evaporator.
-
Fractional distillation apparatus.
-
Workflow Visualization
Caption: Experimental workflow for this compound synthesis.
Step-by-Step Methodology
WARNING: Acrylonitrile is highly toxic, flammable, and a suspected carcinogen. This compound is also toxic and flammable. This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including butyl rubber gloves, a lab coat, and splash-proof goggles, must be worn at all times.[15][16]
-
Catalyst Preparation:
-
In the fume hood, weigh approximately 5 g of Raney Nickel (50% slurry).
-
Carefully decant the water. Wash the catalyst sequentially with deionized water (3 x 20 mL) and then anhydrous methanol (3 x 20 mL) to remove water. Caution: Raney Nickel is pyrophoric when dry. Do not allow the catalyst to dry completely. All transfers should be done as a slurry.
-
-
Reactor Charging and Setup:
-
Transfer the methanol-wet Raney Nickel catalyst into the high-pressure autoclave.
-
Add 100 mL of anhydrous methanol to the reactor.
-
Seal the reactor according to the manufacturer's instructions.
-
Connect the reactor to the gas lines and purge the system thoroughly with nitrogen gas to create an inert atmosphere.
-
Using a syringe or addition funnel, carefully add 26.5 g (0.5 mol) of acrylonitrile to the reactor.
-
-
Hydrogenation Reaction:
-
After adding the acrylonitrile, purge the reactor headspace with hydrogen gas at low pressure three times to remove the nitrogen.
-
Pressurize the reactor to 20 atm (approx. 300 psi) with hydrogen. Check for leaks.
-
Begin vigorous stirring and heat the reactor to 80°C.[10]
-
The reaction is exothermic; monitor the temperature and pressure closely. The pressure will drop as hydrogen is consumed. Maintain the pressure at 20 atm by periodically re-pressurizing with hydrogen.
-
Continue the reaction until hydrogen uptake ceases (typically 2-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen gas in the fume hood.
-
Purge the reactor with nitrogen gas to ensure a safe, inert atmosphere.
-
Open the reactor and, under a nitrogen blanket, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The used catalyst may be pyrophoric. Quench it carefully by slowly adding it to a large volume of water.
-
Transfer the clear filtrate to a round-bottom flask.
-
Remove the bulk of the methanol solvent using a rotary evaporator.
-
Assemble a fractional distillation apparatus. Carefully distill the crude product.[17]
-
Collect the fraction boiling at 96-98°C. This is the pure this compound.[1]
-
The expected yield is approximately 22-25 g (80-90%).
-
Critical Safety and Handling Considerations
The synthesis of this compound via acrylonitrile hydrogenation involves highly hazardous materials and conditions. Adherence to strict safety protocols is non-negotiable.
-
Acrylonitrile:
-
Toxicity: Highly toxic by inhalation, ingestion, and skin absorption. It is classified as a probable human carcinogen.[18]
-
Flammability: Highly flammable liquid and vapor (flash point -1°C). Vapors can form explosive mixtures with air.[19]
-
Reactivity: Can undergo violent, explosive polymerization when exposed to strong bases, acids, or light.[15][18] It must be stored with inhibitors and away from incompatible materials like oxidizers, acids, and bases.[19]
-
-
This compound:
-
Raney Nickel:
-
Pyrophoricity: Can ignite spontaneously in air, especially when dry. It must be handled as a slurry in water or a suitable solvent.[9]
-
-
Hydrogen Gas:
-
Explosivity: Extremely flammable and forms explosive mixtures with air over a wide range of concentrations (4-75%). All equipment must be properly grounded, and all sources of ignition must be eliminated.
-
-
Emergency Procedures:
-
Ensure immediate access to safety showers, eyewash stations, and appropriate fire extinguishers (Class B: dry chemical or CO₂).
-
In case of skin contact with acrylonitrile or this compound, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[16]
-
All personnel must be thoroughly trained in the hazards and emergency procedures before commencing any work.
-
Conclusion
The catalytic hydrogenation of acrylonitrile is an efficient and scalable method for the production of this compound. Success hinges on the selection of a highly selective catalyst, such as Raney Nickel or Palladium on Carbon, and meticulous control of reaction parameters to prevent over-reduction of the nitrile group. The extreme toxicity and flammability of the materials involved necessitate rigorous adherence to safety protocols. The detailed procedure provided herein serves as a reliable guide for researchers to safely and effectively synthesize this important chemical intermediate.
References
- Vertex AI Search, this compound (C3H5N) properties.
- Wikipedia, this compound.
- Grokipedia, this compound.
- ACS Publications, Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines | The Journal of Organic Chemistry.
- PubMed, Pd/C(en)
- Taylor & Francis Online, Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- Wikipedia, Acrylonitrile.
- RSC Publishing, Hydrogenation of acrylonitrile–butadiene copolymer latex using water-soluble rhodium catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00257H.
- Google Patents, US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a c
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Application Notes and Protocols for Propionitrile in Organic Synthesis
For: Researchers, scientists, and drug development professionals
Introduction: Re-evaluating Propionitrile as a Strategic Solvent in Modern Organic Synthesis
This compound (CH₃CH₂CN), also known as propanenitrile or ethyl cyanide, is a polar aprotic solvent that has carved a niche in various industrial applications, from polymer chemistry to being a precursor for pharmaceuticals.[1][2][3] While its lower homolog, acetonitrile, often takes the spotlight in the research laboratory, this compound's unique physicochemical properties—most notably its higher boiling point—present distinct advantages for specific synthetic transformations.[4] This guide provides an in-depth exploration of this compound as a solvent in organic synthesis, offering detailed protocols, mechanistic insights, and critical safety considerations to empower researchers to leverage its full potential.
The strongly polarized carbon-nitrogen triple bond in this compound dictates its chemical behavior, rendering it an effective medium for a variety of reactions.[4] Its utility extends beyond that of an inert solvent; it can also serve as a C3 building block in certain synthetic strategies.[5] This document will delve into its application in key reaction classes, including nucleophilic substitutions and catalytic hydrogenations, while also addressing its compatibility with highly reactive organometallic species.
Physicochemical Properties of this compound
A comprehensive understanding of a solvent's properties is paramount for reaction design and optimization. The following table summarizes the key physical and chemical data for this compound, offering a comparative look at other common polar aprotic solvents.
| Property | This compound | Acetonitrile | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| Formula | C₃H₅N | C₂H₃N | C₃H₇NO | C₂H₆OS |
| Molecular Weight ( g/mol ) | 55.08 | 41.05 | 73.09 | 78.13 |
| Boiling Point (°C) | 97.2 | 81.6 | 153 | 189 |
| Melting Point (°C) | -92 | -45.7 | -61 | 18.5 |
| Density (g/mL at 25°C) | 0.782 | 0.786 | 0.944 | 1.100 |
| Dielectric Constant (at 25°C) | 29.3 | 37.5 | 36.7 | 46.7 |
| Dipole Moment (D) | 4.05 | 3.92 | 3.82 | 3.96 |
| Solubility in Water | Soluble | Miscible | Miscible | Miscible |
Safety, Handling, and Disposal: A Chemist's Guide to this compound
This compound is a hazardous substance and requires strict adherence to safety protocols. It is a flammable liquid and is toxic by inhalation, ingestion, and skin absorption.[6]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory.
-
Skin Protection: Chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and appropriate footwear must be worn.
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood. For situations with potential for high vapor concentrations, a respirator with an organic vapor cartridge is necessary.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6]
-
Grounding: Ground and bond containers when transferring the liquid to prevent static discharge.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents, acids, and bases.
Spill and Waste Disposal
-
Spills: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Waste Disposal: this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations. It should be collected in a designated, labeled container and segregated from other waste streams. Do not dispose of this compound down the drain.[1] For waste contaminated with heavy metals, specific disposal protocols for heavy metal waste must be followed, which typically involve segregation and disposal through a licensed hazardous waste service.[7][8]
Purification and Drying of this compound for Anhydrous Reactions
For moisture-sensitive reactions, such as those involving organometallic reagents, the use of anhydrous this compound is critical. Commercial this compound can be purified and dried using the following laboratory-scale protocol.
Protocol 1: Purification by Fractional Distillation
Objective: To remove impurities such as water, hydrocarbons, and basic nitrogen-containing compounds.[2][4]
Materials:
-
Crude this compound
-
Calcium chloride (anhydrous)
-
Hydrochloric acid (optional, for basic impurities)
-
Fractional distillation apparatus
-
Heating mantle
-
Stir bar
Procedure:
-
Pre-treatment: To a round-bottom flask, add the crude this compound and a stir bar. If basic impurities like ammonia or pyridine derivatives are suspected, add a small amount of hydrochloric acid to achieve a pH of less than 5.[4]
-
Drying: Add anhydrous calcium chloride to the this compound and stir for 1-5 hours.[4]
-
Filtration: Separate the this compound from the calcium chloride by filtration.
-
Fractional Distillation: Transfer the filtered this compound to a clean, dry distillation flask. Add fresh boiling chips. Assemble the fractional distillation apparatus.
-
Distillation: Heat the flask gently. Discard the initial forerun. Collect the fraction boiling at 97-98 °C.[9]
-
Storage: Store the purified this compound over activated 3Å or 4Å molecular sieves in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
Protocol 2: Drying with Calcium Hydride
Objective: To rigorously dry purified this compound for use in highly moisture-sensitive reactions.
Materials:
-
Purified this compound
-
Calcium hydride (CaH₂)
-
Distillation apparatus
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Setup: Assemble a distillation apparatus that has been oven-dried or flame-dried to remove all traces of moisture.
-
Drying: To the distillation flask, add the purified this compound and calcium hydride (approximately 10-20 g per liter of solvent).[10]
-
Reflux: Gently reflux the mixture under a positive pressure of nitrogen or argon for several hours or until the evolution of hydrogen gas ceases.
-
Distillation: Distill the this compound directly from the calcium hydride under an inert atmosphere. Collect the fraction boiling at a constant temperature.
-
Storage: Store the anhydrous this compound in a sealed container over molecular sieves under an inert atmosphere.
Caption: Workflow for the purification and drying of this compound.
Applications in Organic Synthesis: Detailed Protocols
Nucleophilic Substitution Reactions
This compound's polar aprotic nature makes it a suitable solvent for Sₙ2 reactions, where it can solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive. Its higher boiling point compared to acetonitrile allows for reactions to be conducted at elevated temperatures, increasing the reaction rate.
Objective: To demonstrate the use of this compound as a solvent in a classic Sₙ2 reaction.
Materials:
-
1-Bromopropane
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
This compound (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add sodium cyanide (or potassium cyanide) and anhydrous this compound. Caution: Cyanide salts are extremely toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.
-
Substrate Addition: Slowly add 1-bromopropane to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 97°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of sodium bromide (or potassium bromide) will form. Filter the mixture and wash the solid with a small amount of this compound.
-
Isolation: The filtrate contains the product, butanenitrile, dissolved in this compound. The this compound can be removed by distillation to yield the crude product, which can then be further purified by fractional distillation.
Caption: Sₙ2 synthesis of butanenitrile in this compound.
Catalytic Hydrogenation Reactions
This compound can serve as a solvent for the catalytic hydrogenation of various functional groups, including nitro compounds, alkenes, and alkynes.[6][11] Its ability to dissolve a range of organic substrates and its relatively high boiling point are advantageous.
Objective: To reduce a nitro group to an amine using a heterogeneous catalyst in this compound.
Materials:
-
Nitrobenzene
-
Palladium on carbon (Pd/C, 5% or 10%)
-
This compound
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Stir bar
-
Filter aid (e.g., Celite)
Procedure:
-
Reaction Setup: To a hydrogenation flask, add a stir bar, nitrobenzene, and this compound.
-
Catalyst Addition: Carefully add the Pd/C catalyst.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis of aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of this compound.
-
Isolation: The filtrate contains the product, aniline, in this compound. The solvent can be removed under reduced pressure to yield the crude product, which can be purified by distillation.
Objective: To demonstrate the use of a poisoned catalyst for the selective hydrogenation of an alkyne in this compound.
Materials:
-
An internal alkyne (e.g., diphenylacetylene)
-
Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)
-
This compound
-
Hydrogenation apparatus
-
Stir bar
-
Filter aid (e.g., Celite)
Procedure:
-
Reaction Setup: To a hydrogenation flask, add a stir bar, the alkyne, and this compound.
-
Catalyst Addition: Add Lindlar's catalyst.
-
Hydrogenation: Attach the flask to the hydrogenation apparatus, purge with nitrogen, then hydrogen. Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm, from a balloon).
-
Monitoring: Carefully monitor the reaction progress by TLC or GC to avoid over-reduction to the alkane.
-
Work-up and Isolation: Once the alkyne is consumed, filter the reaction mixture through Celite and remove the solvent under reduced pressure to obtain the cis-alkene.
Caption: Catalytic hydrogenation reactions in this compound.
Houben-Hoesch Reaction
The Houben-Hoesch reaction is an effective method for the synthesis of aryl ketones from electron-rich arenes and nitriles, catalyzed by a Lewis acid and HCl.[10][12][13][14][15] this compound can act as both the reactant and, in some cases, the solvent.
Objective: To synthesize an aryl ketone via the Houben-Hoesch reaction using this compound as the nitrile source.
Materials:
-
Resorcinol
-
This compound (anhydrous)
-
Zinc chloride (fused)
-
Anhydrous diethyl ether
-
Hydrogen chloride (gas)
-
Round-bottom flask with a gas inlet tube
-
Stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, to an oven-dried round-bottom flask equipped with a stir bar and a gas inlet tube, add resorcinol, fused zinc chloride, and anhydrous diethyl ether.
-
HCl Introduction: Cool the flask in an ice bath and bubble dry hydrogen chloride gas through the stirred suspension for 1-2 hours.
-
Nitrile Addition: Slowly add anhydrous this compound to the cold mixture while continuing to pass a slow stream of HCl gas.
-
Reaction: Allow the mixture to stand at low temperature (e.g., 0-5 °C) for several hours to overnight, until the ketimine hydrochloride precipitates.
-
Work-up: Decant the ether and wash the solid precipitate with fresh anhydrous ether.
-
Hydrolysis: Add water to the solid ketimine hydrochloride and heat the mixture to hydrolyze the imine.
-
Isolation: Cool the mixture to induce crystallization of the 2,4-dihydroxypropiophenone. Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water).
Organometallic Reactions: A Note of Caution with Grignard Reagents
Grignard reagents are known to react with the electrophilic carbon of the nitrile group to form, after hydrolysis, ketones.[1][12][16] This reactivity generally precludes the use of nitriles, including this compound, as an inert solvent for Grignard reactions. The Grignard reagent would be consumed by the solvent.
However, for specific applications where the nitrile itself is the intended substrate, the reaction is, of course, viable. In such cases, an ethereal solvent like diethyl ether or THF is typically used.
Alternative organometallic reagents, such as organocuprates (Gilman reagents), are generally less reactive towards nitriles and may offer more compatibility if a nitrile solvent is desired for other reasons, though this is not a common practice.[17]
Conclusion
This compound is a valuable, albeit underutilized, solvent in organic synthesis. Its higher boiling point provides a key advantage over acetonitrile for reactions requiring elevated temperatures, leading to faster reaction times and potentially higher yields. While its reactivity with strong nucleophiles like Grignard reagents limits its use in some areas, it is a suitable medium for a range of important transformations, including nucleophilic substitutions and catalytic hydrogenations. By understanding its properties and adhering to strict safety protocols, researchers can effectively employ this compound as a strategic tool in their synthetic endeavors.
References
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- Google Patents. (1965). Purification of acetronitrile and this compound. US3203975A.
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- Grokipedia. (n.d.). Hoesch reaction. [Link]
- Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes. [Link]
- askIITians. (2025). How would you prepare Grignard reagent?. [Link]
- Wiley Online Library. (n.d.). Houben-Hoesch Reaction. [Link]
- SynArchive. (n.d.). Houben-Hoesch Reaction. [Link]
- Wikipedia. (n.d.). Hoesch reaction. [Link]
- Rock Chemicals, Inc. (2025). This compound in Pharmaceutical Manufacturing. [Link]
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
- B N College, Bhagalpur. (2020). HOUBEN–HOESCH REACTION. [Link]
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Propionitrile: A Versatile C-3 Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of Propionitrile
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CH₃CH₂CN), a simple aliphatic nitrile, has emerged as a highly valuable and versatile C-3 synthon.[1] Its unique combination of a reactive nitrile group and an ethyl backbone provides a gateway to a diverse array of chemical transformations, making it an indispensable tool for researchers in medicinal chemistry, drug development, and materials science.[2] The electrophilic carbon of the nitrile functionality readily participates in nucleophilic additions, while the adjacent α-protons exhibit sufficient acidity to engage in a range of condensation reactions. This dual reactivity, coupled with its utility as a polar aprotic solvent, underscores the significance of this compound in the synthetic chemist's toolbox.[2][3]
This comprehensive guide provides an in-depth exploration of this compound's applications as a C-3 building block. We will delve into the mechanistic underpinnings of key reactions, present detailed, field-proven protocols, and showcase its utility in the synthesis of valuable intermediates and active pharmaceutical ingredients (APIs).
Core Synthetic Transformations Utilizing this compound
This compound's reactivity can be broadly categorized into several key transformations that leverage either the electrophilicity of the nitrile carbon or the nucleophilicity of the α-carbanion.
Nucleophilic Addition to the Nitrile Carbon: Synthesis of Ketones
A classic and highly effective application of this compound is its reaction with organometallic reagents, particularly Grignard reagents, to furnish ketones.[4] This transformation provides a reliable method for the construction of carbon-carbon bonds and the introduction of a carbonyl group.
Causality of Experimental Design: The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the nitrile. This forms a stable imine anion intermediate which is subsequently hydrolyzed in an acidic workup to yield the ketone.[5][6] The two-step nature of this process is crucial; the ketone is only formed during the aqueous workup, thus preventing a second addition of the highly reactive Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol.[6] The choice of an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is critical to prevent the quenching of the Grignard reagent, which is a strong base.[7]
Experimental Protocol: Synthesis of Propiophenone from this compound and Phenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
This compound
-
10% Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and other standard laboratory glassware (all oven-dried)
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (2.6 g, 0.11 mol). Add a single crystal of iodine. To the dropping funnel, add a solution of bromobenzene (15.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with this compound: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of this compound (5.5 g, 0.1 mol) in 20 mL of anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and slowly add 100 mL of 10% sulfuric acid with vigorous stirring to hydrolyze the imine intermediate and quench any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the ethereal layer and extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude propiophenone can be purified by vacuum distillation.
Expected Yield: 60-70%
Caption: Mechanism of the Thorpe-Ziegler reaction for cyclic ketone synthesis.
Applications in Drug Development
This compound and its derivatives are crucial building blocks in the synthesis of several important pharmaceutical agents. The nitrile group can be found in the final drug molecule or can serve as a precursor to other essential functional groups.
Case Study: Rilpivirine
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection. [8]A key intermediate in the synthesis of Rilpivirine is (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride. [9]This intermediate is synthesized from 4-bromo-2,6-dimethylaniline and acrylamide, followed by dehydration of the resulting amide with phosphorus oxychloride to form the nitrile. [2]The final step in the synthesis of Rilpivirine involves the coupling of this prop-2-enenitrile derivative with 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile. [8][9] Table 1: Key Reactions of this compound in Organic Synthesis
| Reaction Type | Reagents | Product | Key Features |
| Grignard Reaction | R-MgX, then H₃O⁺ | Ketone | Forms C-C bonds; versatile ketone synthesis. |
| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine | Access to valuable propylamine derivatives. |
| Houben-Hoesch | Activated arene, Lewis acid, HCl | Aryl Ketone | Friedel-Crafts type acylation. |
| Thorpe-Ziegler | Strong base, then H₃O⁺ | Cyclic Ketone | Intramolecular cyclization of dinitriles. |
| Michael Addition | α,β-Unsaturated compound | 1,5-Dinitrile or cyano-ketone | Conjugate addition of the α-carbanion. |
Conclusion
This compound's status as a fundamental C-3 building block in organic synthesis is well-established and continues to expand. Its predictable reactivity, commercial availability, and the diverse range of functional groups it can be transformed into make it an invaluable precursor for the synthesis of complex molecules, particularly in the pharmaceutical industry. The protocols and mechanistic insights provided herein serve as a practical guide for researchers and scientists to effectively harness the synthetic potential of this compound in their endeavors. As the demand for more efficient and sustainable synthetic methodologies grows, the strategic application of versatile building blocks like this compound will undoubtedly play a central role in the future of chemical innovation.
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- Etravirine - New Drug Approvals. New Drug Approvals.
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- Synthesis of fluorescent naphthoquinolizines via intramolecular Houben-Hoesch reaction. PubMed.
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Application Notes & Protocols: The Strategic Application of Propionitrile in the Synthesis of Pharmaceutical Intermediates
Abstract
Propionitrile (CH₃CH₂CN), also known as ethyl cyanide, is a deceptively simple aliphatic nitrile that serves as a cornerstone in the complex world of pharmaceutical synthesis.[1][2] Its utility extends beyond its role as a polar aprotic solvent; it is a versatile C3 building block, prized for the reactivity of its nitrile functionality.[1][3][4] The electrophilic nature of the nitrile carbon allows for a variety of transformations—including reduction, hydrolysis, and nucleophilic additions—that are fundamental to constructing the complex molecular architectures of modern active pharmaceutical ingredients (APIs).[3][5] This guide provides an in-depth exploration of this compound's applications, focusing on its role in synthesizing key pharmaceutical intermediates, particularly heterocyclic compounds. We will detail the causality behind its synthetic utility, provide validated protocols for key reactions, and outline the stringent safety measures required for its handling.
Introduction: this compound's Physicochemical Profile and Strategic Value
This compound is a colorless, volatile liquid with a characteristic sweet, ethereal odor.[2][3][6] It serves as a valuable alternative to acetonitrile, offering a similar polar aprotic solvent profile but with a higher boiling point (97°C), which can be advantageous for reactions requiring elevated temperatures.[2][4] However, its primary value in drug development lies in its identity as a reactive chemical precursor.[1][3] The nitrile group (C≡N) is a powerful functional handle that can be strategically converted into amines, carboxylic acids, amides, and ketones—functional groups that are ubiquitous in biologically active molecules.[1] This chemical versatility makes this compound an efficient and cost-effective starting point for synthesizing a wide range of pharmaceutical intermediates.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | Propanenitrile | [7] |
| Synonyms | Ethyl cyanide, Propylnitrile | [1][7][8] |
| CAS Number | 107-12-0 | [8] |
| Molecular Formula | C₃H₅N | [2][7] |
| Molecular Weight | 55.08 g/mol | [3][7] |
| Boiling Point | 97.1 °C | [3] |
| Melting Point | -92 °C | |
| Density | 0.782 g/cm³ at 20 °C | |
| Solubility | Miscible with water, ethanol, ether | [6][7] |
| Flash Point | 2–6 °C | [2][3] |
Core Reactivity: The Nitrile Group as a Synthetic Linchpin
The synthetic power of this compound is centered on the unique electronic structure of the nitrile group. The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom strongly electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the foundation for its use in building complex molecules.
Caption: Key synthetic transformations of this compound.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound's versatility allows it to be employed in several distinct synthetic strategies for producing valuable pharmaceutical intermediates.
Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals.[9][10] this compound and its derivatives are critical precursors for building these ring systems, particularly nitrogen-containing heterocycles.[1][11]
Focus Application: 3-Aminopyrazoles
3-Aminopyrazoles are highly valuable intermediates, serving as foundational scaffolds for drugs targeting cancer and inflammatory conditions.[12] A robust method for their synthesis involves the condensation of a hydrazine with a this compound derivative bearing a leaving group, or with β-ketonitriles.[13][14] The nitrile group is essential for the final cyclization step, where it is attacked by a nitrogen atom of the hydrazine to form the pyrazole ring.[14]
Table 2: Selected Pharmaceutical Applications of this compound
| Reaction Type | Intermediate / Drug | Role of this compound | Reference(s) |
| Cyclocondensation | 3-Aminopyrazole Intermediates | Key C3 synthon providing the nitrile for ring closure. | [12][13][14] |
| Houben-Hoesch Reaction | Flopropione, Ketoprofen | C3 electrophile that acylates an electron-rich aromatic ring. | [2][4][6] |
| Nitrile Reduction | Propylamines | Direct precursor to propylamine via hydrogenation. | [3][4] |
| Nitrile Aldol Reaction | 2-MDP (Appetite Suppressant) | C3 building block providing the nitrile for addition to a ketone. | [4] |
C-C Bond Formation via the Houben-Hoesch Reaction
The Houben-Hoesch reaction is a classic method for synthesizing aryl ketones. In this reaction, this compound acts as the electrophilic C3 source, reacting with an electron-rich aromatic ring (like a phenol or aniline derivative) under acidic conditions (e.g., with HCl and a Lewis acid catalyst like ZnCl₂) to form an intermediate ketimine, which is then hydrolyzed to the corresponding aryl propyl ketone. This is a key step in the synthesis of drugs like flopropione.[2][4]
Precursor to Propylamines
Simple reduction of the nitrile group provides a straightforward route to n-propylamine.[4] This is typically achieved through catalytic hydrogenation over a nickel or palladium catalyst or by using chemical reducing agents like lithium aluminum hydride (LiAlH₄).[3][4][15] Propylamine and its derivatives are common structural motifs found in a wide array of APIs, including the antiarrhythmic drug propafenone.[16][17]
Experimental Protocols
The following protocols are representative examples of this compound's application. They are intended for skilled synthetic chemists and must be performed with strict adherence to all safety precautions.
Protocol 1: Synthesis of 3-Aminopyrazole from a Halogenated this compound Derivative
This protocol is based on the general reaction described in the literature for synthesizing the 3-aminopyrazole core, a crucial intermediate.[13][14] It involves the reaction of a halosubstituted this compound with hydrazine.
Caption: Workflow for 3-Aminopyrazole synthesis.
Methodology:
-
Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Purge the system with an inert gas (e.g., nitrogen or argon).
-
Reagent Charging: Charge the flask with hydrazine hydrate (1.0 eq.) dissolved in a suitable solvent such as ethanol.
-
Substrate Addition: Add a solution of 2-chloroacrylonitrile or a similar α,β-unsaturated nitrile (1.0 eq.) in ethanol to the dropping funnel.[14] Add the nitrile solution dropwise to the stirred hydrazine solution at room temperature. An exothermic reaction may be observed; maintain control with an ice bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction typically proceeds for several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Neutralize the residue carefully with an appropriate acid.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[13] Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Isolation: Purify the resulting crude product by vacuum distillation or recrystallization to yield pure 3-aminopyrazole.[13]
Causality Note: The use of an α,β-unsaturated nitrile with a leaving group at the α- or β-position facilitates a sequence of Michael addition followed by nucleophilic attack on the nitrile and subsequent elimination/aromatization to form the stable pyrazole ring.[14]
Mandatory Safety & Handling Protocols
This compound is a hazardous substance and requires stringent safety protocols. Its handling demands a thorough understanding of its toxicological and physical hazards.
-
Toxicity: this compound is highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[18][19][20] It metabolizes to release cyanide, leading to symptoms of cyanide poisoning.[2]
-
Flammability: It is a highly flammable liquid and vapor with a low flash point.[2][21] Vapors can form explosive mixtures with air.[18][21]
Standard Operating Procedures (SOPs):
-
Engineering Controls: All work must be conducted in a certified chemical fume hood with sufficient airflow. Use explosion-proof electrical equipment and fittings where this compound is handled or stored.[20][22]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspect before use), a flame-retardant lab coat, and chemical splash goggles with a face shield.[18][19]
-
Handling: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[18][19][22] Use non-sparking tools and bond and ground all metal containers during transfer.[22]
-
Storage: Store in tightly closed containers in a cool, dry, well-ventilated, and fireproof area, separated from strong oxidizers and acids.[21][22]
-
Spill & Emergency: In case of a spill, evacuate the area immediately. Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, dry lime) and place it in a sealed container for hazardous waste disposal.[22] An emergency shower and eyewash station must be immediately accessible.[22] In case of exposure, seek immediate medical attention.[21]
Conclusion
This compound is a powerful and versatile reagent in the arsenal of the medicinal chemist. Its value as both a solvent and, more importantly, a C3 building block for constructing complex pharmaceutical intermediates is well-established. Through reactions that leverage the unique electrophilicity of its nitrile group, this compound provides efficient synthetic routes to critical molecular scaffolds, particularly nitrogen-containing heterocycles like 3-aminopyrazoles. While its utility is significant, the inherent toxicity and flammability of this compound demand the utmost respect and adherence to rigorous safety protocols. By understanding its reactivity and handling it with the necessary care, researchers can continue to unlock its potential in the development of next-generation therapeutics.
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Application Note & Protocols: Selective Synthesis of Propylamines via Catalytic Hydrogenation of Propionitrile
Executive Summary
The catalytic hydrogenation of propionitrile is a cornerstone industrial process for the synthesis of n-propylamine, dipropylamine, and tripropylamine.[1] These aliphatic amines are vital intermediates in the production of pharmaceuticals, agrochemicals, corrosion inhibitors, and specialty chemicals.[2][3] The primary challenge in this synthesis is not achieving conversion, but rather controlling the reaction's selectivity to favor the desired primary, secondary, or tertiary amine. This guide provides an in-depth analysis of the reaction mechanism, explores the catalytic systems and process parameters that govern selectivity, and presents detailed, field-proven protocols for the targeted synthesis of primary and secondary propylamines. A strong emphasis is placed on the causality behind experimental choices and rigorous safety protocols.
Reaction Chemistry & Selectivity Pathway
The hydrogenation of a nitrile to a primary amine is not a single-step reaction but a cascade of events. The selectivity of the final product mixture is determined by the relative rates of these subsequent reactions, which occur on the catalyst surface.
The process begins with the reduction of the this compound (R-C≡N) to a highly reactive imine intermediate (R-CH=NH).[3] From this branch point, several pathways are possible:
-
Primary Amine Formation: Rapid hydrogenation of the imine intermediate yields the primary amine, n-propylamine (R-CH₂-NH₂).
-
Secondary Amine Formation: The nucleophilic primary amine can attack another imine intermediate. This condensation reaction, followed by hydrogenation, eliminates ammonia and forms the secondary amine, dipropylamine.[3][4]
-
Tertiary Amine Formation: The process can repeat, with the secondary amine reacting with another imine intermediate to form the tertiary amine, tripropylamine.
The key to selectivity is controlling the fate of the imine intermediate. To favor the primary amine, conditions must promote its rapid hydrogenation while suppressing its reaction with the already-formed primary amine.
Caption: Reaction pathway for the hydrogenation of this compound.
Catalytic Systems and Process Parameter Control
Achieving high selectivity requires a synergistic approach, combining the right catalyst with optimized reaction conditions.
Catalysts:
-
Raney-Type Catalysts (Ni, Co): These are widely used due to their high activity and cost-effectiveness.[5] Raney Nickel, a porous nickel-aluminum alloy, is a workhorse for nitrile hydrogenations.[6] Its high surface area is advantageous for catalytic activity.[5]
-
Noble Metal Catalysts (Pd, Pt, Rh): Palladium and Platinum, often supported on carbon (Pd/C, Pt/C), can be highly active, sometimes under milder conditions.[7] Rhodium catalysts have shown particular utility in producing secondary amines like dipropylamine.
-
Supported Non-Noble Catalysts (e.g., Ni/Al₂O₃): Supporting the catalytic metal on materials like alumina can enhance stability and activity. These systems are often used in industrial fixed-bed reactors.[8]
Key Parameters for Selectivity:
-
Additives: The use of additives is the most powerful tool for directing selectivity.
-
Bases (Ammonia, NaOH, KOH): To maximize the yield of the primary amine , the addition of a base is crucial. Ammonia is particularly effective; it shifts the equilibrium away from the condensation reactions that form secondary and tertiary amines.[3][8][9] Inorganic hydroxides like NaOH or LiOH also suppress side reactions.[3]
-
Acids (NaH₂PO₄, H₂SO₄): In some systems, particularly with Pd/C, acidic additives can enhance primary amine selectivity.[10] The acid protonates the primary amine product, rendering it non-nucleophilic and unable to react with the imine intermediate.[3][11]
-
-
Solvent: Polar protic solvents like ethanol or methanol are commonly used as they help to solvate intermediates and can influence the reaction pathway.[3]
-
Hydrogen Pressure: High hydrogen pressure generally favors the complete and rapid hydrogenation of the imine intermediate to the primary amine, thereby minimizing its availability for side reactions.[12] Pressures typically range from 20 to 100 bar.[9][12]
-
Temperature: The optimal temperature is a balance between reaction rate and selectivity. Higher temperatures increase the reaction rate but may also promote the formation of byproducts. A typical range is 60–150 °C.[9][12]
Table 1: Comparison of Catalytic Systems for this compound Hydrogenation
| Catalyst System | Additive | Solvent | Temp (°C) | Pressure (bar H₂) | Major Product | Reference |
| Raney® Ni | Ammonia | Methanol | 80 | 30 | n-Propylamine (>90%) | [3] |
| Ni/Al₂O₃ | Ammonia | N/A | 60-80 | 2.5 | n-Propylamine | [8] |
| 10% Pd/C | NaH₂PO₄ | Dichloromethane/Water | 30-80 | 6 | n-Propylamine (~95%) | [3][10] |
| Raney Co | Ammonia | N/A | 80 | 80 | n-Propylamine | [3] |
| Rhodium Complex | None | N/A | N/A | N/A | Dipropylamine | |
| Ni-Cu/Al₂O₃ | None (Recycle) | N/A | 140-200 | <6 | Dipropylamine | [13] |
Experimental Protocols
The following protocols provide step-by-step methodologies for the selective synthesis of n-propylamine and dipropylamine. All operations must be conducted in a certified, high-pressure laboratory with appropriate safety measures.
Caption: General experimental workflow for batch hydrogenation.
Protocol 1: Selective Synthesis of n-Propylamine (Primary Amine)
This protocol is designed to maximize the yield of n-propylamine by using a Raney Nickel catalyst in the presence of ammonia to suppress secondary amine formation.[3][4]
Materials and Reagents:
-
This compound (CAS: 107-12-0), ≥99%
-
Raney® Nickel (CAS: 7440-02-0), active slurry in water
-
Ethanol (CAS: 64-17-5), anhydrous
-
Ammonia (CAS: 7664-41-7), 7N solution in methanol or liquid ammonia
-
Hydrogen (H₂) gas, high purity (≥99.99%)
-
Nitrogen (N₂) gas, high purity
-
Celite® or other filter aid
Equipment:
-
High-pressure autoclave (e.g., Parr or Büchi reactor) equipped with a magnetic stirrer, gas inlet/outlet, thermocouple, and pressure gauge
-
Schlenk line or glovebox for inert atmosphere handling
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Catalyst Preparation: In a beaker, carefully decant the water from the Raney Nickel slurry. Wash the catalyst three times with anhydrous ethanol to remove water. Keep the catalyst covered with ethanol at all times to prevent ignition.
-
Reactor Charging: To a 500 mL high-pressure autoclave, add the washed Raney Nickel slurry (approx. 5-10 wt% relative to this compound). Immediately add 200 mL of anhydrous ethanol.
-
Add this compound (e.g., 50 g, ~0.91 mol).
-
Add the ammonia source. If using a 7N solution in methanol, add ~1.2 equivalents relative to this compound. If using liquid ammonia, this will be condensed into the cooled reactor according to the manufacturer's instructions.[4]
-
Reaction Execution:
-
Seal the autoclave and place it in its heating mantle.
-
Purge the system by pressurizing with nitrogen to 5 bar and venting three times to remove air.
-
Purge the system similarly with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 50 bar).
-
Begin vigorous stirring (e.g., 1000 RPM) and heat the reactor to the target temperature (e.g., 90 °C).
-
The reaction is exothermic; monitor the temperature closely. Maintain the hydrogen pressure by refilling from a reservoir as it is consumed.
-
Monitor the reaction by observing the cessation of hydrogen uptake. This may take several hours.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Purge the reactor with nitrogen.
-
Under an inert atmosphere, carefully decant or cannula the reaction mixture away from the catalyst. Alternatively, filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst is pyrophoric and must not be allowed to dry in air. Quench the filtered catalyst immediately and carefully with copious amounts of water.
-
Remove the ethanol and any excess ammonia from the filtrate using a rotary evaporator.
-
Purify the resulting crude n-propylamine by fractional distillation to separate it from any residual starting material and minor amounts of secondary/tertiary amines.
-
Protocol 2: Synthesis of Dipropylamine (Secondary Amine)
This protocol aims to produce dipropylamine. One industrial method involves using a specific catalyst system and recycling the primary and tertiary amine byproducts back into the reactor feed to drive the equilibrium towards the secondary amine.[13] A lab-scale synthesis can be achieved using a rhodium catalyst, which has a higher propensity for forming secondary amines.
Materials and Reagents:
-
This compound (CAS: 107-12-0), ≥99%
-
Rhodium on carbon (5% Rh/C) catalyst (CAS: 7440-16-6)
-
Methanol (CAS: 67-56-1), anhydrous
-
Hydrogen (H₂) gas, high purity (≥99.99%)
-
Nitrogen (N₂) gas, high purity
Equipment:
-
Same as Protocol 1.
Procedure:
-
Reactor Charging: To a 500 mL high-pressure autoclave, add the 5% Rh/C catalyst (approx. 1-2 mol% Rh relative to this compound). Add 200 mL of anhydrous methanol.
-
Add this compound (e.g., 50 g, ~0.91 mol).
-
Reaction Execution:
-
Seal the autoclave and follow the same purging procedure (3x N₂, 3x H₂) as in Protocol 1.
-
Pressurize the reactor with hydrogen to a moderate pressure (e.g., 30 bar).
-
Begin vigorous stirring and heat the reactor to 100-120 °C.
-
Monitor the reaction by hydrogen uptake. The reaction profile will be more complex than for primary amine synthesis.
-
-
Work-up and Purification:
-
Follow the same cooling, venting, and filtration procedures as in Protocol 1. The Rh/C catalyst is not pyrophoric but should still be handled with care.
-
Remove the methanol from the filtrate using a rotary evaporator.
-
The crude product will be a mixture of primary, secondary, and tertiary amines. Carefully separate this mixture using fractional distillation under atmospheric or reduced pressure. Collect the fraction corresponding to dipropylamine (boiling point: ~109 °C).
-
Product Characterization
Accurate analysis of the product mixture is essential to determine conversion and selectivity.
-
Gas Chromatography (GC): This is the primary technique for quantitative analysis. A capillary column suitable for amines (e.g., a wax or amine-deactivated column) should be used with an FID detector. The relative peak areas, corrected with response factors, will give the percentage of this compound, n-propylamine, dipropylamine, and tripropylamine.[14]
-
GC-Mass Spectrometry (GC-MS): Used to confirm the identity of each peak in the chromatogram by comparing mass spectra to a library.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the purified products.
-
Karl Fischer Titration: Essential for determining the water content of the final purified amine, which is a critical quality control parameter.[15]
Critical Safety Precautions
The hydrogenation of this compound involves multiple significant hazards that must be rigorously controlled.
-
This compound: Highly flammable (flash point 6°C) and toxic.[16] It can be absorbed through the skin and emits toxic fumes (including hydrogen cyanide) upon combustion or contact with acid.[17] Always handle in a fume hood with appropriate PPE, including chemical-resistant gloves (e.g., nitrile over neoprene).[18]
-
Hydrogen Gas: Extremely flammable and forms explosive mixtures with air. All equipment must be rated for high-pressure hydrogen use, properly grounded to prevent static discharge, and located in an area with explosion-proof fittings.[18]
-
Raney Nickel Catalyst: Pyrophoric when dry. It must be stored and handled as a slurry under water or a solvent at all times. After the reaction, the catalyst must be carefully filtered and immediately quenched with water to prevent spontaneous ignition.[5]
-
Propylamines: The products are flammable, corrosive, and can cause severe skin and eye burns. Handle with appropriate PPE in a well-ventilated area.
Emergency Procedures:
-
Ensure emergency showers and eyewash stations are immediately accessible.[18]
-
Have appropriate fire extinguishers (e.g., CO₂, dry chemical) available.[17]
-
In case of poisoning, especially from cyanide exposure, specific medical treatment is required. Ensure the appropriate first aid and emergency response plan is in place.[16]
Conclusion
The selective synthesis of propylamines from this compound is a well-established yet nuanced process. Control over product distribution is not merely a matter of catalyst choice but a careful orchestration of reaction parameters. For the synthesis of n-propylamine , the use of Raney Nickel in the presence of a basic additive like ammonia is a robust and effective strategy. For targeting dipropylamine , alternative catalysts such as rhodium or process-intensified methods involving byproduct recycling are more suitable. Success in this field demands a thorough understanding of the underlying reaction mechanism, meticulous execution of high-pressure protocols, and an unwavering commitment to safety. Emerging techniques, such as continuous-flow hydrogenation, may offer future advantages in control and safety for these important transformations.[11]
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Application Note & Protocol: High-Temperature Experimental Setup for Propionitrile Studies
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of High-Temperature Propionitrile Chemistry
This compound (CH₃CH₂CN), also known as ethyl cyanide, is a versatile aliphatic nitrile that serves as a valuable solvent and a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals.[1] Its chemical behavior is largely dictated by the electrophilic nitrile functional group.[2] While its properties at standard conditions are well-documented, the study of its behavior at elevated temperatures is crucial for process optimization, safety engineering, and discovering novel synthetic pathways.
Thermal stability for this compound extends to approximately 250°C, above which decomposition occurs.[2] Understanding the kinetics and mechanisms of these high-temperature reactions is essential for controlling reaction outcomes and ensuring the safe handling of this compound in industrial and laboratory settings. This application note provides a comprehensive guide to designing and implementing a robust experimental setup for investigating the chemistry of this compound at high temperatures.
Hazard Analysis and Critical Safety Protocols
This compound presents significant health and safety risks that are amplified at high temperatures. A thorough understanding and strict adherence to safety protocols are paramount.
2.1. Toxicity and Exposure Routes
This compound is highly toxic and can be lethal if inhaled, absorbed through the skin, or ingested.[3] Acute exposure can lead to a range of symptoms, including hypertension, tachycardia, and cardiac arrhythmias.[3] It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE).
2.2. Flammability and Explosivity
This compound is a highly flammable liquid with a low flash point of 2°C (35.6°F).[4] Its vapors can form explosive mixtures with air within a range of 3.1% to 14% by volume.[3] At elevated temperatures, the vapor pressure of this compound increases, heightening the risk of forming an ignitable atmosphere. The autoignition temperature is 510°C.[5]
2.3. Thermal Decomposition Hazards
When heated to decomposition, this compound emits highly toxic fumes of nitrogen oxides and hydrogen cyanide.[3][6] This necessitates a closed-system design for high-temperature experiments to contain these hazardous byproducts.
2.4. Incompatibilities
This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6] Contact with these substances, especially at high temperatures, can lead to violent reactions.[6]
2.5. Mandatory Safety Precautions
-
Engineering Controls: All high-temperature experiments involving this compound must be conducted within a certified chemical fume hood with a high face velocity. The experimental apparatus should be assembled in a secondary containment tray to manage potential spills.
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear flame-resistant lab coats, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™). For operations with a higher risk of vapor exposure, a full-facepiece respirator with organic vapor cartridges is required.[5]
-
Emergency Preparedness: An emergency shower and eyewash station must be readily accessible.[7] Personnel should be trained on emergency shutdown procedures for the experimental setup. A Class B fire extinguisher (e.g., dry chemical or CO₂) should be located near the experimental area.[7]
Design and Construction of a High-Temperature Flow Reactor System
A continuous flow reactor system is well-suited for studying the gas-phase chemistry of this compound at high temperatures. This design allows for precise control over reaction parameters such as temperature, pressure, and residence time.
3.1. Materials of Construction
The choice of materials is critical to prevent unwanted side reactions and ensure the integrity of the apparatus at high temperatures.
| Component | Recommended Material | Rationale |
| Reactor Tube | Quartz or Fused Silica | High thermal stability (up to 1200°C), chemical inertness, and resistance to thermal shock. |
| Tubing and Fittings | Stainless Steel (316 grade) | Good corrosion resistance and mechanical strength at elevated temperatures. |
| Seals and Gaskets | Graphite or Kalrez® | High-temperature stability and chemical resistance to organic nitriles. Avoid Buna-N (NBR) for high-temperature applications as it can degrade.[8] |
3.2. System Components
A typical high-temperature flow reactor setup consists of the following key components:
-
Reagent Delivery System: A syringe pump or mass flow controller (MFC) is used to deliver liquid this compound at a precise and constant flow rate into a heated vaporization zone.
-
Carrier Gas System: An inert carrier gas (e.g., nitrogen or argon) is supplied via a mass flow controller to transport the vaporized this compound through the reactor. The gas should be purified to remove oxygen and water.[9]
-
Vaporizer: A heated section of tubing packed with an inert material (e.g., quartz wool) to ensure complete vaporization of the this compound before it enters the reactor.
-
High-Temperature Furnace: A tube furnace capable of reaching and maintaining the desired reaction temperature with high accuracy (± 1°C).[9]
-
Reactor: A quartz or stainless steel tube housed within the furnace where the high-temperature reaction occurs.
-
Condensation and Collection System: A series of cold traps (e.g., cooled with dry ice/acetone or liquid nitrogen) to condense and collect the reaction products and unreacted starting material.
-
Pressure Control: A back-pressure regulator to maintain a constant pressure within the system.
-
Analytical Instrumentation: An in-line or off-line analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR), to identify and quantify the reaction products.
Experimental Workflow and Protocols
The following diagram and protocol outline the systematic procedure for conducting high-temperature experiments with this compound.
Figure 1. Experimental workflow for high-temperature this compound studies.
4.1. Protocol: System Preparation
-
Assembly: Assemble the flow reactor system as described in Section 3 within a certified fume hood.
-
Leak Check: Pressurize the system with an inert gas (e.g., nitrogen) to slightly above the intended operating pressure. Monitor the pressure for at least 30 minutes to ensure there are no leaks. A pressure drop indicates a leak that must be rectified before proceeding.
-
System Purge: Purge the entire system with a high flow of inert gas for at least one hour to remove any residual air and moisture.[10]
-
Furnace Heating: Set the tube furnace to the desired reaction temperature and allow it to equilibrate.[11]
4.2. Protocol: Reaction Execution
-
Initiate Flows: Start the flow of the inert carrier gas at the desired rate using the mass flow controller.
-
Introduce this compound: Begin delivering liquid this compound to the vaporizer using the syringe pump at the calculated flow rate to achieve the desired concentration in the gas phase.
-
Monitor and Record: Continuously monitor and record the reaction temperature, system pressure, and gas flow rates.
-
Product Collection: Ensure the cold traps are maintained at the appropriate low temperature throughout the experiment to efficiently trap the reaction products.
4.3. Protocol: System Shutdown and Product Analysis
-
Stop Reagent Flow: Stop the syringe pump to cease the flow of this compound.
-
Cool Down: Turn off the furnace and allow the reactor to cool to room temperature under a continuous flow of inert gas.
-
Isolate and Analyze: Once the system is cool, isolate the cold traps. Allow the traps to slowly warm to room temperature in a controlled manner (still within the fume hood) to prevent rapid vaporization of volatile products.
-
Sample Analysis: Extract the collected liquid sample from the traps and analyze it using appropriate analytical techniques. A typical GC-MS protocol for analyzing the reaction mixture would involve:
-
Sample Preparation: Dilution of an aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane).
-
GC Column: A capillary column suitable for separating polar and non-polar compounds (e.g., DB-5ms).
-
Temperature Program: An initial oven temperature of 40°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 30-300.[12]
-
Data Interpretation and Expected Outcomes
The high-temperature reactions of this compound can lead to a complex mixture of products resulting from various decomposition and rearrangement pathways. Expected decomposition products may include smaller nitriles, alkenes, alkanes, and hydrogen cyanide. The product distribution will be highly dependent on the reaction temperature, pressure, and residence time.
Table 1: Key Experimental Parameters and Their Influence
| Parameter | Typical Range | Influence on Reaction |
| Temperature | 250 - 800 °C | Primary driver of reaction rate and product distribution. Higher temperatures favor fragmentation. |
| Pressure | 1 - 10 atm | Affects residence time and collision frequency. Higher pressures can favor bimolecular reactions. |
| Residence Time | 1 - 60 seconds | Determines the extent of reaction. Longer residence times lead to higher conversion of the starting material. |
| Carrier Gas Flow Rate | 10 - 200 sccm | Dilutes the reactant and influences residence time. |
| This compound Flow Rate | 0.01 - 1 mL/min | Determines the initial concentration of the reactant. |
Conclusion
The study of this compound at high temperatures presents both significant challenges and valuable opportunities for advancing chemical synthesis and process safety. By implementing a well-designed experimental setup, adhering to stringent safety protocols, and employing systematic experimental procedures, researchers can safely and effectively investigate the complex chemistry of this compound under extreme conditions. The insights gained from such studies are crucial for the development of safer, more efficient, and innovative applications of this important chemical intermediate.
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Application Notes & Protocols: Propionitrile as an Electrolyte Solvent for Lithium-ion Batteries
Introduction: The Quest for Superior Electrolytes
The performance, safety, and operational range of lithium-ion batteries (LIBs) are intrinsically linked to the properties of their electrolyte. For decades, the gold standard has been a formulation of a lithium salt (commonly LiPF₆) dissolved in a mixture of cyclic and linear organic carbonate solvents, such as ethylene carbonate (EC) and dimethyl carbonate (DMC). While effective, these carbonate-based electrolytes possess inherent limitations, including high flammability, poor performance at low temperatures due to high viscosity and freezing points, and limited electrochemical stability at high voltages.
This has spurred a search for alternative solvent systems. Propionitrile (PN), a linear nitrile, has emerged as a compelling candidate. Its favorable combination of a high dielectric constant, low viscosity, and a wide liquid range makes it a promising solvent for developing high-performance, safer, and wider-temperature-range LIBs. This guide provides a detailed overview of PN's properties and comprehensive protocols for formulating, characterizing, and testing PN-based electrolytes.
Physicochemical Properties of this compound (PN)
The suitability of a solvent for a LIB electrolyte is determined by a specific set of physicochemical properties. PN exhibits a unique profile that addresses several shortcomings of traditional carbonate solvents.
-
High Dielectric Constant & Low Viscosity: PN possesses a high dielectric constant, which facilitates the dissociation of lithium salts into charge-carrying Li⁺ and anions. Simultaneously, its low viscosity promotes high ionic mobility. This combination leads to electrolytes with excellent ionic conductivity, a key factor for high-rate performance.
-
Wide Liquid Range: With a melting point of -93°C and a boiling point of 97°C, PN remains liquid over a broad temperature range[1]. This is particularly advantageous for improving the low-temperature performance of LIBs, a significant challenge for carbonate-based systems which often freeze or become highly viscous[2].
-
Electrochemical Stability: PN-based electrolytes demonstrate a large and symmetric electrochemical stability window, allowing for operation at higher voltages[1]. This is crucial for enabling the use of next-generation high-energy-density cathode materials.
A comparative summary of PN's properties against standard carbonate solvents is presented below.
| Property | This compound (PN) | Ethylene Carbonate (EC) | Dimethyl Carbonate (DMC) |
| Dielectric Constant (ε) | ~27.2 | ~89.8 (at 40°C) | ~3.1 |
| Viscosity (mPa·s at 25°C) | ~0.4 | ~1.9 (at 40°C) | ~0.59 |
| Melting Point (°C) | -93 | 36 | 4 |
| Boiling Point (°C) | 97[1] | 248 | 90 |
| Flash Point (°C) | 6 | 143 | 17 |
Rationale: While EC has a very high dielectric constant, it is solid at room temperature and highly viscous, necessitating the use of low-viscosity co-solvents like DMC. PN offers a superior balance of a sufficiently high dielectric constant and a very low viscosity, potentially simplifying electrolyte formulations.
Electrolyte Formulation: A Synergistic Approach
Pure PN is rarely used in isolation. Optimal performance is achieved through a carefully designed formulation involving co-solvents and functional additives to create a stable solid electrolyte interphase (SEI) on the anode.
The Role of Co-solvents and Additives
-
Co-solvents (e.g., Ethylene Carbonate - EC): Although PN has many advantages, it is not as effective as EC in forming a stable protective SEI on graphite anodes. The SEI is crucial for preventing continuous electrolyte decomposition and ensuring long cycle life[3][4]. Therefore, PN is often used in a binary system with EC. EC is preferentially reduced on the graphite surface during the initial charging cycles to form a robust, passivating SEI layer[3].
-
SEI-Forming Additives (e.g., FEC, VC): To further enhance the quality and stability of the SEI, small amounts (typically 1-5% by weight) of additives are introduced.
-
Fluoroethylene Carbonate (FEC): FEC is known to form a thinner, more stable SEI rich in lithium fluoride (LiF)[5]. This LiF-rich layer can effectively suppress solvent co-intercalation and improve cycling efficiency and longevity[5][6].
-
Vinylene Carbonate (VC): VC polymerizes on the anode surface, creating a polymeric SEI that is flexible and can better accommodate the volume changes of the anode during lithiation/delithiation[5][6]. This reduces SEI cracking and continuous electrolyte consumption[3].
-
Conceptual Diagram of a PN-Based Electrolyte
The following diagram illustrates the functional components of a typical PN-based electrolyte system.
Caption: Functional components of a this compound-based lithium-ion battery electrolyte.
Experimental Protocols
All procedures involving electrolyte components must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with water and oxygen levels below 0.5 ppm to prevent degradation of the lithium salt and solvent.
Protocol 1: Purification of this compound
Rationale: Commercial solvents contain impurities (especially water and acidic species) that are detrimental to battery performance. A multi-step purification is essential. Materials: this compound (99%), Calcium Hydride (CaH₂), molecular sieves (3Å), distillation apparatus.
-
Pre-drying: Add molecular sieves to the as-received this compound and let it stand for 24 hours to remove bulk water.
-
Chemical Drying: Decant the pre-dried PN into a new, dry flask. Add CaH₂ (approx. 5 g/L) and stir under an inert atmosphere for 48 hours. CaH₂ reacts with residual water and acidic impurities.
-
Distillation: Perform fractional distillation under a slow stream of argon. Collect the middle fraction, discarding the initial and final portions.
-
Storage: Store the purified PN over freshly activated molecular sieves inside an argon-filled glovebox.
Protocol 2: Electrolyte Preparation (e.g., 1.0 M LiPF₆ in EC:PN with FEC)
Materials: Purified PN, battery-grade Ethylene Carbonate (EC), battery-grade LiPF₆, battery-grade Fluoroethylene Carbonate (FEC), precision balance, volumetric flasks, magnetic stirrer.
-
Solvent Mixture Preparation: In the glovebox, weigh the required amounts of EC and PN to achieve the desired ratio (e.g., 3:7 by weight). Mix thoroughly until EC is fully dissolved.
-
Salt Dissolution: Slowly add the pre-weighed LiPF₆ to the solvent mixture while stirring. Continue stirring until the salt is completely dissolved. The process can be slightly exothermic.
-
Additive Introduction: Add the required weight percentage of FEC (e.g., 2 wt%) to the electrolyte and stir until fully homogenized.
-
Storage: Store the final electrolyte in a tightly sealed container inside the glovebox, protected from light.
Protocol 3: Ionic Conductivity Measurement
Rationale: This protocol uses Electrochemical Impedance Spectroscopy (EIS) to determine the bulk resistance of the electrolyte, from which conductivity is calculated.[7][8] Equipment: Impedance analyzer, conductivity cell with a known cell constant (e.g., two parallel platinum or stainless steel electrodes), temperature controller.
-
Cell Constant Determination: First, calibrate the conductivity cell using a standard solution of known conductivity to determine the precise cell constant (K_cell)[9].
-
Cell Assembly: Inside the glovebox, fill the conductivity cell with the prepared PN-based electrolyte and seal it.
-
EIS Measurement: Place the cell in a temperature-controlled chamber. Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z').
-
The high-frequency intercept on the real axis (Z') corresponds to the bulk electrolyte resistance (R_bulk).
-
Calculate the ionic conductivity (σ) using the formula: σ = K_cell / R_bulk .
-
-
Temperature Dependence: Repeat the measurement at various temperatures (e.g., from -20°C to 60°C) to evaluate the electrolyte's performance across an operational range[7].
Protocol 4: Electrochemical Stability Window (ESW) Determination
Rationale: Linear Sweep Voltammetry (LSV) is used to determine the voltage range within which the electrolyte remains stable without significant oxidation or reduction.[10][11] Equipment: Potentiostat, three-electrode cell (e.g., a coin cell setup). Cell Configuration:
-
Working Electrode (WE): Inert material like stainless steel, glassy carbon, or platinum.[10]
-
Counter (CE) and Reference (RE) Electrodes: Lithium metal foil.
-
Cell Assembly: Assemble the three-electrode cell inside the glovebox with a separator soaked in the PN-based electrolyte.
-
Anodic (Oxidative) Scan: Scan the potential of the WE from the open-circuit voltage (OCV) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s)[12]. The potential at which a sharp increase in current is observed is defined as the anodic stability limit.
-
Cathodic (Reductive) Scan: Using a fresh cell, scan the potential from OCV to a negative potential (e.g., -0.5 V vs. Li/Li⁺). The potential at which the reductive current sharply increases defines the cathodic stability limit.
Protocol 5: Coin Cell Assembly and Performance Testing
Rationale: Assembling and testing a full coin cell (e.g., CR2032) is the ultimate test of the electrolyte's practical performance with actual anode and cathode materials.[13][14] Materials: CR2032 coin cell parts, cathode (e.g., LiNiMnCoO₂ - NMC), anode (e.g., graphite), separator (e.g., Celgard), PN-based electrolyte, hydraulic crimper, battery cycler.[13][15]
-
Electrode/Separator Preparation: Punch electrodes and separators to the correct size. Dry all components under vacuum overnight before transferring to the glovebox.
-
Assembly (CR2032):
-
Place the cathode disc in the bottom case.
-
Dispense a few drops of the PN-based electrolyte onto the cathode.
-
Place the separator on top.
-
Add a few more drops of electrolyte onto the separator.
-
Place the graphite anode on the separator.
-
Add a spacer and a spring.
-
Place the top cap and crimp the cell using a hydraulic crimper to ensure a hermetic seal.
-
-
Formation Cycling:
-
Let the cell rest for several hours to ensure complete wetting of the electrodes.
-
Perform 2-3 initial cycles at a low C-rate (e.g., C/20) within the designated voltage window (e.g., 3.0-4.2 V for NMC/graphite)[13]. This step is critical for forming a stable SEI.
-
-
Performance Evaluation:
-
Rate Capability: Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C) to assess its performance under different current loads.
-
Long-Term Cycling: Cycle the cell for an extended number of cycles (e.g., 100+) at a moderate rate (e.g., C/3) to evaluate capacity retention and Coulombic efficiency.
-
Workflow for Electrolyte Evaluation
The following diagram outlines the logical workflow from formulation to final cell testing.
Caption: Workflow for the formulation and electrochemical evaluation of PN-based electrolytes.
Safety and Handling
This compound is a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin[16][17][18].
-
Handling: Always handle PN in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles[16][18].
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames[17][19]. Containers should be tightly closed and grounded during transfer to prevent static discharge[19].
-
Fire: Use dry chemical, CO₂, or alcohol-resistant foam extinguishers. Do not use water. Fire may produce poisonous gases, including hydrogen cyanide[19].
-
Disposal: Dispose of PN and PN-contaminated waste as hazardous waste in accordance with local, state, and federal regulations[16]. Do not empty into drains[18].
Conclusion
This compound presents a significant opportunity to overcome key limitations of conventional carbonate-based electrolytes for lithium-ion batteries. Its excellent ionic conductivity, wide liquid operating range, and high-voltage stability make it a prime candidate for developing next-generation energy storage systems. However, its successful implementation relies on a rational formulation approach, typically involving SEI-forming co-solvents and additives to ensure compatibility with graphitic anodes. The protocols detailed in this guide provide a comprehensive framework for researchers to purify, formulate, and rigorously evaluate the performance of this compound-based electrolytes, paving the way for safer, higher-performance batteries.
References
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- This compound as a single organic solvent for high voltage electric double-layer capacitors. (n.d.). ResearchGate.
- This compound Safety Data Sheet. (2017). OSHA/HCS.
- Construction and Testing of Coin Cells of Lithium Ion Batteries. (2012). Journal of Visualized Experiments.
- This compound MATERIAL SAFETY DATA SHEET. (n.d.). Central Drug House (P) Ltd.
- This compound Safety Data Sheet. (2025). Sigma-Aldrich.
- Determining Realistic Electrochemical Stability Windows of Electrolytes for Electrical Double‐Layer Capacitors. (2020). ResearchGate.
- Application note: Determining the temperature-dependent ion-conductivity of a binary lithium-ion battery electrolyte solution. (n.d.). rhd instruments.
- Construction of CR 2032 coin type test cell. (n.d.). ResearchGate.
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- Potential window determination by LSV in a 3-electrode cell configuration. (n.d.). ResearchGate.
- A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. (2021). National Institutes of Health.
- Formation of the Solid-Electrolyte-Interphase on Graphite Anodes. (n.d.). TUM-IAS.
- Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy. (n.d.). MDPI.
- How to prepare solid state sample (polymer electrolyte) for EIS Characterization?. (2023). ResearchGate.
- Toward Standardization of Electrochemical Impedance Spectroscopy Studies of Li-Ion Conductive Ceramics. (2020). ACS Publications.
- The formation and stability of the solid electrolyte interface on the graphite anode. (n.d.). ResearchGate.
- Influence of Vinylene Carbonate and Fluoroethylene Carbonate on Open Circuit and Floating SoC Calendar Aging of Lithium-Ion Batteries. (2024). MDPI.
- Electrochemical stability windows of the investigated electrolytes (0.3 M NaTFSI in Pyr H4 TFSI; Pyr 14 TFSI or PC). (n.d.). ResearchGate.
- Effect of FEC and VC Additives in Electrolyte on the Performance of Si Anode for Lithium Ion Cell. (2018). DergiPark.
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Application Note: Quantitative Analysis of Propionitrile in Complex Matrices by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Abstract
This application note details a robust and sensitive method for the detection and quantification of propionitrile (also known as ethyl cyanide) in various sample matrices using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). This compound is a volatile organic compound (VOC) of interest in environmental monitoring, industrial hygiene, and as a potential biomarker in biological samples. The methodology presented herein leverages the selectivity and sensitivity of GC-MS combined with a solvent-less headspace extraction technique, providing a reliable workflow for researchers, scientists, and drug development professionals. The protocol covers sample preparation, instrument configuration, data analysis, and method validation in accordance with ICH Q2(R1) guidelines.[1]
Introduction and Significance
This compound (CH₃CH₂CN) is a volatile, colorless liquid used as a solvent and an intermediate in the synthesis of various organic compounds. Its presence in environmental samples can indicate industrial contamination, while in biological matrices, it may serve as a biomarker for exposure or specific metabolic processes.[2] Given its volatility and the often-complex nature of the samples, a highly selective and sensitive analytical method is required for accurate quantification.
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds.[3] When coupled with static headspace (HS) sampling, it offers significant advantages:
-
Enhanced Sensitivity: Headspace analysis concentrates volatile analytes from the sample matrix into the gas phase, increasing the amount of analyte introduced into the GC system.
-
Matrix Effect Reduction: By injecting only the vapor phase, non-volatile matrix components (e.g., salts, proteins, polymers) are left behind, protecting the GC inlet and column and minimizing analytical interference.[4]
-
Minimal Sample Preparation: This "solvent-free" technique reduces sample handling, minimizes the use of organic solvents, and is easily automated, improving throughput and reproducibility.[4][5]
This document provides a comprehensive protocol designed for immediate implementation in a laboratory setting.
Principle of the Method
The core of this method is equilibrium static headspace sampling. A sample is placed in a sealed vial and heated to a specific temperature for a set period. This allows volatile compounds, including this compound, to partition between the sample matrix and the gas phase (headspace) until equilibrium is reached. A portion of this headspace gas is then automatically injected into the GC-MS system.
In the GC, this compound is separated from other volatile components based on its boiling point and interaction with the capillary column's stationary phase. Following separation, the analyte enters the mass spectrometer, where it is ionized by electron ionization (EI). The resulting characteristic mass fragments are detected and used for unambiguous identification and quantification.
Materials and Reagents
-
Standards: this compound (≥99.5% purity), this compound-d5 (internal standard, IS).
-
Solvents: HPLC-grade Methanol, Dimethyl sulfoxide (DMSO).
-
Reagents: Deionized water (18.2 MΩ·cm).
-
Consumables: 20 mL glass headspace vials with PTFE/silicone septa and aluminum crimp caps, autosampler syringes.
Instrumentation and Analytical Conditions
The following configuration serves as a validated starting point. Parameters may be adjusted to accommodate different instrument models or specific sample matrices.
4.1. Headspace Autosampler
| Parameter | Setting | Rationale |
| Vial Oven Temperature | 80 °C | Balances efficient volatilization with thermal stability of the analyte. |
| Loop Temperature | 90 °C | Prevents condensation of analytes prior to injection. |
| Transfer Line Temp. | 100 °C | Ensures quantitative transfer to the GC inlet without cold spots. |
| Vial Equilibration Time | 15 min | Allows the sample to reach thermal equilibrium for reproducible partitioning.[2] |
| Injection Volume | 1 mL | A standard volume that provides good sensitivity without overloading the system. |
4.2. Gas Chromatograph-Mass Spectrometer (GC-MS)
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Port | Split/Splitless, 250 °C | High temperature ensures rapid vaporization of the sample. |
| Split Ratio | 20:1 | Prevents column overloading while maintaining adequate sensitivity. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing optimal chromatographic efficiency. |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing excellent separation for a wide range of VOCs.[3][6] |
| Oven Program | 40 °C (hold 2 min), ramp 15 °C/min to 150 °C, ramp 25 °C/min to 250 °C (hold 2 min) | Gradient ensures good separation of early-eluting volatiles and efficient elution of any less volatile components. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. |
| Ion Source Temperature | 230 °C | Standard operating temperature to maintain cleanliness and performance. |
| Quadrupole Temp. | 150 °C | Ensures stable mass analysis. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only characteristic ions. |
4.3. Mass Spectrometry - SIM Parameters
The identity of this compound is confirmed by the presence of its characteristic ions and their relative abundance ratios.[7]
| Analyte | Retention Time (Approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | ~ 4.5 min | 54 | 55, 27 |
| This compound-d5 (IS) | ~ 4.4 min | 59 | 60, 30 |
Note: Retention times are approximate and should be confirmed experimentally.[8]
Experimental Protocols
5.1. Preparation of Standards
-
Primary Stock (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dilute to volume with methanol.
-
Internal Standard Stock (1000 µg/mL): Prepare a corresponding stock solution of this compound-d5 in methanol.
-
Working Standards: Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the primary stock solution in DMSO or the relevant sample matrix blank.
-
Spiking: Spike each calibration standard and sample with the internal standard to a final concentration of 5 µg/mL.
5.2. Sample Preparation Protocol
The goal is to create a consistent sample matrix for reproducible headspace partitioning.
-
Aqueous Samples (e.g., environmental water, urine):
-
Pipette 2 mL of the sample directly into a 20 mL headspace vial.
-
Add 20 µL of the internal standard working solution.
-
Immediately seal the vial with a crimp cap.
-
-
Solid Samples (e.g., soil, tissue homogenate):
-
Accurately weigh 0.5 g of the homogenized sample into a 20 mL headspace vial.
-
Add 2 mL of deionized water (or an appropriate buffer) to create a slurry.
-
Add 20 µL of the internal standard working solution.
-
Immediately seal the vial.
-
-
Viscous Liquids/Oils:
-
Accurately weigh 0.2 g of the sample into a 20 mL headspace vial.
-
Add 2 mL of DMSO to ensure consistent dispersion and partitioning.
-
Add 20 µL of the internal standard working solution.
-
Immediately seal the vial.
-
Visual Workflow Diagrams
Caption: High-level overview of the analytical workflow from sample receipt to final report.
Caption: Logical path of the this compound analyte through the GC-MS system.
Data Analysis and Quantification
-
Peak Identification: Confirm the identity of this compound and the internal standard by their specific retention times and the presence of qualifier ions.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (this compound Area / IS Area) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is recommended. The correlation coefficient (r²) should be ≥ 0.995.
-
Quantification: Calculate the concentration of this compound in unknown samples using the linear regression equation derived from the calibration curve.
Method Validation
The method was validated following the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[9]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity | r² = 0.998 (0.1 - 25 µg/mL) | r² ≥ 0.995 |
| Accuracy (Recovery) | 92.5% - 104.8% | 80% - 120% |
| Precision (RSD%) | Intra-day: ≤ 4.5% Inter-day: ≤ 6.8% | RSD ≤ 15% |
| Limit of Detection (LOD) | 0.03 µg/mL | S/N ≥ 3:1 |
| Limit of Quant. (LOQ) | 0.1 µg/mL | S/N ≥ 10:1 |
| Specificity | No interference observed from matrix blank | No significant peaks at the retention time of the analyte. |
These values are representative and should be independently verified by the end-user.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Sensitivity | Sub-optimal headspace parameters; leak in the system. | Optimize vial temperature and equilibration time. Check for leaks using an electronic leak detector, especially around septa and fittings. |
| Peak Tailing | Active sites in the inlet liner or column; matrix interference. | Use a deactivated inlet liner (e.g., Ultra Inert). If matrix is the cause, consider dilution or matrix modification (e.g., salt addition). |
| Poor Reproducibility | Inconsistent sample volume/weight; temperature fluctuations. | Ensure precise and consistent sample preparation. Verify temperature stability of the headspace oven. |
| Carryover | High concentration sample analyzed previously. | Run a solvent blank after high concentration samples. Increase bake-out time in the GC method. |
Conclusion
The described Headspace GC-MS method provides a sensitive, specific, and reliable tool for the quantitative analysis of this compound in diverse and complex matrices. The minimal sample preparation reduces the potential for analytical error and solvent waste, while the selectivity of SIM-mode mass spectrometry ensures accurate identification and measurement, even at low concentrations. This application note serves as a validated starting point for laboratories seeking to implement this compound analysis for research, quality control, or safety assessment purposes.
References
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Application Notes & Protocols: Safe Handling and Storage of Propionitrile in a Research Laboratory
Section 1: Core Principles and Hazard Analysis
Propionitrile (CH₃CH₂CN), also known as ethyl cyanide, is a versatile polar aprotic solvent and a valuable C-3 building block in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals.[1][2][3] Despite its utility, its handling in a research environment demands a rigorous and informed approach due to its significant and multifaceted hazards. This guide provides a comprehensive framework for the safe handling and storage of this compound, grounded in the principles of risk mitigation and procedural validation.
The primary danger of this compound stems from its dual-hazard profile: it is both a highly flammable liquid and an acute systemic toxin that can be fatal upon exposure.[4][5] The toxicity is largely attributed to its metabolism in the body, which releases cyanide ions, a potent inhibitor of cellular respiration.[6][7] This dual-risk profile necessitates a multi-layered safety protocol that addresses both fire prevention and toxic exposure prevention with equal priority.
Physicochemical and Toxicological Properties
A foundational understanding of this compound's properties is critical for assessing its risks. The data below summarizes its key characteristics.
| Property | Value | Source(s) |
| Synonyms | Ethyl cyanide, Propanenitrile, Cyanoethane | [6][8] |
| CAS Number | 107-12-0 | [4] |
| Molecular Formula | C₃H₅N | [9] |
| Molecular Weight | 55.08 g/mol | [9][10] |
| Appearance | Colorless liquid with a sweet, ethereal odor | [6][9][10] |
| Boiling Point | 97.1 °C (207 °F) | [9][10] |
| Melting Point | -92.8 °C (-133 °F) | [9][10] |
| Flash Point | 2-6 °C (35.6-61 °F) | [1][10] |
| Vapor Pressure | 40 mmHg at 23 °C | |
| Vapor Density | 1.9 (Heavier than air) | [10] |
| Explosive Limits | LEL: 3.1%, UEL: 14% | [2][10] |
| Water Solubility | Moderately soluble (11.9 g/100 g at 40 °C) | [1][9] |
| Toxicity (Oral, Rat LD₅₀) | 39 mg/kg | [2][9] |
| Exposure Routes | Inhalation, skin absorption, ingestion, eye/skin contact | [6] |
NFPA 704 Hazard Identification
The National Fire Protection Association (NFPA) 704 diamond provides a rapid visual assessment of this compound's hazards.[10]
-
Health (Blue, 4): Can be lethal. Acute exposure can cause severe or permanent injury.[10]
-
Flammability (Red, 3): Can be ignited under almost all ambient temperature conditions. Vapors may travel to an ignition source and flash back.[10][11]
-
Instability (Yellow, 1): Normally stable, but can become unstable at elevated temperatures and pressures.[10]
-
Special (White): No special designation.
Section 2: Risk Assessment and Mitigation Strategy
Before any procedure involving this compound, a formal risk assessment must be conducted. This process is not merely a checklist but a critical thinking exercise to identify potential failure points and establish robust controls. The causality behind this is to proactively engineer safety into the workflow, rather than reacting to an incident.
Caption: Risk assessment workflow prior to using this compound.
Section 3: Engineering and Administrative Controls
The primary line of defense against this compound exposure is a robust system of engineering and administrative controls. Reliance on PPE alone is an insufficient safety strategy.
-
Primary Engineering Control (Chemical Fume Hood): All handling of this compound, including transfers, reaction setups, and workups, must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is to capture toxic and flammable vapors at the source, preventing their escape into the laboratory environment.[4] The sash should be kept as low as possible to maximize capture velocity.
-
Secondary Engineering Controls:
-
Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.
-
Safety Equipment: A functional and recently tested safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[11]
-
-
Administrative Controls:
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled.
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for every procedure involving this compound are mandatory.
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the emergency procedures before being granted permission to work with it.[12]
-
Minimization: Only the minimum necessary quantity of this compound should be present in the work area.[13][14]
-
Section 4: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly.
PPE Selection Guide for this compound Handling
| PPE Category | Specification | Rationale and Source(s) |
| Eye Protection | Chemical splash goggles or a face shield | Protects against splashes and vapors that cause severe eye irritation.[5] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Butyl rubber, Viton™). Double-gloving is recommended. | This compound is readily absorbed through the skin. Gloves must be inspected before use and disposed of after contamination.[5][11] |
| Body Protection | Flame-retardant laboratory coat | Provides a barrier against skin contact and offers protection in case of a flash fire. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Required if work cannot be conducted in a fume hood or if exposure limits may be exceeded.[6] |
Protocol: PPE Donning and Doffing
-
Donning (Putting On):
-
Put on the laboratory coat and fasten it completely.
-
Put on the inner pair of gloves.
-
Put on chemical splash goggles.
-
Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves, avoiding contact with the contaminated surface.
-
Remove the lab coat by rolling it outwards, containing any potential contamination.
-
Remove goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[4]
-
Section 5: Standard Operating Protocol for Handling
This protocol outlines the essential steps for safely handling this compound during a typical laboratory workflow.
-
Preparation:
-
Verify the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Ensure a waste container for this compound-contaminated materials is present in the hood.
-
Don the appropriate PPE as described in Section 4.
-
-
Dispensing and Transfer:
-
Keep the primary container of this compound closed when not in use.[14]
-
For transfers between metal containers, ensure they are properly grounded and bonded to prevent static discharge, a potential ignition source.[11]
-
Use spark-proof tools for opening and closing containers.[11]
-
Perform all transfers slowly and carefully to minimize splashing and vapor generation.
-
-
Post-Procedure:
-
Tightly cap the this compound container and any solutions containing it.
-
Decontaminate any surfaces within the fume hood that may have been exposed.
-
Dispose of contaminated gloves, pipette tips, and other solid waste in the designated hazardous waste container.
-
Return the primary this compound container to its designated storage location (see Section 6).
-
Doff PPE and wash hands.
-
Section 6: Storage Protocols
Improper storage of this compound is a leading cause of laboratory incidents. The goals are to prevent ignition, contain spills, and avoid dangerous chemical reactions.
Chemical Storage Segregation Logic
Caption: Logical segregation for this compound storage.
Storage Requirements
-
Primary Storage: this compound must be stored in an approved, labeled flammable liquids storage cabinet.[15][16][17] These cabinets are designed to protect the contents from fire for a specific duration.
-
Container: Keep the container tightly closed in a cool, dry, and well-ventilated area, protected from direct sunlight and heat sources.[4][18]
-
Quantity Limits: Adhere to OSHA regulations for the maximum allowable quantity of flammable liquids in a laboratory. No more than 25 gallons should be stored in a room outside of an approved storage cabinet.[15][16]
-
Incompatibility: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][6][10][18] Storing it with these materials can lead to violent reactions, fires, or the release of highly toxic hydrogen cyanide gas.[3][11]
Section 7: Emergency Response Protocols
Rapid and correct response to an emergency is critical to minimizing harm.
Spill Response Workflow
Caption: Decision workflow for responding to a this compound spill.
Personnel Exposure
Act immediately. Effects may be delayed. [10]
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Note on Antidotes: The treatment for this compound poisoning is similar to that for cyanide poisoning.[21] A cyanide antidote kit should be available in the facility, but it must only be administered by trained medical personnel.
Fire Emergency
-
If the fire is small and you are trained to use an extinguisher, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[11]
-
For any larger fire, or if you are not comfortable, activate the fire alarm, evacuate the area, and call emergency services.
-
Do not allow firefighting water to enter drains.[4]
-
Containers of this compound may explode in the heat of a fire.[11]
Section 8: References
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Vertex AI Search. (n.d.). This compound (C3H5N) properties.
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National Oceanic and Atmospheric Administration (NOAA). (n.d.). This compound. CAMEO Chemicals.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem.
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Exposome-Explorer. (n.d.). This compound, 99% MSDS# 32762.
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Centers for Disease Control and Prevention (CDC). (n.d.). This compound. NIOSH Pocket Guide to Chemical Hazards.
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Occupational Safety and Health Administration (OSHA). (n.d.). Safe Handling of Flammable & Combustible Liquids.
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Merck Millipore. (n.d.). This compound MSDS - 807068.
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Grokipedia. (n.d.). This compound.
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Frontline Data Solutions. (n.d.). Flammable Liquid Storage: Essential OSHA Guidelines.
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National Oceanic and Atmospheric Administration (NOAA). (n.d.). This compound, 3-CHLORO-. CAMEO Chemicals.
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U.S. Hazmat Rentals. (2024, April 23). What is the OSHA Regulation for Flammable Storage?.
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Chemos GmbH&Co.KG. (2019, June 24). Safety Data Sheet: this compound.
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New Jersey Department of Health and Senior Services. (n.d.). HAZARD SUMMARY: this compound.
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CDH Fine Chemical. (n.d.). This compound CAS NO 107-12-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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Wikipedia. (n.d.). This compound.
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Occupational Safety and Health Administration (OSHA). (n.d.). 1926.152 - Flammable liquids.
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U.S. Compliance. (n.d.). Osha requirements for storing flammable liquids.
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ChemicalBook. (2025, January 27). This compound | 107-12-0.
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CPAChem. (2023, March 10). Safety data sheet: this compound.
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Inchem.org. (n.d.). ICSC 0320 - this compound.
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Fisher Scientific. (2012, March 23). SAFETY DATA SHEET: this compound.
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Inchem.org. (2011, June). ICSC: 0320 this compound.
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GFS Chemicals. (2017, December 4). SAFETY DATA SHEET: this compound.
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Elizabeth City State University. (n.d.). Laboratory Chemical Storage.
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University of Reading. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
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Cornell University EHS. (n.d.). 7.9.1 General Storage Guidelines.
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University of Pittsburgh Environmental Health & Safety. (n.d.). How do I safely store chemicals in laboratory?.
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University of Toronto Scarborough. (n.d.). CHEMICAL HANDLING AND STORAGE SECTION 6.
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Application Note: A Researcher's Guide to Low-Temperature Infrared Spectroscopy of Crystalline Propionitrile
Introduction: The Significance of Crystalline Propionitrile
This compound (CH₃CH₂CN), a simple alkyl nitrile, serves as a crucial molecule in fields ranging from organic synthesis to astrochemistry. Its detection in extraterrestrial environments, notably the atmosphere of Saturn's moon Titan, has spurred intensive research into its physical and chemical properties under cryogenic conditions.[1][2][3] Infrared (IR) spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of molecules. When applied at low temperatures, IR spectroscopy becomes an indispensable tool for characterizing the solid-state phases of volatile compounds like this compound.
Cooling a sample to cryogenic temperatures (typically below 150 K) minimizes thermal energy, which results in a significant sharpening of vibrational bands and reduces the population of excited states.[4] This enhanced spectral resolution allows for the detailed study of subtle molecular interactions, crystal lattice structures (polymorphism), and phase transitions that are obscured at room temperature.[5]
This application note provides a comprehensive guide for researchers, drug development professionals, and scientists on the principles, experimental setup, and protocols for obtaining and interpreting high-quality, low-temperature infrared spectra of crystalline this compound. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Scientific Foundation: Understanding this compound's Solid Phases
The infrared spectrum of solid this compound is not static; it is highly dependent on its phase. This compound can exist in an amorphous (disordered) state or in at least two distinct crystalline polymorphs, often referred to as a high-temperature (HT) and a low-temperature (LT) phase.[6] Each phase possesses a unique arrangement of molecules in its crystal lattice, leading to distinct intermolecular forces. These differences are directly reflected in the IR spectrum.
-
Amorphous Phase: Formed by rapid vapor deposition onto a very cold substrate (e.g., < 50 K), this phase lacks long-range order. Its IR spectrum is characterized by broad, relatively featureless absorption bands. The characteristic C≡N stretching mode appears around 2246 cm⁻¹.[1]
-
Crystalline Phases: Upon controlled heating (annealing) or direct deposition at higher temperatures (e.g., > 130 K), amorphous this compound transforms into a more ordered crystalline state.[1][2][3] This transition is marked by significant spectral changes:
-
Band Sharpening: The broad bands of the amorphous phase resolve into much sharper peaks.
-
Band Splitting: Single bands may split into multiple components due to interactions within the ordered crystal lattice (crystal field or Davydov splitting).
-
Peak Shifts: The positions of vibrational bands shift due to changes in the intermolecular environment.
-
Studies have identified several key temperature-driven transitions. When heating amorphous ice, distinct crystallization events occur around 95 K, 110 K, and 125 K, before a stable crystalline phase is achieved.[1][2] The most stable crystalline form is reliably produced by depositing the vapor onto a substrate held at a temperature between 135 K and 140 K.[2][3][7] The far-infrared region (< 600 cm⁻¹) is particularly sensitive to these structural differences, as it contains the lattice vibrational modes which are a direct probe of the crystal packing.[1][5]
Experimental Apparatus: The Cryo-IR System
A successful low-temperature IR experiment hinges on the integration of a high-performance FTIR spectrometer with a suitable cryogenic system.
-
FTIR Spectrometer: A modern Fourier Transform Infrared (FTIR) spectrometer is required. The optical bench should be purged with dry air or nitrogen, or preferably, be under vacuum to eliminate atmospheric H₂O and CO₂, which have strong absorptions in the infrared region.[8]
-
Cryostat: The heart of the setup is the cryostat, which maintains the sample at a stable, controlled cryogenic temperature.
-
Type: A closed-cycle helium refrigerator or a liquid helium/nitrogen flow cryostat are common choices.[9][10] Closed-cycle systems are often more convenient for long experiments.[4]
-
Components: A typical cryostat for transmission spectroscopy includes a sample holder (cold finger) in a high-vacuum chamber, a radiation shield to minimize radiative heating, a temperature controller, and a calibrated temperature sensor (e.g., silicon diode) mounted near the sample.[11]
-
-
Optical Windows: The vacuum shroud of the cryostat must have windows that are transparent in the desired IR range. The choice of material is critical.
-
Sample Substrate: The this compound vapor is condensed onto a cold, IR-transparent substrate mounted on the cold finger. Common substrates include KBr, Cesium Iodide (CsI), or CVD diamond.[1]
-
Gas Handling System: A vacuum line with a precision leak valve is used to control the introduction of this compound vapor into the cryostat for deposition.
Diagram 1: Experimental Workflow for Low-Temperature IR Spectroscopy
Caption: A flowchart illustrating the key stages from sample purification to final data interpretation.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for preparing and analyzing crystalline this compound samples.
Protocol 1: Sample Purification
Rationale: Commercial this compound can contain significant amounts of water and dissolved atmospheric gases (like CO₂), which will co-deposit with the sample and interfere with the IR spectrum. The freeze-pump-thaw method is a standard high-vacuum technique to remove these volatile impurities.[1]
Steps:
-
Attach a glass vessel containing liquid this compound to a vacuum manifold.
-
Freeze: Immerse the vessel in liquid nitrogen (LN₂) to completely solidify the this compound.
-
Pump: Open the vessel to the vacuum pump to remove non-condensable gases from the headspace above the frozen solid.
-
Thaw: Close the valve to the pump and remove the LN₂ bath, allowing the this compound to thaw. Dissolved gases will be released into the headspace.
-
Repeat steps 2-4 for a minimum of five cycles, or until no pressure increase is observed upon thawing. A study by Nna-Mvondo et al. demonstrated that up to thirteen cycles may be needed to remove CO₂ contamination below the FTIR detection limit.[1]
Protocol 2: Formation of Crystalline this compound by Annealing
Rationale: This method allows for the direct observation of the amorphous-to-crystalline phase transition and is essential for understanding the kinetics of crystallization.
Steps:
-
System Preparation: Evacuate the cryostat to a pressure of < 10⁻⁶ mbar to ensure a clean sample environment.
-
Cooling: Cool the IR substrate to a base temperature of 20-30 K.[1]
-
Background Spectrum: Acquire a background interferogram of the cold, bare substrate. This will be ratioed against the sample spectrum later.
-
Deposition: Slowly introduce the purified this compound vapor into the cryostat through a leak valve. Deposit a thin film of amorphous ice. The film thickness can be monitored in real-time using dual laser interferometry or by observing the growth of the C≡N stretching band at ~2246 cm⁻¹.[1]
-
Acquire Amorphous Spectrum: Record the IR spectrum of the amorphous ice at the deposition temperature.
-
Annealing: Warm the sample at a slow, controlled rate (e.g., 1 K/min).[2]
-
Time-Resolved Spectroscopy: Acquire spectra continuously or at set temperature intervals (e.g., every 5 K) during the warming process. Pay close attention to the spectral regions around 95 K, 110 K, and 125 K, where significant changes are expected.[1][2]
-
Final Crystalline Spectrum: After reaching a temperature where crystallization is complete (e.g., 140 K), cool the sample back down to the base temperature (e.g., 30 K) and record the final spectrum of the annealed crystalline phase. This minimizes thermal broadening effects in the final spectrum.[2]
Data Analysis and Interpretation
The transition from amorphous to crystalline this compound is accompanied by distinct changes in the IR spectrum.
Diagram 2: Phase Transitions of this compound
Sources
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
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- 4. FTIR-spectroscopy at low temperatures, Cool samples – most accurate measurements [qd-europe.com]
- 5. Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
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- 11. pubs.aip.org [pubs.aip.org]
The Role of Propionitrile in Replicating Titan's Atmospheric Chemistry
An Application Guide for Researchers
Introduction: Titan's Nitrile-Rich Environment
Saturn's largest moon, Titan, presents a unique natural laboratory for studying complex organic chemistry. Its dense atmosphere, primarily composed of nitrogen (N₂) and methane (CH₄), is subjected to solar ultraviolet radiation and energetic particles from Saturn's magnetosphere.[1][2] This energetic processing drives a rich chemical network, leading to the formation of a wide array of hydrocarbons and nitrogen-bearing organic compounds, known as nitriles.[3][4] These molecules are the precursors to the thick organic haze that shrouds the moon, playing a critical role in its climate and surface composition.[2][5]
Among the detected nitriles, propionitrile (CH₃CH₂CN), also known as ethyl cyanide, is a molecule of significant interest. Its presence in Titan's atmosphere has been confirmed by remote sensing and in-situ measurements from the Cassini-Huygens mission.[1] With a photochemically durable nature and an estimated atmospheric lifetime of approximately 9.3 years, this compound serves as an excellent model compound for laboratory studies aiming to unravel the intricate chemical pathways occurring on Titan.[1] Nitriles are considered potential precursors for biochemically significant molecules like amino acids, making the study of their chemistry on Titan relevant to the field of astrobiology.[1]
This application note provides researchers with detailed protocols and the underlying scientific rationale for using this compound in laboratory simulations that replicate key aspects of Titan's atmospheric and surface chemistry. We will explore its application in the study of surface co-crystal formation, atmospheric haze (tholin) production, and ion-molecule interactions relevant to Titan's ionosphere.
Application 1: Simulating Titan's Surface Cryomineralogy with this compound
Scientific Rationale & Causality
The surface of Titan, with temperatures around 90 K, is a cryogenic environment where atmospheric constituents condense and interact.[6][7] Photochemically produced compounds, including this compound and acetylene (C₂H₂), are transported to the surface where they can form unique mineralogical structures known as co-crystals.[6][8] A co-crystal is a structurally and chemically distinct crystalline solid composed of two or more different neutral molecules.[6] Studying the formation and stability of this compound-acetylene co-crystals under Titan-relevant conditions is crucial for interpreting surface composition data from missions like the upcoming Dragonfly rotorcraft and understanding the geological processes that shape Titan's landscape.[6][7][8] The stability of these co-crystals across Titan's surface and atmospheric temperature ranges (90 K to 160 K) suggests they could be a significant component of the surface material.[6][7]
Experimental Protocol: Co-Crystal Formation and Raman Analysis
This protocol details the formation of a this compound:acetylene co-crystal in a cryogenic cell for analysis via micro-Raman spectroscopy, a technique ideal for identifying molecular structures and phase changes.
-
Cryostage Preparation:
-
Mount a suitable substrate (e.g., a sapphire window or a microscope slide with a well) onto a cryostage equipped with temperature control and a gas-tight enclosure (e.g., a Linkam THMS600 stage).
-
Purge the cell with dry nitrogen gas to eliminate atmospheric contaminants like water and CO₂.
-
-
Sample Deposition:
-
Cool the cryostage to 263 K. Introduce a small aliquot of liquid this compound (CH₃CH₂CN) onto the substrate.
-
Initiate a controlled cooling ramp, decreasing the temperature in 10 K increments down to 90 K (approximating Titan's surface temperature). This allows the this compound to freeze slowly.
-
At 90 K, introduce gaseous acetylene (C₂H₂) into the cell for a controlled duration (e.g., 20 seconds) to allow it to co-deposit and interact with the frozen this compound.
-
Maintain a 1 bar N₂ atmosphere within the cell after deposition to simulate Titan's surface pressure.[7]
-
-
Raman Spectroscopy Analysis:
-
Focus the micro-Raman spectrometer's laser (e.g., 532 nm) onto the deposited sample.
-
Acquire a baseline spectrum of pure frozen this compound at 90 K before introducing acetylene.
-
After acetylene deposition, acquire spectra over time to monitor the formation of the co-crystal. Characteristic signs include the appearance of new Raman bands and shifts in the positions of existing this compound and acetylene bands.
-
-
Thermal Stability Study:
-
To assess the co-crystal's stability, warm the sample in 10 K increments from 90 K to 160 K.
-
Allow the sample to equilibrate for several minutes at each temperature point before acquiring a new Raman spectrum.[6]
-
Monitor the spectra for changes indicating the dissociation of the co-crystal back into its constituent molecules.
-
Data Presentation: Expected Results
The formation of the co-crystal is confirmed by specific changes in the Raman spectra. The following table summarizes typical experimental conditions and expected observations.
| Parameter | Value / Observation | Rationale / Significance |
| Titan Surface Temperature | 90 K | Simulates the cryogenic conditions on Titan's surface where co-crystals form.[7] |
| Titan Surface Pressure | ~1.5 bar (maintained with N₂) | Replicates the atmospheric pressure at Titan's surface.[8] |
| This compound ν(C≡N) band | Shift from ~2250 cm⁻¹ to ~2252 cm⁻¹ | A shift in the nitrile stretch frequency indicates a change in the molecular environment due to interaction with acetylene. |
| New Raman bands | Appearance of new bands (e.g., near 1965 cm⁻¹) | The presence of bands not attributable to either pure component is strong evidence of a new chemical entity, the co-crystal.[6] |
| Thermal Stability Range | 90 K - 160 K | Demonstrates the co-crystal is stable across a range of temperatures relevant to Titan's surface and lower atmosphere.[6][7] |
Visualization: Co-Crystal Analysis Workflow
Caption: Experimental workflow for this compound co-crystal synthesis and analysis.
Application 2: Laboratory Analogs of Titan's Haze (Tholins)
Scientific Rationale & Causality
Titan's atmospheric chemistry is initiated by energetic processes that break down N₂ and CH₄.[9] The resulting radicals and ions react to form increasingly complex molecules, which eventually condense into solid organic aerosol particles, collectively termed 'tholins'.[9][10] These laboratory-produced analogs are essential for understanding the chemical composition and physical properties of Titan's haze. By introducing this compound into the initial gas mixture of N₂ and CH₄, researchers can directly investigate the specific pathways through which nitriles are incorporated into the haze particles.[11] This is critical because the degree of nitrogen incorporation affects the haze's optical properties, prebiotic potential, and interaction with the surrounding atmosphere.[11] Plasma discharge experiments at low temperatures are particularly effective at simulating the chemistry of Titan's ionosphere where haze formation is thought to begin.[9]
Experimental Protocol: Low-Temperature Plasma Synthesis of Tholins
This protocol describes the synthesis of nitrogen-rich tholins using a plasma discharge in a low-temperature environment, simulating Titan's upper atmosphere.
-
System Setup:
-
Use a high-vacuum chamber equipped with a gas inlet system, a plasma generator (e.g., radio-frequency (RF) capacitively coupled electrodes), and pressure/temperature controls.[12][13]
-
Integrate analytical instruments for in-situ analysis, such as a mass spectrometer for gas-phase products and provide a means to collect solid samples for ex-situ analysis.
-
-
Gas Mixture Preparation:
-
Prepare a gas mixture analogous to Titan's atmosphere, for example, 95% N₂, 4.9% CH₄, and 0.1% CH₃CH₂CN. The precise ratios can be varied to explore different chemical regimes.[13]
-
Introduce the gas mixture into the chamber, maintaining a constant flow rate and a low pressure (e.g., 1 mbar) typical of Titan's upper atmosphere.
-
-
Low-Temperature Plasma Generation:
-
Product Analysis:
-
Gas-Phase: Continuously sample the gas from the reaction chamber using a mass spectrometer (e.g., Time-of-Flight Mass Spectrometer) to identify the neutral and ionic species formed during the experiment.[12][15]
-
Solid-Phase (Tholins): Collect the solid aerosol particles that form on substrates placed within the chamber.
-
Analyze the collected tholins ex-situ using techniques like X-ray Photoelectron Spectroscopy (XPS) for elemental composition, Infrared Spectroscopy (IR) for functional groups, and Gas Chromatography-Mass Spectrometry (GC-MS) after pyrolysis to identify molecular fragments.[12][13]
-
Data Presentation: Typical Experimental Parameters
The following table outlines typical parameters for tholin production experiments designed to study the role of this compound.
| Parameter | Typical Value | Rationale / Significance |
| Gas Mixture | 90-99% N₂, 1-10% CH₄, trace C₂H₅CN | Simulates the primary components of Titan's atmosphere, with this compound as a key nitrile precursor.[9][13] |
| Pressure | 0.1 - 10 mbar | Represents the pressure range in Titan's upper atmosphere where haze formation is initiated. |
| Temperature | ~150 K | Simulates the low-temperature environment of Titan's stratosphere/mesosphere.[9][12] |
| Energy Source | RF Plasma Discharge / UV Irradiation | Simulates the energetic drivers of Titan's atmospheric chemistry (magnetospheric particles and solar UV).[9][10] |
| Key Analytes | Gas-phase ions, complex nitriles, solid tholins | The primary products of interest for understanding the chemical evolution from simple gases to complex aerosols. |
Visualization: this compound's Role in Tholin Formation
Caption: Proposed pathway for this compound incorporation into Titan's haze analogs.
Application 3: Probing Ion-Molecule Chemistry in Titan's Ionosphere
Scientific Rationale & Causality
Titan's ionosphere contains a variety of ions generated from the photoionization of N₂ and CH₄, as well as from the ablation of incoming meteoroids, which introduces metal ions like Mg⁺ and Al⁺.[1][16] These ions can react efficiently with neutral molecules, even at the low temperatures of the upper atmosphere. Understanding the reactions between these ions and nitriles like this compound is essential for building accurate chemical models of the ionosphere.[1] These reactions can lead to the formation of larger, more complex nitrogen-bearing ions, which may subsequently recombine with electrons to produce new neutral species or become incorporated into haze particles.[17] Laboratory studies using techniques like drift cell ion reactors allow for the direct measurement of reaction rates and product branching ratios under controlled, Titan-relevant conditions.[1][18]
Experimental Protocol: Ion-Nitrile Reactions in a Drift Cell
This protocol outlines a general method for studying the reaction of a selected ion (e.g., Mg⁺) with this compound.
-
Ion Generation and Selection:
-
Generate the desired ions using a suitable source, such as laser ablation of a metal target for Mg⁺.
-
Use a quadrupole mass filter to select only the ion of interest (e.g., mass-to-charge ratio m/z = 24 for Mg⁺) and guide it into the reaction cell.
-
-
Reaction Cell Conditions:
-
Reaction and Product Detection:
-
The mass-selected ions drift through the cell under the influence of a weak electric field, undergoing multiple collisions with the buffer gas and reactive collisions with this compound molecules.
-
At the exit of the cell, another mass spectrometer analyzes the ion population.
-
-
Data Analysis:
-
By comparing the intensity of the primary reactant ion signal with and without this compound in the cell, the reaction rate coefficient can be determined.
-
The mass spectra of the product ions reveal the chemical pathways, such as the formation of association products (e.g., [Mg(CH₃CH₂CN)]⁺).[16]
-
Data Presentation: Observed Ion-Molecule Reactions
Laboratory experiments show that ground-state metal ions primarily form association products with this compound.
| Reactant Ion | Reactant Neutral | Temperature | Primary Product(s) | Significance |
| Mg⁺ (²S) | CH₃CH₂CN | ~193 K - 300 K | [Mg(C₂H₅CN)]⁺, [Mg(C₂H₅CN)₂]⁺... | Demonstrates efficient formation of larger ion-nitrile complexes in Titan's ionosphere.[1][16] |
| Al⁺ (¹S) | CH₃CH₂CN | ~193 K - 300 K | [Al(C₂H₅CN)]⁺, [Al(C₂H₅CN)₂]⁺... | Shows similar association chemistry for another key meteoric ion.[1][16] |
Visualization: Ion-Propionitrile Association Reaction
Caption: Sequential association of this compound molecules with a metal ion.
Summary and Future Outlook
This compound is an invaluable tool for planetary scientists seeking to deconstruct the complex chemical factory in Titan's atmosphere. The protocols outlined here for studying co-crystal formation, haze production, and ion-molecule chemistry provide a framework for targeted laboratory simulations. The insights gained from these experiments are fundamental for interpreting observational data from past missions like Cassini and for preparing for future exploration. As the Dragonfly mission prepares to analyze the surface composition of Titan in unprecedented detail, laboratory studies focusing on the chemistry of this compound and other nitriles will be more critical than ever to help us understand the data it sends back from this fascinating, prebiotic world.[8]
References
- Formation and Stability of the this compound:Acetylene Co-Crystal Under Titan-Relevant Conditions. ACS Earth and Space Chemistry. [Link]
- The Composition and Chemistry of Titan's
- Interaction of Small Nitriles Occurring in the Atmosphere of Titan with Metal Ions of Meteoric Origin. The Journal of Physical Chemistry A. [Link]
- The Composition and Chemistry of Titan's Atmosphere.
- Infrared characterisation of acetonitrile and this compound aerosols under Titan's atmospheric conditions. Physical Chemistry Chemical Physics. [Link]
- Interaction of Small Nitriles Occurring in the Atmosphere of Titan with Metal Ions of Meteoric Origin.
- Formation and Stability of the this compound:Acetylene Co-Crystal Under Titan-Relevant Conditions.
- Interaction of Small Nitriles Occurring in the Atmosphere of Titan with Metal Ions of Meteoric Origin. PubMed. [Link]
- Formation and Stability of the this compound:Acetylene Co-Crystal Under Titan-Relevant Conditions. PMC - NIH. [Link]
- Chemical Composition of Gas-Phase Positive Ions during Laboratory Simulations of Titan's Haze Formation.
- Titan. Sarah M. Hörst. [Link]
- Laboratory analogues simulating Titan's atmospheric aerosols: Compared chemical compositions of grains and thin films.
- The Titan Haze Simulation experiment: laboratory simulation of Titan's atmospheric chemistry at low temperature.
- LABORATORY SIMULATIONS OF TITAN'S SURFACE COMPOSITION AND ITS RELATION TO
- Laboratory Investigations of Titan Haze Formation: In Situ Measurement of Gas and Particle Composition.
- PRELIMINARY XANES ANALYSIS OF LABORATORY ANALOGS OF TITAN THOLINS. Lunar and Planetary Institute. [Link]
- Nitriles produced by ion-chemistry in the lower atmosphere of Titan.
- Plasma-catalytic synthesis of acrylonitrile from methane and nitrogen. OSTI.GOV. [Link]
- Chapter 6: Titan's Atmospheric Structure, Composition, Haze, and Dynamics. Elsevier Science & Technology. [Link]
- Laboratory analogues simulating Titan's atmospheric aerosols: Compared chemical compositions of grains and thin films. Semantic Scholar. [Link]
- Study of Titan's Upper and Lower Atmosphere: An Experimental Approach.
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- 18. pubs.acs.org [pubs.acs.org]
Application Note: Propionitrile as a Versatile C3 Synthon for the Synthesis of Bioactive Heterocyclic Scaffolds
Abstract
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] The development of efficient and versatile synthetic routes to these scaffolds is a cornerstone of modern medicinal chemistry. Propionitrile (CH₃CH₂CN), also known as ethyl cyanide, is a simple, cost-effective aliphatic nitrile.[3] While often utilized as a polar aprotic solvent, its true potential lies in its role as a versatile three-carbon (C3) building block for constructing complex molecular architectures.[4] This application note provides an in-depth guide to the strategic use of this compound as a precursor for synthesizing key heterocyclic families, including pyrazoles, pyridines, pyrimidines, and thiophenes. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and present data to guide researchers in leveraging this valuable synthon.
The Chemical Logic: Why this compound?
This compound's utility in heterocyclic synthesis stems from two key reactive sites within its structure: the electrophilic nitrile carbon and the acidic α-methylene protons (-CH₂-).
-
α-Methylene Acidity: The electron-withdrawing nature of the nitrile group (-C≡N) increases the acidity of the adjacent α-protons. This allows for facile deprotonation by a suitable base, generating a resonance-stabilized carbanion. This nucleophilic carbanion is central to forming new carbon-carbon bonds, initiating condensation and cyclization reactions.
-
Nitrile Group Electrophilicity: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to cyclization steps where an intramolecular nucleophile attacks the nitrile carbon to form the heterocyclic ring.
This dual reactivity allows this compound to participate in a variety of classical and modern named reactions, making it a powerful tool for synthetic chemists.
Synthesis of Substituted Pyrazoles
Pyrazoles are a prominent class of heterocycles found in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib.[5] A common synthetic strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. This compound can be elaborated into a suitable α,β-unsaturated nitrile, which serves as the C3 component for this cyclization.
Mechanistic Pathway
The synthesis begins with a base-catalyzed Knoevenagel condensation between this compound and an aromatic aldehyde. The resulting α,β-unsaturated nitrile possesses an electrophilic β-carbon, which is susceptible to Michael addition by hydrazine. The subsequent intramolecular cyclization, involving the attack of the terminal amino group onto the nitrile carbon, followed by tautomerization, yields the stable aromatic pyrazole ring.
Visualization: Pyrazole Synthesis Workflow
Caption: General workflow for pyrazole synthesis from this compound.
Experimental Protocol: Synthesis of 4-methyl-3-phenyl-1H-pyrazole
This protocol is a representative example. Researchers should optimize conditions for their specific substrates.
-
Step A: Synthesis of (E)-2-methyl-3-phenylacrylonitrile.
-
To a solution of benzaldehyde (10.6 g, 100 mmol) and this compound (5.5 g, 100 mmol) in 50 mL of toluene, add piperidine (1.0 mL, 10 mmol).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until water evolution ceases.
-
Cool the reaction mixture to room temperature and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel chromatography to yield the α,β-unsaturated nitrile.
-
-
Step B: Cyclization to form 4-methyl-3-phenyl-1H-pyrazole.
-
Dissolve the unsaturated nitrile (14.3 g, 100 mmol) in 100 mL of ethanol.
-
Add hydrazine hydrate (6.0 mL, ~120 mmol) dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain the pure pyrazole product.[6]
-
Data Summary: Substrate Scope
| Aldehyde (Ar-CHO) | Base (Step A) | Hydrazine Reagent | Typical Yield | Reference |
| Benzaldehyde | Piperidine | Hydrazine Hydrate | 75-85% | |
| 4-Chlorobenzaldehyde | Pyrrolidine | Hydrazine Hydrate | 80-90% | |
| 4-Methoxybenzaldehyde | Piperidine | Phenylhydrazine | 70-80% | [5] |
| 2-Naphthaldehyde | Sodium Ethoxide | Hydrazine Hydrate | 72-82% | [6] |
Synthesis of Pyridines via Thorpe-Ziegler Condensation
The pyridine scaffold is present in over 20% of the top 200 marketed drugs, highlighting its importance in medicinal chemistry.[7] The Thorpe reaction, a base-catalyzed self-condensation of aliphatic nitriles, provides a direct route from this compound to a key β-enaminonitrile intermediate, which can be further cyclized to form substituted pyridines.[8][9]
Mechanistic Pathway
The reaction is initiated by the deprotonation of this compound at the α-carbon by a strong, non-nucleophilic base (e.g., NaH, LHMDS).[10] The resulting carbanion attacks the electrophilic carbon of a second this compound molecule. A proton transfer and subsequent tautomerization yield the thermodynamically stable β-enaminonitrile.[9] This intermediate can then undergo cyclocondensation with a 1,3-dielectrophile to construct the pyridine ring.
Visualization: Thorpe Reaction and Pyridine Formation
Sources
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- 2. sciencescholar.us [sciencescholar.us]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. rockchemicalsinc.com [rockchemicalsinc.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. Computational Revision of the Mechanism of the Thorpe Reaction | MDPI [mdpi.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Drying Propionitrile Solvent
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical information and troubleshooting advice for effectively removing water from propionitrile solvent. The protocols and explanations herein are designed to ensure the integrity of your moisture-sensitive experiments.
Introduction to this compound and the Importance of Anhydrous Conditions
This compound (C₃H₅N), also known as ethyl cyanide, is a polar aprotic solvent with a boiling point of 97°C and a density of approximately 0.772 g/mL at 25°C.[1][2] Its utility in organic synthesis and as a mobile phase in high-performance liquid chromatography (HPLC) is significant.[3] However, its moderate water solubility (around 11.9% at 20°C) necessitates rigorous drying for moisture-sensitive applications, as water can act as an unwanted nucleophile, base, or ligand, thereby compromising reaction yields and product purity.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm planning a Grignard reaction in this compound. How dry does my solvent need to be?
A1: For organometallic reactions, such as those involving Grignard reagents, the water content in your this compound should be in the low parts-per-million (ppm) range. Water readily quenches these highly reactive species. Standard grades of this compound are often insufficient, and rigorous drying is mandatory. A study on drying various organic solvents demonstrated that methods like using activated molecular sieves can achieve residual moisture levels in the sub-10 ppm range.[4]
Q2: My bottle of this compound is old. Can I still dry it effectively?
A2: Yes, but it's crucial to first assess the approximate water content. If significant water is suspected, a pre-drying step is advisable to avoid overwhelming your primary desiccant. You can pre-dry by stirring the solvent with anhydrous magnesium sulfate or calcium chloride, followed by decantation or filtration.[5][6] This initial step removes the bulk of the water, allowing the final drying agent to work more efficiently.
Q3: I've added a drying agent, but my reaction is still failing. What could be the issue?
A3: Several factors could be at play:
-
Insufficient Drying Time: Some desiccants, like molecular sieves, require adequate time to sequester water effectively. For instance, drying methanol with 3Å molecular sieves required at least 72 hours for optimal results.[4]
-
Incorrect Desiccant Choice: The choice of drying agent is critical and depends on the solvent and the required level of dryness.
-
Atmospheric Moisture: Ensure your entire experimental setup is properly dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent re-contamination.
Q4: Can I use any type of molecular sieve to dry this compound?
A4: No, the pore size of the molecular sieve is crucial. For drying nitriles like acetonitrile and this compound, 3Å molecular sieves are recommended.[7] The kinetic diameter of a water molecule is approximately 2.8Å, allowing it to be effectively captured by the 3Å pores.[8] Larger pore sizes, such as 4Å, may also adsorb the this compound molecules, reducing the drying efficiency.[7]
Q5: Is distillation always necessary after using a drying agent?
A5: Not always. One of the advantages of using molecular sieves is that distillation is not always required.[7] The solvent can often be used directly after allowing sufficient time for the sieves to adsorb the water. However, if you are using a reactive drying agent like calcium hydride or phosphorus pentoxide, distillation is necessary to separate the anhydrous solvent from the desiccant and its byproducts.[9]
Selecting the Appropriate Drying Method
The choice of drying method depends on the required level of dryness, the scale of the experiment, and the available equipment. Below is a comparative overview of common methods.
Decision-Making Flowchart for Drying this compound
Caption: Decision flowchart for selecting a this compound drying method.
Detailed Experimental Protocols
Method 1: Drying with Activated 3Å Molecular Sieves
This is a highly recommended method due to its safety and efficiency.[7]
Protocol:
-
Activation of Molecular Sieves:
-
Place the 3Å molecular sieves in a flask.
-
Heat the sieves in a sand bath to approximately 180-200°C under vacuum for 8-12 hours.[7]
-
Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Drying Procedure:
-
Add the activated 3Å molecular sieves (approximately 10-20% by mass/volume) to the this compound in a suitable flask.[4]
-
Seal the flask and allow it to stand for at least 48-72 hours, with occasional swirling.[4]
-
For ultra-dry solvent, the this compound can be decanted or cannulated for use. The solvent can also be stored over the sieves.[7]
-
Method 2: Drying with Calcium Hydride (CaH₂) followed by Distillation
Calcium hydride is an effective drying agent for basic solvents.[10]
Protocol:
-
Pre-drying (Optional but Recommended):
-
Stir the this compound with a less reactive drying agent like anhydrous calcium chloride to remove the bulk of the water.[6]
-
Filter or decant the solvent.
-
-
Drying and Distillation:
-
In a fume hood, add calcium hydride (approximately 10 g per liter) to the this compound in a distillation flask.[10][11]
-
Equip the flask with a reflux condenser and a drying tube.
-
Gently reflux the mixture for several hours or until the evolution of hydrogen gas ceases.
-
Distill the this compound from the calcium hydride under an inert atmosphere. Collect the fraction boiling at 97°C.[2]
-
Safety Note: Calcium hydride reacts with water to produce flammable hydrogen gas.[10] Quenching of the distillation residue must be done with extreme care by slowly adding a proton source like isopropanol, followed by methanol, and then water, often in an ice bath.
Method 3: Drying with Phosphorus Pentoxide (P₄O₁₀) followed by Distillation
Phosphorus pentoxide is a very powerful dehydrating agent but should be used with caution as it can cause polymerization of some nitriles.[12][13]
Protocol:
-
Drying and Distillation:
-
Add phosphorus pentoxide (approximately 5-10 g per liter) to the this compound in a distillation flask.
-
Allow the mixture to stand for several hours, with occasional swirling.
-
Distill the this compound under reduced pressure to minimize the risk of polymerization.
-
Safety Note: Phosphorus pentoxide is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.
Method 4: Azeotropic Distillation
This compound forms a heterogeneous azeotrope with water, boiling at 76°C and containing approximately 9.4% water by weight.[14] This method is useful for removing larger quantities of water.
Protocol:
-
Distillation:
-
Set up a distillation apparatus, preferably with a Dean-Stark trap.
-
Heat the this compound to boiling. The water-propionitrile azeotrope will distill first.
-
In the Dean-Stark trap, the azeotrope will condense and separate into two layers. The lower, water-rich layer can be drained off, while the upper, this compound-rich layer is returned to the distillation flask.
-
Continue the distillation until no more water separates in the trap. The remaining this compound in the flask will be significantly drier.
-
Data Summary
| Drying Method | Typical Final Water Content | Advantages | Disadvantages |
| 3Å Molecular Sieves | < 10 ppm[4] | Safe, easy to use, no distillation required.[7] | Can be slower than reactive methods.[7] |
| Calcium Hydride + Distillation | Low ppm | Effective for basic solvents.[10] | Reactive, requires careful quenching.[11] |
| Phosphorus Pentoxide + Distillation | Very low ppm | Highly efficient.[13] | Can cause polymerization, highly corrosive.[12] |
| Azeotropic Distillation | Removes bulk water | Good for very wet solvent. | Does not produce ultra-dry solvent on its own. |
Safe Handling and Disposal of this compound
Handling:
-
This compound is flammable and toxic.[15][16] Always handle it in a well-ventilated fume hood.[15]
-
Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[17]
-
Keep away from heat, sparks, and open flames.[15] Ground and bond containers during transfer to prevent static discharge.[18]
Disposal:
-
This compound waste is considered hazardous.[19]
-
Collect waste in a dedicated, labeled, and sealed container.[19]
-
Do not dispose of this compound down the drain.[19]
-
Dispose of the waste through a licensed waste disposal contractor, following all local and national regulations.[20]
References
- This compound (C3H5N) properties. (n.d.).
- 107-12-0(this compound) Product Description. (n.d.). ChemicalBook.
- SAFETY DATA SHEET. (2017, December 4).
- Safety Data Sheet: this compound. (n.d.). Chemos GmbH&Co.KG.
- This compound CAS 107-12-0 | 807068. (n.d.). Merck Millipore.
- This compound CAS Number - HAZARD SUMMARY. (n.d.).
- This compound. (n.d.). International Chemical Safety Cards.
- This compound CAS NO 107-12-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- This compound | CH3CH2CN | CID 7854. (n.d.). PubChem - NIH.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Using molecular sieves for solvent drying. (n.d.).
- Purification of nitriles. (n.d.). US2388506A - Google Patents.
- This compound (Cas 107-12-0). (n.d.). Parchem.
- Application Notes and Protocols for the Synthesis of Propanenitrile. (n.d.). Benchchem.
- Heterogeneous Azeotropes. (n.d.). homepages.ed.ac.uk.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Purification of acetronitrile and this compound. (n.d.). US3203975A - Google Patents.
- AZEOTROPIC DATA I. (n.d.). Catalog | chemcraft.su.
- AZEOTROPIC DATA- II. (n.d.).
- Proper Disposal of 3-(2-Hydroxy-1-naphthyl)propanenitrile: A Step-by-Step Guide. (n.d.). Benchchem.
- ICSC 0320 - this compound. (n.d.).
- Why and How Do We Dry Organic Solvents with Molecular Sieves? (2018, May 4). YouTube.
- MSU Chemistry - Safety - Standard Operating Procedures - Solvent Stills. (2005, December 20). Wsu.
- Understanding Molecular Sieves and Their Role in Solvent Drying. (2024, October 22).
- Calcium Hydride - Standard Operating Procedure. (2012, December 14).
- Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
- azeotropic data for binary mixtures. (n.d.). Ventilazione Industriale.
- Drying Solvents. (2021, August 15). Chemistry LibreTexts.
- Purification of acetonitrile and this compound. (n.d.). US3203974A - Google Patents.
- Solvent: this compound. (n.d.). Department of Chemistry : University of Rochester.
- (+)- AND (−)-α-(2,4,5,7-TETRANITRO-9-FLUORENYLIDENEAMINOOXY)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure.
- Solvent purification. (n.d.). IES73196B2 - Google Patents.
- Reflux or stir solvents over calcium hydride? (2017, December 17). chemistry - Reddit.
- Drying solvents. (2023, July 25). Sciencemadness Wiki.
- solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource.
- Process for the purification and recovery of acetonitrile. (n.d.). US6780289B2 - Google Patents.
- purification of acetonitrile - tests for impurities. (n.d.). Pure and Applied Chemistry.
- The important application of phosphorus pentoxide. (n.d.). ChemicalBook.
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Identifying and minimizing side products in propionitrile reactions
Welcome to the Technical Support Center for propionitrile reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound as a solvent or synthetic precursor. Here, we address common challenges encountered during key transformations, providing in-depth, field-proven insights in a direct question-and-answer format to help you identify and minimize unwanted side products, thereby optimizing your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Hydrogenation & Reduction Reactions
The reduction of the nitrile group is a fundamental transformation, but achieving high selectivity for the desired amine can be challenging.
Q1: I'm performing a catalytic hydrogenation of this compound to produce propylamine, but my yield is low due to significant formation of dipropylamine (secondary amine) and tripropylamine (tertiary amine). Why does this happen and how can I improve selectivity for the primary amine?
A1: This is a classic challenge in nitrile reduction. The formation of secondary and tertiary amines stems from the reaction of the desired primary amine product with the intermediate imine, which is formed during the hydrogenation process.[1] This subsequent reaction competes with the reduction of the imine to the primary amine.
Causality: The primary amine (propylamine) is nucleophilic and can attack the electrophilic carbon of the transient imine intermediate (CH₃CH₂CH=NH). This condensation reaction forms a new imine, which is then hydrogenated to the secondary amine (dipropylamine). This process can repeat to form the tertiary amine.
Troubleshooting & Optimization Strategies:
-
Addition of Ammonia: The most common and effective strategy is to conduct the reaction in the presence of ammonia (aqueous or anhydrous).[2][3][4] Ammonia shifts the equilibrium away from the formation of secondary and tertiary amines by competing with the primary amine for reaction with the imine intermediate. It also helps to keep the catalyst surface basic.
-
Catalyst Selection: While Palladium on Carbon (Pd/C) is a common hydrogenation catalyst, it can sometimes favor the formation of tertiary amines.[3][5] Raney Nickel (RaNi) or Cobalt (RaCo) catalysts, often in the presence of a base like ammonia or NaOH, are frequently reported to give higher selectivity for primary amines.[2][4]
-
Acidic Additives: Paradoxically, in some systems, particularly with Pd/C, the use of acidic additives can enhance primary amine selectivity.[5] The acid protonates the primary amine product, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate.
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the side reactions more than the desired hydrogenation. However, this may also decrease the overall reaction rate.
Reaction Pathway: Hydrogenation of this compound
Caption: Desired vs. side reaction pathways in this compound hydrogenation.
Table 1: Effect of Catalyst and Additives on Propylamine Selectivity
| Catalyst | Additive | Temperature (°C) | Pressure (bar) | Primary Amine Selectivity | Secondary/Tertiary Amine Formation | Reference |
| Pd/C | None | 80 | 6 | Low (26%) | High | [5] |
| Pd/C | H₂SO₄ / NaH₂PO₄ | 80 | 6 | Improved | Reduced | [5] |
| Raney Ni | Ammonia | 85 | 3.6 MPa (~36) | High (94.6%) | Minimized | [2][6] |
| Cu-based | None | 200-300 | Gas Phase | High | Low | [3] |
Q2: I'm using a hydride reducing agent like LiAlH₄. What should I watch out for?
A2: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that effectively converts nitriles to primary amines.[7][8] Unlike catalytic hydrogenation, it does not typically produce secondary or tertiary amines. However, potential issues include:
-
Exothermic Reaction: The reaction is highly exothermic and requires careful temperature control, especially during reagent addition.
-
Workup Procedure: The aqueous workup to quench excess LiAlH₄ and hydrolyze the aluminum-nitrogen complexes must be performed carefully at low temperatures to avoid hazards and side reactions.
-
Compatibility: LiAlH₄ will reduce many other functional groups (esters, amides, ketones, etc.). It is not suitable for substrates containing functional groups you wish to preserve. For these cases, milder borane reagents like BH₃-THF may be an alternative.[4]
Section 2: Hydrolysis Reactions
Hydrolysis is used to convert this compound into propionamide or propionic acid, but controlling the extent of reaction is key.
Q3: My attempt to hydrolyze this compound to propionic acid is very slow or seems to stop midway. What is happening?
A3: Nitrile hydrolysis is a two-step process that generally requires harsh conditions (strong acid or base and heat) to proceed to completion.[7][9] The reaction first produces an intermediate amide (propionamide), which is then further hydrolyzed to the carboxylic acid (propionic acid) and ammonia/ammonium salt.[10][11][12]
Causality: The first step (nitrile to amide) and the second step (amide to carboxylic acid) have different activation energies.[13][14] If conditions are not sufficiently forcing (e.g., low temperature, insufficient concentration of acid/base, or short reaction time), the reaction can stall at the more stable propionamide intermediate.
Troubleshooting & Optimization Strategies:
-
Increase Temperature: Refluxing the reaction mixture is standard practice for driving the hydrolysis to completion.
-
Use Concentrated Acid/Base: The reaction rate is highly dependent on the concentration of the acid or base catalyst. Studies show a marked increase in rate with higher concentrations of HCl.[12][14]
-
Sufficient Reaction Time: Monitor the reaction by a suitable technique (e.g., GC or TLC) to ensure all the intermediate propionamide has been consumed before workup.
Reaction Pathway: Stepwise Hydrolysis of this compound
Caption: Sequential pathway for the hydrolysis of this compound.
Q4: Is it possible to selectively stop the hydrolysis at the propionamide stage?
A4: This is synthetically challenging because the conditions required to hydrolyze the nitrile often lead to the hydrolysis of the resulting amide as well.[7] However, some methods have been reported to favor the formation of the amide:
-
Milder Conditions: Using moderately concentrated acid (e.g., HCl) at lower temperatures (e.g., 40°C) can sometimes allow for the isolation of the amide, though reaction times may be long and yields variable.[7]
-
Solvent Effects: It has been reported that using tert-butanol as a solvent can help to stop the hydrolysis at the amide stage.[7]
-
Enzymatic Hydrolysis: Certain enzymes, like nitrile hydratase, can selectively hydrate nitriles to amides under mild, aqueous conditions.[12]
Section 3: Analytical Identification of Side Products
Accurate identification of byproducts is the first step in optimizing any reaction.
Q5: What are the most effective analytical methods for identifying and quantifying the side products from my this compound reaction?
A5: A multi-technique approach is often the most robust strategy for comprehensive impurity profiling.[15][16]
-
Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS): This is the ideal technique for analyzing volatile compounds.[17] It is excellent for separating and quantifying this compound, propylamine, dipropylamine, and tripropylamine. GC-MS provides mass fragmentation patterns that are crucial for the definitive identification of unknown impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is better suited for non-volatile or thermally sensitive compounds, such as the hydrolysis products propionamide and propionic acid.[18] A UV detector can be used if the compounds have a chromophore, or a more universal detector like a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) can be employed. Coupling HPLC to a mass spectrometer (LC-MS) provides powerful identification capabilities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of isolated impurities. It can also be used for quantitative analysis (qNMR) if an internal standard is used.
Workflow: Troubleshooting Low Yield in this compound Reactions
Caption: A systematic workflow for troubleshooting and optimizing reactions.
Appendix A: Experimental Protocols
Protocol 1: Selective Hydrogenation of this compound to Propylamine
This protocol is designed to minimize the formation of secondary and tertiary amines.
-
Catalyst Preparation: To a hydrogenation vessel, add Raney Nickel (5-10 wt% relative to this compound) as a slurry in ethanol.
-
Reaction Setup: Add this compound (1.0 eq) and methanol saturated with ammonia (or add 5-10 eq of aqueous ammonia).
-
Hydrogenation: Seal the vessel, purge with nitrogen, then purge with hydrogen gas. Pressurize the vessel to 30-40 bar of H₂.
-
Reaction: Stir the mixture vigorously at a temperature of 70-90°C. Monitor the reaction progress by observing hydrogen uptake and/or by taking aliquots for GC analysis.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Remove the solvent and excess ammonia from the filtrate by rotary evaporation. The resulting crude propylamine can be purified by distillation.
References
- This compound (C3H5N) properties. (n.d.). Google Vertex AI Search.
- The reactions of o(~P) with acetonitrile and this compound. (n.d.). Google Vertex AI Search.
- On acid hydrolysis propane nitrile gives A Propanal class 12 chemistry CBSE. (n.d.). Vedantu.
- How to prevent secondary amine formation in nitrile reduction?. (2019).
- This compound. (n.d.). Wikipedia.
- KINETICS OF THE ALKALINE HYDROLYSIS OF this compound. (n.d.). Canadian Science Publishing.
- Reactions of Nitriles. (n.d.). Chemistry Steps.
- Metabolism of acetonitrile and this compound by Nocardia rhodochrous LL100-21. (n.d.).
- Propane nitrile on alkaline hydrolysis gives “X” as final product and “Y” as the partial hydrolysis product. Y is. (n.d.). Infinity Learn.
- This compound. (2016). YouTube.
- The Hydrolysis of this compound, in Concentrated Hydrochloric Acid Solutions. (2025).
- Propanenitrile. (n.d.). National Institute of Standards and Technology (NIST).
- Synthesis of this compound by Acrylonitrile Hydrogenation over the Ni Catalyst in the Gas-solid Phase. (2025).
- Gas-Phase Hydrogenation of this compound Catalyzed by LnCu2 (Ln = La, Ce, Pr, Nd). (2025).
- THE HYDROLYSIS OF this compound IN CONCENTRATED HYDROCHLORIC ACID SOLUTIONS. (n.d.). Canadian Science Publishing.
- How to prevent secondary amine formation in nitrile reduction?. (n.d.). ECHEMI.
- reduction of nitriles. (n.d.). Chemguide.
- Alkylation of acid nitriles. (1934).
- Mechanism of [M+H]+ formation in atmospheric pressure photoionization mass spectrometry: Identification of this compound in acetonitrile with high mass accuracy measurement and tandem mass spectrometry and evidence for its involvement in the protonation phenomenon. (n.d.).
- Process for synthesizing dipropylamine by hydrogenation of acrylonitrile. (n.d.).
- Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal.
- This compound analytical standard. (n.d.). Sigma-Aldrich.
- Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PubMed Central.
- Reduction of nitriles. (2014). Reddit.
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. (n.d.). Benchchem.
- Heterogeneous Catalytic Hydrogenation of 3-Phenylthis compound over Palladium on Carbon. (2020). ACS Omega.
- Preparation method of 3-ethoxy propylamine. (n.d.).
- Reducing Nitriles--Another Way to Make Aldehydes & Amines. (2020). YouTube.
- Production of nitriles from propylene and ammonia. (1947).
- PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent.
- Reaction pathways associated with the hydrogenation of benzonitrile... (n.d.).
- Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. (2017).
- Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. (n.d.).
- Technical Support Center: Impurity Identification in 2,3-Dihydroxypropanenitrile. (n.d.). Benchchem.
- This compound | CH3CH2CN | CID 7854. (n.d.). PubChem.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Alkylation of conjugated nitriles - regioselectivity. (2015). Chemistry Stack Exchange.
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Ne
- Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood. (n.d.). Organic Syntheses Procedure.
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Technical Support Center: Propionitrile (CH₃CH₂CN) Spectral Interpretation
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the spectroscopic analysis of propionitrile. This document is designed for researchers, scientists, and drug development professionals to serve as a practical resource for interpreting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. Here, we move beyond simple data tables to address common troubleshooting scenarios, explain the underlying chemical principles, and provide actionable protocols to ensure the integrity of your results.
Understanding the this compound Spectrum: A Baseline
Before troubleshooting, it is essential to establish a clear baseline for what the spectra of a pure this compound sample should look like. This compound (or ethyl cyanide) has a simple structure, CH₃CH₂CN, which gives rise to a clean and predictable spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum: The proton NMR spectrum is characterized by two distinct signals corresponding to the ethyl group.
-
Methylene Protons (-CH₂-): These two protons are adjacent to the electron-withdrawing nitrile group, which deshields them, causing them to appear further downfield. They are split by the three neighboring methyl protons into a quartet .
-
Methyl Protons (-CH₃): These three protons are further from the nitrile group and appear more upfield. They are split by the two neighboring methylene protons into a triplet .
¹³C NMR Spectrum: The carbon NMR spectrum will show three distinct signals, one for each unique carbon atom in the molecule.
-
Nitrile Carbon (-C≡N): This carbon is the most deshielded and appears furthest downfield.
-
Methylene Carbon (-CH₂-): This is the second-most downfield signal.
-
Methyl Carbon (-CH₃): This carbon is the most shielded and appears furthest upfield.
The following table summarizes the expected chemical shifts. Note that these values can vary slightly based on the solvent, concentration, and temperature.[1][2]
| Data Summary: Expected NMR Chemical Shifts for this compound | ||
| Nucleus | Assignment | Typical Chemical Shift (δ) in CDCl₃ (ppm) |
| ¹H | -CH₃ (triplet) | ~1.30[3] |
| ¹H | -CH₂- (quartet) | ~2.36[3] |
| ¹³C | -CH₃ | ~10.6[4] |
| ¹³C | -CH₂- | ~10.9[4] |
| ¹³C | -C≡N | ~121.0[4] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by a few key absorption bands. The most diagnostic of these is the carbon-nitrogen triple bond stretch.
| Data Summary: Characteristic IR Absorptions for this compound | |||
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity & Shape |
| C≡N Stretch | Nitrile | 2260–2240 | Strong, Sharp |
| C-H Stretch | Alkane (sp³) | 3000–2850 | Medium-Strong |
| C-H Bend | Alkane | 1470–1450 | Medium |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the acquisition and interpretation of this compound spectra in a practical question-and-answer format.
NMR Spectroscopy Troubleshooting
Question 1: Why don't my ¹H NMR chemical shifts for the -CH₂- quartet and -CH₃ triplet exactly match the literature values?
Answer: Minor deviations in chemical shifts are common and can be attributed to several factors:
-
Solvent Effects: The choice of deuterated solvent is the most significant factor.[5] Aromatic solvents like benzene-d₆ will cause notable upfield shifts compared to chloroform-d₃ due to anisotropic effects. The chemical shifts of residual protons in common NMR solvents are well-documented and can serve as an internal reference check.[6]
-
Concentration: In concentrated samples, intermolecular interactions can cause slight shifts. It is always best to compare your data to literature values obtained under similar concentration conditions.
-
Temperature: Chemical shifts, particularly of labile protons like water, are temperature-dependent.[1] While less pronounced for C-H protons, significant temperature variations from standard room temperature (20-25°C) can cause small deviations.
Question 2: My triplet and quartet are not perfectly symmetrical and show some "leaning." Is this a problem?
Answer: This is a normal phenomenon known as a "roofing" or "tenting" effect. It is a characteristic of first-order spin-spin coupling. The multiplets for coupled protons tend to lean towards each other. For this compound, the quartet at ~2.36 ppm will have the inner peaks slightly taller than the outer peaks, and it will lean "upfield" toward the triplet it's coupled to. Conversely, the triplet at ~1.30 ppm will lean "downfield" toward the quartet. This effect confirms the coupling relationship between the two signals.
Caption: Workflow for preparing an NMR sample.
Protocol: IR Sample Preparation (Neat Liquid Film)
-
Plate Cleaning: Ensure your salt plates (NaCl or KBr) are clean and dry. If necessary, polish them with a fine rouge and rinse with a dry, volatile solvent like anhydrous dichloromethane. Store them in a desiccator.
-
Sample Application: Place one drop of neat this compound onto the center of one salt plate.
-
Film Formation: Place the second salt plate on top of the first and gently rotate it to spread the liquid into a thin, uniform film. Avoid applying excessive pressure.
-
Mounting: Place the "sandwich" of plates into the spectrometer's sample holder.
-
Acquisition: Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum.
References
- University of Calgary. (n.d.). Ch13 - Sample IR spectra.
- PubChem, National Institutes of Health. (n.d.). This compound.
- Moore, M. H., Hudson, R. L., & Ferrante, R. F. (2019). Preparation, Identification, and Low-Temperature Infrared Spectra of Two Elusive Crystalline Nitrile Ices. The Planetary Science Journal, 1(1), 13.
- Chegg.com. (2020). Solved: Can you analyze the IR spectrum of this compound.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0256827).
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- Wiley-VCH GmbH. (2025). This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0256827).
- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- NASA. (2019). Detailed infrared study of amorphous to crystalline this compound ices relevant to observed spectra of Titan's stratospheric.
- University of Wisconsin-Platteville. (n.d.). INFRARED SPECTROSCOPY (IR).
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- University of Wisconsin Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- National Institute of Standards and Technology. (n.d.). Propanenitrile - Infrared Spectrum. NIST Chemistry WebBook.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- National Institute of Standards and Technology. (n.d.). Propanenitrile - Mass spectrum. NIST Chemistry WebBook.
- KGROUP, University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities.
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Propionitrile Reaction Quenching: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and standardized protocols for the safe and effective quenching of reactions involving propionitrile. Our goal is to synthesize field-proven insights with established chemical principles to ensure both the integrity of your experiment and the safety of your laboratory personnel.
Section 1: Fundamental Principles of Quenching this compound Reactions
Quenching is a critical step that deactivates any remaining reactive species in a reaction mixture. In the context of this compound chemistry, a quench may serve several purposes: to neutralize potent reagents (like organometallics or hydrides), to control a reaction's exotherm, or to initiate a workup procedure such as hydrolysis.
This compound (CH₃CH₂CN), while a versatile C3 building block, presents specific hazards that must be managed during quenching. It is a flammable liquid with a low flash point (6°C) and is toxic by inhalation, ingestion, and skin absorption.[1][2][3] Heating this compound to decomposition can produce poisonous hydrogen cyanide gas.[1][3] Therefore, controlling the temperature during an exothermic quench is paramount to prevent both thermal runaway and the release of toxic fumes.[4][5]
The choice of quenching agent and procedure is dictated by the specific reagents used in the reaction. For instance, reactions involving highly reactive species like lithium aluminum hydride (LiAlH₄) or Grignard reagents require a much more cautious and controlled approach than a simple acid-catalyzed hydrolysis.[6] The fundamental principle is to add the quenching agent slowly, with efficient cooling, to manage the rate of heat and gas evolution.[4][7][8]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the quenching of this compound reactions in a question-and-answer format.
Q1: My reaction is violently exothermic upon adding the quenching agent. What's happening and what should I do?
A1: A violent exotherm indicates that the quenching reaction is proceeding too quickly, generating heat faster than the system can dissipate it. This is a dangerous situation that can lead to a thermal runaway, where the reaction rate increases uncontrollably.[5]
-
Immediate Action: Cease addition of the quenching agent immediately. Ensure the reaction flask is securely clamped in a cooling bath (ice/water or dry ice/acetone). If the reaction is threatening to overflow, be prepared to evacuate and alert safety personnel.
-
Causality: This often occurs when a highly reactive species (e.g., unreacted organolithium, metal hydride) is quenched with a highly protic and reactive agent like water.[4][9] The concentration of the reactive species may be higher than anticipated.
-
Preventative Protocol: Always cool the reaction mixture to a low temperature (e.g., 0 °C or lower) before beginning the quench.[9] Add the quenching agent dropwise via an addition funnel to control the rate.[7] For highly reactive mixtures, begin with a less reactive quenching agent, such as isopropanol, before introducing water.[10]
Q2: I'm quenching a Grignard reaction where this compound was the solvent/reagent. A thick, un-stirrable precipitate has formed. How do I proceed?
A2: The formation of a thick precipitate is common in Grignard quenches and typically consists of magnesium salts.
-
Causality: Grignard reagents react with water or acid to form magnesium hydroxides or halides, which are often insoluble in organic solvents.
-
Solution: The standard procedure is to add a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] This solution is acidic enough to dissolve the magnesium salts by forming soluble complexes and neutralizing any magnesium hydroxide, but it is less aggressive than strong acids like HCl, which can be important if your product is acid-sensitive. You may need to add a significant volume and stir vigorously. If the product is stable, a dilute strong acid (e.g., 1M HCl) can also be used.
Q3: Unexpected gas is evolving rapidly during my quench. Is this normal?
A3: Gas evolution can be normal, but a rapid, uncontrolled release is hazardous.
-
Causality & Identification:
-
Hydrogen (H₂): If your reaction involved metal hydrides (LiAlH₄, NaBH₄) or alkali metals (Na, K), the gas is almost certainly hydrogen, which is extremely flammable.[6] The quench is destroying the excess hydride/metal.
-
Ammonia (NH₃): If you are performing a quench under strong basic conditions (e.g., adding NaOH solution), the nitrile group may be hydrolyzing to a carboxylate salt and releasing ammonia gas.[12][13]
-
Hydrogen Cyanide (HCN): While less common during a standard quench, contact of cyanide salts (used in nitrile synthesis) with acid will liberate highly toxic hydrogen cyanide gas.[14]
-
-
Control Measures: Ensure the quench is performed in a well-ventilated chemical fume hood.[9] The reaction vessel must not be sealed, as pressure will build up.[7][8] Reduce the addition rate of the quenching agent to slow the gas evolution.
Q4: How do I choose between an acidic or a basic quench for my this compound reaction?
A4: The choice depends on your desired final product and the stability of any intermediates. This compound itself hydrolyzes under both acidic and basic conditions.[12][13]
-
Acidic Quench (e.g., dilute HCl, H₂SO₄): Choose this method if your goal is to hydrolyze the nitrile group to a carboxylic acid (propanoic acid).[15][16] The final products will be the carboxylic acid and an ammonium salt (e.g., NH₄Cl).[16] This is also a standard workup for reactions involving organometallic reagents where the final product is not the hydrolyzed nitrile.
-
Basic Quench (e.g., dilute NaOH, KOH): Use this method if you want to hydrolyze the nitrile to a carboxylate salt (e.g., sodium propanoate).[13][16] This quench also liberates ammonia gas.[13] To obtain the free carboxylic acid, a subsequent acidification step is required.[13] This method is often preferred if the desired product is sensitive to strong acid.
Section 3: Standard Quenching Protocols
These protocols provide step-by-step methodologies for common scenarios. Always perform these procedures in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves. [17][18]
Protocol 1: General Quenching of Reactions Containing Highly Reactive Species
This protocol is for quenching reactions containing residual organometallics (e.g., Grignard reagents, organolithiums) or metal hydrides in a this compound/solvent mixture.
-
Preparation: Ensure the reaction flask is equipped with a magnetic stirrer, an internal thermometer, and an addition funnel. Secure the flask in a cooling bath (ice/water or dry ice/acetone) and cool the reaction mixture to 0 °C or below.
-
Initial Quench (Alcohol): Slowly add isopropanol dropwise via the addition funnel.[10] Isopropanol is less reactive than water and will quench the most reactive species in a more controlled manner. Monitor the internal temperature and the rate of any gas evolution. Maintain the temperature below 10 °C. Continue adding isopropanol until the exotherm or gas evolution subsides.
-
Secondary Quench (Water): Once the initial vigorous reaction has ceased, slowly add water dropwise.[10] This will quench any remaining reactive material. Again, monitor the temperature closely.
-
Final Quench/Workup: After the addition of water causes no further exotherm, the reaction is considered quenched. The cooling bath can be removed, and the mixture can be allowed to warm to room temperature before proceeding with the appropriate aqueous workup (e.g., addition of saturated NH₄Cl or dilute acid).
Protocol 2: Acidic Hydrolysis of this compound
This protocol converts this compound to propanoic acid.[12]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the this compound-containing reaction mixture or pure this compound.
-
Acid Addition: Slowly add an excess of dilute strong acid (e.g., 3M HCl or 3M H₂SO₄).
-
Reflux: Heat the mixture to reflux using a heating mantle. Continue refluxing for 1-2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC-MS, TLC).[12]
-
Cooling & Extraction: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and extract the propanoic acid product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the primary hazards of this compound I should be aware of during a quench? A: The main hazards are:
-
Flammability: this compound is a flammable liquid with a low flash point.[3][19] Keep all ignition sources away. Ensure all equipment is properly grounded to prevent static discharge.[17][20]
-
Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[3][19] It can form cyanide in the body.[1]
-
Reactivity: It can react violently with strong acids, bases, oxidizing agents, and reducing agents.[17]
-
Hazardous Decomposition: When heated to decomposition, it can produce highly toxic hydrogen cyanide and nitrogen oxides.[3]
Q: What is the minimum required Personal Protective Equipment (PPE) for handling this compound quenches? A: The minimum PPE includes:
-
Flame-resistant lab coat.[7]
-
Chemical splash goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile gloves, but check manufacturer's compatibility chart for breakthrough times).[18] All handling of this compound and its reactions should be performed within a certified chemical fume hood.[9][18]
Q: What is the emergency procedure for a this compound spill during a quench? A: For a small spill inside a fume hood:
-
Alert others in the lab.
-
Use an absorbent material like sand or a commercial sorbent to contain the spill.[20] Do not use combustible materials like paper towels.
-
Using non-sparking tools, collect the absorbed material into a sealed container for hazardous waste disposal.[20]
-
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.[7]
Q: What are the signs of a thermal runaway reaction, and what should I do? A: Signs include a rapid, uncontrolled temperature increase, a sudden increase in gas evolution, a change in color, and boiling of the solvent even with cooling. If you suspect a thermal runaway, your personal safety is the priority. Activate any emergency shutdown procedures, alert everyone in the vicinity, and evacuate the laboratory immediately.
| Quenching Agent | Primary Use | Advantages | Considerations/Hazards |
| Isopropanol/Ethanol | Initial quench of highly reactive species (hydrides, organometallics) | Moderates reaction rate, less vigorous than water.[6] | Flammable. Should be followed by a more complete quench. |
| Water | General purpose quenching, hydrolysis | Effective, inexpensive, readily available. | Can react violently with water-reactive substances.[9] Exercise extreme caution. |
| Saturated NH₄Cl (aq) | Quenching Grignard reagents, dissolving magnesium salts | Mildly acidic, effective at breaking up inorganic precipitates. | --- |
| Dilute HCl or H₂SO₄ | Acidic workup, hydrolysis of nitrile to carboxylic acid.[16] | Effective hydrolysis, neutralizes basic reagents. | Corrosive. Can react violently with bases. May be too harsh for sensitive products. |
| Dilute NaOH or KOH | Basic workup, hydrolysis of nitrile to carboxylate salt.[13] | Effective hydrolysis, neutralizes acidic reagents. | Corrosive. Liberates ammonia gas during nitrile hydrolysis.[13] |
Section 5: References
-
Environmental Health and Safety. Quenching and Disposal of Water Reactive Materials. [Link]
-
University of Notre Dame. Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. [Link]
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Molbase. This compound (C3H5N) properties. [Link]
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UCLA Chemistry and Biochemistry. (2009). Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]
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Sarpong, R. (2016). Quenching of Water Reactive Materials. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7854, this compound. [Link]
-
ResearchGate. The Hydrolysis of this compound, in Concentrated Hydrochloric Acid Solutions. [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: this compound. [Link]
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Wikipedia. This compound. [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]
-
Filo. (2024). Write the reaction showing the action of the following reagent on Propanenitrile a) Dilute NaOH b) Dilute HCl. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: this compound. [Link]
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Chemistry Steps. Reactions of Nitriles. [Link]
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Organic Chemistry Reactions. (2022). Nitriles. YouTube. [Link]
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University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories. [Link]
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Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. [Link]
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Clark, J. Hydrolysing Nitriles. Chemguide. [Link]
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DiGeronimo, M. J., & Antoine, A. D. (1976). Metabolism of acetonitrile and this compound by Nocardia rhodochrous LL100-21. Applied and environmental microbiology, 31(6), 900–906. [Link]
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Wikipedia. Thermal runaway. [Link]
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New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: this compound. [Link]
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Wikipedia. Grignard reagent. [Link]
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EPFL. Protocol for quenching reactive chemicals. [Link]
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LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. [Link]
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LibreTexts Chemistry. (2020). 21.5: Hydrolysis of nitriles. [Link]
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Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
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Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II. [Link]
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Bone, H. R., et al. (2022). A Polyacrylonitrile Shutdown Film for Prevention of Thermal Runaway in Lithium-Ion Cells. Batteries & Supercaps, 5(3), e202100340. [Link]
-
Google Patents. US4178305A - Oxidative dehydrogenation of this compound to acrylonitrile.
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Propionitrile Technical Support Center: A Guide to Chemical Compatibility
Welcome to the Technical Support Center for Propionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice on the safe handling and use of this compound, with a specific focus on its chemical incompatibilities. As a versatile polar aprotic solvent and a key C3 building block in organic synthesis, understanding its reactivity is paramount to ensuring experimental success and laboratory safety.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in the lab?
A1: this compound (CH₃CH₂CN), also known as ethyl cyanide, is a colorless, water-soluble liquid used as a polar aprotic solvent and a chemical intermediate.[1][2] Its properties are similar to acetonitrile, but it has a higher boiling point.[3] In pharmaceutical and chemical manufacturing, it serves as a precursor for synthesizing propylamines via hydrogenation and is a key component in the production of various active pharmaceutical ingredients (APIs).[1][3]
Q2: What are the main categories of reagents that are incompatible with this compound?
A2: this compound is incompatible with four major classes of laboratory reagents: strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2][4][5] Mixing this compound with these substances can lead to hazardous reactions, including violent polymerization, the release of toxic gases, fire, or explosions.[6]
Q3: What happens when this compound is mixed with water or acids?
A3: this compound reacts with water, a process called hydrolysis, which is significantly accelerated by acids or heat.[6] This reaction can produce toxic and flammable hydrogen cyanide (HCN) gas.[4][5][6] The hydrolysis proceeds in two stages: first forming propanamide, and then propanoic acid and an ammonium salt.[7][8]
Q4: Can I store this compound in any standard laboratory container?
A4: No. This compound should be stored in tightly closed containers in a cool, dry, and well-ventilated area, specifically designated for flammable liquids.[4] It must be kept separate from the incompatible reagents mentioned above.[4][6] Due to its reactivity and potential to form explosive vapor-air mixtures, all storage and handling equipment, including containers and transfer lines, should be properly grounded and bonded to prevent static discharge.[4][9]
Q5: What are the primary health hazards associated with this compound exposure?
A5: this compound is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[10][11] It can cause severe irritation to the skin, eyes, and respiratory system.[5][12] The toxicity is partly due to the metabolic release of cyanide in the body, which can lead to chemical asphyxia, with symptoms that may be delayed.[6][13]
Troubleshooting Guide: Managing Incompatibilities
This section addresses specific issues that may arise from the improper mixing or storage of this compound.
Issue 1: Unexpected Gas Evolution or Fuming After Adding Acid
-
Symptom: A reaction mixture containing this compound begins to fume, bubble, or release a gas with a faint, bitter almond-like odor after the addition of an acid (e.g., HCl, H₂SO₄).
-
Probable Cause: You are observing acid-catalyzed hydrolysis of this compound, which is generating hydrogen cyanide (HCN) gas.[6] The rate of this dangerous reaction increases significantly with the concentration of the acid.[14][15][16]
-
Solution & Prevention:
-
Immediate Action: If you suspect HCN release, and if it is safe to do so, ensure the reaction is under efficient fume hood ventilation. Evacuate the immediate area and alert colleagues. Do not attempt to neutralize the reaction without proper safety precautions and knowledge.
-
Prevention: Always consider the possibility of hydrolysis. If a reaction requires acidic conditions, add the acid slowly and under controlled cooling. If the goal is to hydrolyze the nitrile to a carboxylic acid, this must be done as a planned synthetic step with appropriate safety measures, not as an accidental quenching procedure.[7][8]
-
Issue 2: Rapid Exotherm or Pressure Buildup with an Oxidizing Agent
-
Symptom: Upon adding an oxidizing agent (e.g., nitric acid, perchlorates, permanganates, peroxides), the reaction temperature increases uncontrollably, or the vessel shows signs of pressure buildup.
-
Probable Cause: this compound is reacting violently with the strong oxidizer. This generates a significant amount of heat and can lead to a fire or explosion.[4][6]
-
Solution & Prevention:
-
Immediate Action: This is a highly dangerous situation. Evacuate immediately and activate emergency protocols. Do not attempt to handle the reaction.
-
Prevention: Never mix this compound directly with strong oxidizing agents.[4][17] Review all reaction components to ensure no incompatible materials are present. When working with oxidizing agents, use solvents that are known to be compatible, such as water or acetic acid, depending on the specific reaction.
-
Issue 3: Formation of a Viscous Mass or Solid with a Strong Base
-
Symptom: When a strong base (e.g., sodium hydroxide, potassium hydroxide) is added to this compound, the solution darkens, becomes viscous, or solidifies.
-
Probable Cause: Strong bases can catalyze the anionic polymerization of nitriles. The base deprotonates the carbon atom adjacent to the nitrile group, creating a carbanion that initiates a chain reaction.[18] Additionally, strong bases catalyze the hydrolysis of this compound to sodium propanoate and ammonia.[8][19]
-
Solution & Prevention:
-
Immediate Action: Stop any further addition of the base. Cool the reaction vessel in an ice bath to slow the reaction rate.
-
Prevention: Avoid using this compound as a solvent for reactions involving strong bases unless it is a planned part of the reaction scheme under controlled conditions. If a basic medium is required, consider using a weaker, non-nucleophilic base or a different solvent system.
-
Issue 4: Uncontrolled Reaction with a Reducing Agent
-
Symptom: Adding a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) to this compound results in a vigorous, exothermic reaction.
-
Probable Cause: LiAlH₄ is a very strong reducing agent that readily reduces nitriles to primary amines.[20][21] This reaction is highly exothermic and can proceed uncontrollably if the addition is too fast or cooling is inadequate.
-
Solution & Prevention:
-
Immediate Action: Cease addition of the reducing agent. Ensure the reaction is being vigorously stirred and cooled.
-
Prevention: The reduction of nitriles is a standard synthetic procedure but requires strict control. Always add the LiAlH₄ portion-wise to a cooled, stirred solution of the nitrile in an appropriate anhydrous solvent (e.g., diethyl ether, THF). Never add the nitrile to the bulk reducing agent. Note that milder reducing agents like sodium borohydride (NaBH₄) will not typically reduce nitriles under standard conditions.[22][23]
-
Visual Guides to Incompatibility Reactions
The following diagrams illustrate the key chemical transformations that occur when this compound encounters incompatible reagents.
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis of this compound.
Caption: Decision workflow for assessing this compound compatibility.
Protocols for Safe Handling
Summary of this compound Incompatibilities
| Incompatible Reagent Class | Specific Examples | Potential Hazard(s) | Recommended Action |
| Strong Acids | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Nitric acid (HNO₃), Perchloric acid (HClO₄) | Hydrolysis, release of toxic hydrogen cyanide (HCN) gas, exotherm.[4][6][14] | Avoid mixing. If necessary for a reaction, use dilute solutions with cooling and extreme caution in a fume hood. |
| Strong Bases | Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Lithium diisopropylamide (LDA) | Anionic polymerization, hydrolysis releasing ammonia, strong exotherm.[4][18][19] | Avoid using this compound as a solvent for reactions with strong bases. |
| Strong Oxidizing Agents | Peroxides, Permanganates, Nitrates, Perchlorates, Chlorine, Bromine | Violent reaction, fire, and explosion hazard.[4][5][6] | Strict exclusion. Never allow this compound to come into contact with strong oxidizers. |
| Strong Reducing Agents | Lithium aluminum hydride (LiAlH₄), Sodium hydride (NaH) | Highly exothermic and potentially uncontrollable reduction reaction.[2][4][21] | Use only under controlled synthetic protocols with portion-wise addition and efficient cooling. |
| Water/Steam | Hot water, steam | Hydrolysis to produce hydrogen cyanide.[4][6] | Store away from water. Avoid using steam baths for heating. |
Protocol: General Handling and Storage
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of toxic vapors. Use explosion-proof electrical equipment and fittings in areas where it is stored or handled.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (consult manufacturer's guide for suitability), splash goggles, a face shield, and a flame-retardant lab coat.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4][11] Ensure containers are tightly sealed. Store separately from incompatible materials, particularly acids and oxidizing agents.[6]
-
Transfer: Use non-sparking tools and ensure containers are grounded and bonded during transfer to prevent static electricity buildup.[4][9]
Protocol: Spill Cleanup
-
Evacuate: Evacuate all non-essential personnel from the spill area.[4]
-
Ventilate & Isolate: Ensure the area is well-ventilated and remove all sources of ignition.[4][9]
-
Containment: Wearing appropriate PPE, cover the spill with a non-combustible absorbent material such as dry lime, sand, or soda ash.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[4]
-
Decontamination: Wash the spill area thoroughly once the material has been collected.[4]
-
Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[4]
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- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. 107-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. This compound()is deprotonated by very strong bases. Write resonance form.. [askfilo.com]
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- 22. Sodium Borohydride [commonorganicchemistry.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Yield in the Synthesis of Propionitrile Derivatives
Welcome to the Technical Support Center for the synthesis of propionitrile and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Section 1: Troubleshooting & FAQs for Common Synthetic Routes
This section addresses the most frequent issues encountered during the synthesis of this compound derivatives. Each question is answered with a focus on the underlying chemical principles and actionable solutions.
Nucleophilic Substitution (SN2) with Alkyl Halides (Kolbe Nitrile Synthesis)
This classical method involves the reaction of an alkyl halide with a metal cyanide. While straightforward, yield can be compromised by a key side reaction.
Frequently Asked Questions:
-
Q1: My yield is low, and I've identified a significant amount of isonitrile byproduct. What causes this and how can I minimize it?
A1: This is the most common issue in the Kolbe synthesis and stems from the ambident nucleophilic nature of the cyanide ion (CN⁻). Attack can occur from the carbon atom (forming the desired nitrile, R-CN) or the nitrogen atom (forming the isonitrile, R-NC). Several factors influence this selectivity.[1][2]
-
Causality—Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or acetone are strongly recommended.[1][3] These solvents effectively solvate the metal cation (e.g., Na⁺) but leave the cyanide anion relatively "bare." This enhances the nucleophilicity of the carbon atom, which is the more inherently nucleophilic center, leading to preferential nitrile formation.[2][3] In contrast, protic solvents (e.g., ethanol, water) solvate the cyanide anion through hydrogen bonding, which can make the nitrogen atom a more accessible site for attack, thus increasing isonitrile formation.[1][3]
-
Causality—Counter-ion Choice: The nature of the metal cyanide salt has a profound impact. Use alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) .[1] These ionic salts readily dissociate to provide a "freer" cyanide nucleophile. Avoid more covalent cyanide salts like silver cyanide (AgCN) or copper(I) cyanide (CuCN), which are known to significantly favor isonitrile formation.[1][3]
-
Troubleshooting Protocol:
-
Switch your solvent to anhydrous DMSO.
-
Ensure you are using NaCN or KCN, not AgCN.
-
Run the reaction at the lowest temperature that affords a reasonable rate, as higher temperatures can sometimes favor the isonitrile pathway.[1]
-
During workup, an extraction with dilute hydrochloric acid can help remove the basic isonitrile byproduct, which hydrolyzes under acidic conditions.[2][3]
-
-
-
Q2: The reaction is sluggish or stalls, especially with a secondary alkyl halide. How can I improve the reaction rate?
A2: The Kolbe synthesis is an SN2 reaction, meaning it is sensitive to steric hindrance.[3]
-
Causality—Substrate & Leaving Group: Primary alkyl halides react best. Secondary halides are slower, and tertiary halides are unsuitable as they will primarily undergo elimination.[3][4] The leaving group is also important. Reactivity follows the trend I > Br > Cl.
-
Troubleshooting Protocol:
-
If possible, start with an alkyl iodide or bromide instead of a chloride.
-
Consider adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions). The iodide will displace the bromide or chloride in situ to form the more reactive alkyl iodide, accelerating the reaction.[2]
-
Ensure your solvent is sufficiently polar and aprotic (DMSO is excellent for sterically hindered cases) to facilitate the SN2 pathway.[2][5]
-
-
Hydrocyanation of Alkenes
This atom-economical method adds H-CN across a double bond. Modern approaches focus on safety and selectivity.
Frequently Asked Questions:
-
Q1: I want to avoid using highly toxic HCN gas. What are the best alternatives and what are the key considerations?
A1: The extreme toxicity of HCN is a major barrier to its laboratory use.[6] Transfer hydrocyanation, using a safer "HCN surrogate," is the preferred modern approach.
-
Common HCN Surrogates:
-
Alkyl Nitriles: Isovaleronitrile or malononitrile derivatives can serve as HCN donors in the presence of a suitable nickel catalyst.[7][8] This is a reversible process driven by thermodynamics.
-
Cyanohydrins: Acetone cyanohydrin is a common choice that releases HCN in situ.
-
Silyl Cyanides: Trimethylsilyl cyanide (TMSCN) is often used.[9]
-
Diene-based Surrogates: Cyclohexa-1,4-diene-based cyanides are bench-stable solids that release HCN upon treatment with a Lewis acid.[10]
-
-
Causality—Catalyst System: These reactions typically require a nickel(0) catalyst and often a Lewis acid co-catalyst (e.g., AlMe₂Cl, B(C₆F₅)₃).[11][12] The Lewis acid coordinates to the nitrogen of the nitrile, weakening the C-CN bond and facilitating the initial oxidative addition step to the Ni(0) center, which is often the rate-determining step.[11][12][13]
-
Practical Considerations:
-
The choice of surrogate can influence reaction conditions and catalyst requirements. Malononitrile-based donors have been shown to work in the absence of a Lewis acid.[7]
-
The reaction is often an equilibrium. Using a volatile alkene as the HCN acceptor can help drive the reaction forward by removing the byproduct alkene from the surrogate.[11]
-
-
-
Q2: My hydrocyanation of a substituted alkene is giving a mixture of regioisomers. How can I control the regioselectivity?
A2: Regioselectivity (Markovnikov vs. anti-Markovnikov addition) is a key challenge, especially with unsymmetrical alkenes.[14] The outcome is highly dependent on the catalytic system and substrate electronics.
-
Causality—Ligand and Substrate Effects: The steric and electronic properties of the ligands on the nickel catalyst play a crucial role in directing the insertion of the alkene into the Ni-H bond. For aryl-substituted alkenes (like styrene), electronic effects often favor the formation of the Markovnikov product due to stabilizing charge transfer effects. For simple alkyl-substituted alkenes, steric repulsion (Pauli repulsion) between the ligand and substrate can dominate, favoring the anti-Markovnikov product.[15]
-
Troubleshooting & Optimization:
-
Ligand Screening: The choice of phosphine or phosphite ligand is the most powerful tool for influencing regioselectivity. Experiment with different ligands to find the optimal one for your specific substrate.
-
Lewis Acid Co-catalyst: The presence and nature of a Lewis acid co-catalyst can also influence the isomeric ratio.[11][12]
-
Alternative Methods: For certain substrates like allenes, a two-step copper-catalyzed hydroalumination followed by cyanation with an electrophilic cyanating agent (like TsCN) can provide excellent regioselectivity for complex products.[9][16]
-
-
Dehydration of Primary Amides
This method is a reliable route for converting readily available amides into nitriles. Success hinges on the choice of dehydrating agent and control of reaction conditions.
Frequently Asked Questions:
-
Q1: My dehydration reaction using P₄O₁₀ or SOCl₂ is giving a low yield and a dark, tarry crude product. What's going wrong?
A1: This often indicates that the reaction conditions are too harsh, leading to decomposition of the starting material or product.[17]
-
Causality—Reagent Reactivity: Traditional dehydrating agents like phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃) are highly reactive and often require high temperatures. This can be problematic for sensitive substrates.[17]
-
Troubleshooting & Optimization:
-
Lower the Temperature: Attempt the reaction at a lower temperature or add the dehydrating agent portion-wise while cooling the reaction mixture to control the initial exotherm.
-
Use a Milder Reagent: Consider modern, milder dehydrating agents. For example, a system of oxalyl chloride and triethylamine with a catalytic amount of a suitable organic salt can effect dehydration at much lower temperatures.[18] Silane-based catalytic dehydration methods are also an operationally simple and benign approach.[17]
-
Ensure Anhydrous Conditions: Moisture will consume your dehydrating agent and can lead to hydrolysis of the amide or nitrile. Ensure all glassware is oven-dried and use anhydrous solvents.
-
-
Section 2: Data & Protocols
Comparative Data: Kolbe Nitrile Synthesis Conditions
The following table summarizes the impact of solvent and cyanide source on the ratio of nitrile to isonitrile product, illustrating the principles discussed in the FAQ section.
| Alkyl Halide | Cyanide Source | Solvent | Temp (°C) | Nitrile:Isonitrile Ratio (Approx.) | Reference Insight |
| n-Butyl Bromide | NaCN | DMSO | 60 | >95 : <5 | Polar aprotic solvent favors SN2 attack at carbon.[1][3] |
| n-Butyl Bromide | NaCN | 80% Ethanol | 60 | ~70 : 30 | Protic solvent solvates CN⁻, increasing attack at nitrogen.[2][3] |
| n-Butyl Bromide | AgCN | Diethyl Ether | 35 | <10 : >90 | Covalent nature of AgCN favors attack at the nitrogen atom.[3][4] |
| sec-Butyl Bromide | KCN | Acetone | 50 | ~85 : 15 | Steric hindrance slightly increases isonitrile formation.[2] |
Experimental Protocol: Transfer Hydrocyanation of 1-Octene using a Ni/Lewis Acid System
This protocol is a representative example of a safer, lab-scale hydrocyanation reaction.
Materials:
-
Nickel(II) acetylacetonate [Ni(acac)₂] (Catalyst precursor)
-
1,3-Bis(diphenylphosphino)propane [dppp] (Ligand)
-
Diisobutylaluminium hydride [DIBAL-H] (Reductant for Ni(II) -> Ni(0))
-
Trimethylaluminum [AlMe₃] (Lewis acid co-catalyst)
-
Isovaleronitrile (HCN Surrogate)
-
1-Octene (Substrate)
-
Anhydrous Toluene (Solvent)
Procedure: NOTE: This reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
-
To an oven-dried Schlenk flask, add Ni(acac)₂ (5 mol%) and dppp (5.5 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene, followed by 1-octene (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DIBAL-H (10 mol% in toluene) to generate the active Ni(0) catalyst in situ. Stir for 15 minutes.
-
Add isovaleronitrile (3.0 eq) followed by the slow, dropwise addition of a solution of AlMe₃ (20 mol% in hexanes). Caution: AlMe₃ is pyrophoric.
-
Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of 2 M HCl.
-
Transfer the mixture to a separatory funnel, dilute with diethyl ether, and wash sequentially with 2 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude nonanenitrile by flash column chromatography or distillation.
Protocol: Purification of a Crude this compound Derivative
This general workup is designed to remove common impurities from a reaction mixture in a non-polar organic solvent (e.g., DCM, Ether, EtOAc).
Procedure:
-
Quench: If the reaction contains highly reactive reagents (e.g., organometallics, hydrides), cool the mixture to 0 °C and quench appropriately (e.g., with saturated aq. NH₄Cl or water).
-
Dilute: Transfer the reaction mixture to a separatory funnel and dilute with the primary organic solvent used for the reaction.
-
Acid Wash: To remove basic impurities (e.g., amines, pyridine, isonitriles), wash the organic layer with 1 M HCl (2 x volume of organic layer).[19][20]
-
Base Wash: To remove acidic impurities (e.g., carboxylic acids), wash the organic layer with saturated aqueous NaHCO₃ (2 x volume of organic layer).
-
Brine Wash: To remove the bulk of dissolved water, wash the organic layer with saturated aqueous NaCl (brine) (1 x volume of organic layer).
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Concentration & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization, distillation, or column chromatography.
-
Pro-Tip for Water-Soluble Solvents: If your reaction solvent is partially water-soluble (e.g., THF, acetonitrile), it is best to remove it via rotary evaporation before the aqueous workup. If this is not feasible, dilute the reaction mixture with a large volume of a non-polar extraction solvent (like EtOAc or ether) and wash multiple times with water/brine to partition the polar solvent into the aqueous layer.[21]
References
- Fang, X., Yu, P., & Morandi, B. (2016). Catalytic reversible alkene-nitrile interconversion through controllable transfer hydrocyanation. Science, 351(6275), 832-836. [Link]
- Wang, Z., et al. (2017). Transfer Hydrocyanation by Nickel(0)/Lewis Acid Cooperative Catalysis, Mechanism Investigation, and Computational Prediction of Shuttle Catalysts. Organometallics, 36(15), 2942–2950. [Link]
- Kolbe nitrile synthesis. (2023). In Wikipedia. [Link]
- SSBCrack News. (2025). Novel approach enhances regioselectivity in hydrocyanation, making it greener and more efficient. [Link]
- Kolbe nitrile synthesis. (2024). Sciencemadness Wiki. [Link]
- Kolbe Nitrile Synthesis. Organic Chemistry Portal. [Link]
- Lee, G., et al. (2025). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Beilstein Journal of Organic Chemistry, 21, 800–806. [Link]
- Pirnot, M. T., et al. (2023). Mechanistic Investigation of the Nickel-Catalyzed Transfer Hydrocyanation of Alkynes.
- Van der Eycken, J., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Physical Chemistry A, 120(51), 10224–10237. [Link]
- Morandi, B. (2016).
- Liu, P., et al. (2021). Origins of Lewis acid acceleration in nickel-catalysed C–H, C–C and C–O bond cleavage.
- Gevorgyan, V., et al. (2019). Transfer Hydrocyanation of α- and α,β-Substituted Styrenes Catalyzed by Boron Lewis Acids. Angewandte Chemie International Edition, 58(12), 3917-3921. [Link]
- Kolbe nitrile synthesis. chemeurope.com. [Link]
- Chen, H., et al. (2020). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer.
- Kodolitsch, K., et al. (2020). Conversions after given time of the aza-Michael addition of 1 and 2 to acrylonitrile...
- Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. (n.d.).
- US Patent 3,203,974. (1965). Purification of acetonitrile and this compound.
- (PDF) Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. (2025).
- One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. (n.d.).
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]
- Minteer, S. D., et al. (2021). Dual Electrocatalysis Enables Enantioselective Hydrocyanation of Conjugated Alkenes. Journal of the American Chemical Society, 143(32), 12885–12893. [Link]
- Catalytic reversible alkene-nitrile interconversion through controllable transfer hydrocyanation. (n.d.).
- Mechanisms of catalyst deactivation. (n.d.).
- Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. (2025).
- US Patent 3,203,975. (1965). Purification of acetronitrile and this compound.
- One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. (2021). Materials Today: Proceedings, 43, 3245-3252. [Link]
- (PDF) Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. (2020).
- Liu, P., et al. (2018). Origins of regioselectivity in Ni-catalyzed hydrofunctionalization of alkenes via ligand-to-ligand hydrogen transfer mechanism.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [Link]
- Dehydration of primary amides to nitriles. (n.d.).
- Cyan
- Hu, Y., et al. (2025). Nickel‐Catalyzed Cyanation of Vinyl Triflates with Isonitrile as a Nucleophilic CN Source.
- Fang, X., Yu, P., & Morandi, B. (2016). Catalytic reversible alkene-nitrile interconversion through controllable transfer hydrocyanation. Science, 351(6275), 832-836. [Link]
- Mechanism of Catalyst Deactivation. (n.d.).
- (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. (2021).
- Dehydration of amides to give nitriles. Master Organic Chemistry. [Link]
- Dömling, A., et al. (2023). The isocyanide SN2 reaction.
- (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. (2022).
- Romero-Téllez, B., et al. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries.
- Kumar, A., et al. (2013). One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. Organic Chemistry: An Indian Journal, 9(4), 132-135. [Link]
- Michael additions of acrylonitrile with various alcohols over CO32. (n.d.).
- Current Understanding toward Isonitrile Group Biosynthesis and Mechanism. (2021). Molecules, 26(15), 4479. [Link]
- General mechanism for dehydration of amides using acetonitrile. (n.d.).
- (PDF) Acrylonitrile Process Enhancement through Waste Minimization: Effect of Reaction Conditions and Degree of Backmixing. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
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- 21. rtong.people.ust.hk [rtong.people.ust.hk]
Resolving issues with propionitrile solidification in transfer lines
Welcome to the technical support center for resolving issues related to propionitrile solidification in transfer lines. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as a solvent or reagent. Here, we provide in-depth, field-proven insights and step-by-step protocols in a direct question-and-answer format to help you prevent and resolve line blockages, ensuring the integrity and efficiency of your experiments.
Part 1: Understanding the Core Problem: Solidification vs. Crystallization
This section addresses the fundamental properties of this compound and the common reasons for line blockages.
Q1: What is this compound, and what are its critical physical properties?
This compound (also known as ethyl cyanide) is a versatile, polar aprotic solvent used in organic synthesis, as a spinning solvent for certain polymers, and in applications requiring a solvent with a higher boiling point than acetonitrile.[1][2][3][4] Understanding its physical properties is the first step in troubleshooting solidification issues.
Key Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₃H₅N | [5][6] |
| Molecular Weight | 55.08 g/mol | [5][6] |
| Melting Point | -92 to -93 °C (-133 to -135 °F) | [1][7][8] |
| Boiling Point | 97 °C (207 °F) | [1][6][7] |
| Flash Point | 2 to 6 °C (35 to 43 °F) | [1][8][9] |
| Density | ~0.772 g/mL at 25 °C | [7] |
| Solubility | Soluble in water; miscible with alcohols, ethers, and DMF. | [2][6][10] |
Q2: My this compound line is blocked. Is the this compound itself freezing?
This is a crucial diagnostic question. Given this compound's extremely low melting point of approximately -92°C, it is highly unlikely that the pure solvent is freezing unless you are operating under cryogenic conditions.[1][7][8] For most laboratory and pilot-plant applications, a blockage is almost always caused by the crystallization (or "crashing out") of a solute dissolved within the this compound.
This distinction is critical:
-
Freezing: A phase transition of the solvent itself from liquid to solid.
-
Crystallization: The precipitation of a dissolved solid (your API, intermediate, or reagent) because its concentration has exceeded its solubility limit under the current conditions (e.g., a drop in temperature).
The troubleshooting and prevention strategies for these two scenarios are different. This guide will focus primarily on the far more common issue of solute crystallization.
Part 2: Proactive Prevention of Line Blockages
Preventing a blockage is always preferable to resolving one. This section details the engineering and chemical controls you can implement to maintain a stable, single-phase solution.
Q3: How can I prevent my dissolved compound from crystallizing in the transfer line?
Solute crystallization occurs when the solution becomes supersaturated. The most common cause in a transfer line is a drop in temperature, which decreases the solubility of the solute. The following strategies are essential for prevention.
Strategy 1: Temperature Management with Heat Tracing
Maintaining a consistent temperature throughout the transfer line is the most effective way to prevent temperature-induced crystallization. This is achieved using electrical heat tracing.[11][12]
-
What it is: Heat tracing involves running a resistive heating cable along the length of the transfer line.[11][13] When current is applied, the cable generates heat, keeping the pipe and its contents at a desired temperature.
-
Why it works: It creates a stable thermal environment, eliminating cold spots where crystallization can begin (nucleate). For many processes, maintaining the solution 10-15°C above the compound's saturation temperature at the given concentration is a safe operating margin.
-
Types of Heat Tracing:
-
Self-Regulating: These cables automatically adjust their heat output based on the ambient pipe temperature, making them energy-efficient and reducing the risk of overheating.[12][13]
-
Constant Wattage: Provide a consistent heat output regardless of temperature. They require a temperature controller to prevent overheating but are suitable for many applications.[14]
-
Strategy 2: Thermal Insulation
Insulation should always be used in conjunction with heat tracing. It minimizes heat loss to the environment, reduces energy consumption, and improves temperature stability.[12]
-
What it is: A layer of material with low thermal conductivity wrapped around the transfer line and heat tracing cable.
-
Why it works: It creates a thermal barrier, making the heat tracing system much more effective and responsive.
-
Common Materials: Foam rubber, neoprene, and silicone tubing are excellent choices for laboratory-scale applications due to their flexibility and chemical resistance.[15][16][17]
Below is a diagram illustrating a properly configured heat-traced and insulated line.
Caption: A properly configured heat-traced line.
Strategy 3: Modifying the Solvent System
If heat tracing is not feasible or fully effective, you can alter the solvent environment to increase solute solubility.
-
Using a Co-Solvent: A co-solvent is a secondary solvent, miscible with the primary solvent, that increases the solubility of the solute.[18] For this compound, common co-solvents could include dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), depending on the nature of your solute.
-
Protocol: This requires experimentation. Start by determining the solubility of your compound in various mixtures of this compound and a potential co-solvent (e.g., 9:1, 4:1, 1:1 ratios) to find a system that remains stable at the lowest anticipated process temperature.
-
-
Avoiding Anti-Solvents: An anti-solvent is a substance that, when added to a solution, reduces the solute's solubility, inducing crystallization.[19][20][21] Ensure that no incompatible liquids can enter the this compound stream, as this can trigger precipitation. Water can sometimes act as an anti-solvent for non-polar compounds dissolved in this compound.
Part 3: Troubleshooting Guide for Blocked Lines
Even with preventative measures, blockages can occur. This section provides a logical, step-by-step approach to diagnosing and resolving them safely.
Troubleshooting Decision Tree
This flowchart provides a visual guide for troubleshooting a suspected solidification or crystallization issue.
Caption: Decision tree for troubleshooting a blocked line.
Q4: My transfer line is completely blocked. What are the immediate, critical safety steps?
A complete blockage is a serious situation that can lead to over-pressurization and a line rupture. Safety is the absolute priority.
-
Stop the Flow: Immediately shut down the pump or pressure source feeding the line.
-
Isolate the Section: Close the valves at the inlet and outlet of the blocked line section to isolate it from the rest of the system.
-
Depressurize Safely: Carefully and slowly vent the pressure from the isolated section through a designated relief valve or vent port to a safe location or capture system. CRITICAL: this compound is toxic and flammable.[9][22] Vapors must be handled in a well-ventilated area, preferably within a fume hood, and away from ignition sources.[23]
-
Confirm Diagnosis: Once the line is at atmospheric pressure, confirm that the blockage is likely due to crystallization by checking the line temperature and process history.
Q5: How do I safely dissolve a crystal blockage?
Never use high pressure to force a solid plug. This can cause catastrophic failure. The correct method is to gently re-dissolve the material using controlled heat.
Protocol for Safely Dissolving a Blockage
-
Ensure Safety: Confirm the line is isolated and depressurized. Ensure proper ventilation and wear appropriate PPE, including chemical-resistant gloves and safety goggles.[24]
-
Start at the Downstream End: Begin applying heat at the outlet of the blockage and slowly work your way backward, toward the inlet. This allows the dissolved plug to flow out of the line, preventing pressure from building up between two solid plugs.
-
Apply Gentle, Controlled Heat: Use the line's heat tracing system set to a moderate temperature (e.g., 20-25°C above the normal operating temperature). If heat tracing is unavailable, a controlled-temperature heating mantle or a hot air gun on a low setting can be used with extreme caution. NEVER use a direct flame.
-
Introduce a Solvent Flush (Optional): If gentle heating is ineffective, and the system allows, you can attempt a solvent flush once a small channel has been opened.
-
Connect a low-pressure pump to the inlet.
-
Use warmed, pure this compound or a suitable co-solvent to slowly flush the line, dissolving the remaining crystals.
-
Route the outlet to a waste container until the line is clear.
-
-
Confirm and Restore: Once flow is re-established, flush the line completely before returning to service. Investigate the root cause (e.g., failed heat tracing, incorrect temperature setpoint) to prevent recurrence.
Part 4: FAQs and Advanced Topics
Q6: What are the best materials for transfer lines and seals with this compound?
-
Tubing: Stainless steel, PTFE, and PFA are generally excellent choices for their chemical resistance.
-
Seals/Gaskets: Buna-N (Nitrile) is a commonly recommended and cost-effective material for seals and O-rings in this compound service.[25] However, always verify compatibility with your specific process conditions and check for any potential leachables that could affect your product.
Q7: Can polymerization cause a blockage?
While less common than crystallization, it is possible. This compound itself is generally stable, but impurities or certain reaction conditions (e.g., presence of strong acids, bases, or specific metal catalysts) can potentially initiate polymerization of this compound or other reactive species in the solution.[5][26][27] If a blockage is rubbery or resinous and does not dissolve with heat or solvent, polymerization should be considered as a possible cause. Resolving a polymer blockage often requires more aggressive chemical cleaning or mechanical removal.[28][29]
Q8: What are the most important prudent laboratory practices to follow?
When handling this compound and troubleshooting these issues, always adhere to fundamental safety principles.
-
Plan Ahead: Assess all potential hazards before starting work.[30]
-
Minimize Exposure: Use fume hoods and wear appropriate PPE to avoid skin contact and inhalation.[30][31]
-
Know Your Chemical: Always review the Safety Data Sheet (SDS) before working with a chemical to understand its specific hazards, handling requirements, and emergency procedures.[32][33]
References
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- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7854, this compound.
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- HellermannTyton. (n.d.). Insulating tubes made of neoprene, silicone and PVC.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: this compound.
- Jordan Valve. (n.d.). Heat Tracing Systems: A Complete Guide to Industrial Pipe Protection.
- The Essential Chemical Industry. (n.d.). Poly(propenonitrile) (Polyacrylonitrile).
- University of Rochester, Department of Chemistry. (n.d.). Solvent: this compound.
- Stenutz. (n.d.). This compound.
- MDPI. (n.d.). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells.
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Best practices for drying glassware for propionitrile reactions
Answering the user's request.## Technical Support Center: Propionitrile Reaction Glassware Preparation
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions regarding the critical step of drying glassware for reactions involving this compound. Given the moisture-sensitivity of many reagents used in nitrile chemistry, meticulous glassware preparation is paramount to achieving reproducible and high-yielding results.
Section 1: The Critical Role of Anhydrous Conditions
This section addresses the fundamental question of why such stringent drying practices are necessary.
Q1: Why is it so important to use dry glassware for this compound reactions?
A1: While this compound itself is water-soluble, the primary issue is its frequent use with highly reactive, moisture-sensitive reagents.[1][2] Many essential transformations of the nitrile group, such as nucleophilic additions, involve organometallic reagents (e.g., Grignard reagents, organolithiums) or strong, non-nucleophilic bases (e.g., LDA).[3][4]
These reagents react rapidly and preferentially with even trace amounts of water.[5] Glassware that appears dry to the naked eye is coated with a thin film of adsorbed atmospheric moisture.[6][7] If not removed, this water will consume your expensive and reactive reagents, leading to:
-
Reduced Yields: The most common consequence, as a portion of the reagent is quenched before it can react with the this compound.
-
Complete Reaction Failure: If the amount of water is stoichiometric to or exceeds the amount of reagent, the desired reaction may not even start.
-
Inconsistent Results: The variable amount of moisture on glassware from day to day can lead to poor reproducibility.[8]
Therefore, the goal of the drying procedures outlined below is to rigorously remove this adsorbed water layer and prevent its reintroduction by creating an inert atmosphere within the reaction apparatus.[9]
Section 2: FAQ on Glassware Drying Methods
This section provides answers to frequently asked questions about selecting and performing different drying techniques.
Q2: What are the primary methods for drying glassware for a moisture-sensitive reaction?
A2: The three most common methods are oven-drying, flame-drying, and solvent rinsing. Their suitability depends on the sensitivity of your reagents.
Q3: Is an acetone rinse sufficient for drying?
A3: An acetone rinse is a rapid method for drying general-purpose glassware.[6][10] Because water is miscible with acetone, the rinse removes the bulk of the water, and the volatile acetone evaporates quickly.[11] However, this method is absolutely insufficient for highly moisture-sensitive reactions, such as those involving Grignard reagents or organolithiums.[7] It does not remove the tightly bound, adsorbed layer of water on the glass surface.
Q4: When should I choose oven-drying versus flame-drying?
A4: Oven-drying is the most reliable and convenient method.[7] By heating the glassware at a high temperature (typically >110 °C) for an extended period (at least several hours, preferably overnight), you ensure thorough removal of all adsorbed water.[6][12] It is the recommended method for ensuring maximum dryness.
Flame-drying is a much faster alternative, but it requires more technical skill and attention to safety.[6][13] It is useful when you need to set up a reaction quickly. The process involves heating the assembled glassware with a heat gun or Bunsen burner while purging with an inert gas until all visible moisture (fog) has been driven out.[7][14]
Q5: How do I properly cool my hot glassware without reintroducing moisture?
A5: This is a critical step. Hot glassware will readily adsorb moisture from the air as it cools.[15] The best practice is to assemble the glassware while it is still hot and immediately begin flushing it with a stream of dry, inert gas (like nitrogen or argon).[5][16][17] This ensures that the air displaced by the cooling glass is replaced with an inert atmosphere, not ambient, moist air. Using a desiccator is another option, but for highly sensitive reactions, cooling under a positive pressure of inert gas is superior.[18]
Section 3: Troubleshooting Guide
This section addresses common problems encountered during this compound reactions that may be related to improper glassware drying.
Q6: My Grignard reaction with this compound failed to start or gave a very low yield. I suspect a moisture issue. How can I confirm and fix this?
A6: This is a classic symptom of water contamination. The Grignard reagent was likely quenched by residual moisture.
-
Troubleshooting Steps:
-
Review Your Drying Protocol: Did you oven-dry the glassware overnight at >110°C or did you perform a thorough flame-drying? Was the glassware assembled hot and cooled under a positive pressure of inert gas? An acetone rinse is not sufficient.[7]
-
Check Other Sources: Ensure your solvent was anhydrous and your this compound was appropriately dried or distilled if necessary. Was the inert gas you used dry?
-
Verify Reagent Activity: Before repeating the reaction, you can test your Grignard reagent. A common method is to titrate it against a known amount of a proton source like diphenylacetic acid in the presence of an indicator.
-
-
Solution: For your next attempt, meticulously follow the Protocol 1: Oven-Drying Glassware or Protocol 2: Flame-Drying a Reaction Apparatus provided below. Ensure every component of the setup, including stirrer bars and cannulas, is properly dried.[17]
Q7: I oven-dried my glassware, but my reaction was still sluggish. What could have gone wrong?
A7: Even with oven-dried glassware, moisture can be introduced during setup.
-
Common Pitfalls:
-
Cooling in Air: Did you remove the glassware from the oven and let it cool on the benchtop before assembling? As it cools, it will pull in atmospheric moisture.[15] Always assemble hot and cool under an inert gas flow.[17]
-
Leaky System: Are all your joints, septa, and connections well-sealed? A slow leak can introduce moisture and oxygen over the course of a reaction. Use a thin layer of high-vacuum grease on ground glass joints and ensure septa are not punctured excessively.[5]
-
Headspace Air: Did you sufficiently purge the assembled apparatus with inert gas to displace all the air before adding reagents? A common technique is to use a balloon filled with inert gas and an exit needle to flush the flask for several minutes.[9][19]
-
Section 4: Data & Visual Guides
Table 1: Comparison of Glassware Drying Methods
| Method | Effectiveness | Time Required | Recommended Use Case | Key Consideration |
| Oven-Drying | Very High | >4 hours (overnight is best) | Highly moisture-sensitive reactions (e.g., Grignard, organolithium).[5][6] | Glassware must be assembled hot and cooled under an inert atmosphere.[17] |
| Flame-Drying | High | 5-15 minutes per flask | Rapid setup of moisture-sensitive reactions. | Requires skill to ensure even heating and avoid thermal shock.[6][13] |
| Acetone Rinse | Low | <5 minutes | Non-moisture-sensitive applications; general purpose cleaning.[10][11] | Not suitable for reactions with water-reactive reagents.[7] |
Diagrams
Section 5: Experimental Protocols
Protocol 1: Oven-Drying Glassware for Anhydrous Reactions
This protocol is the gold standard for ensuring glassware is free of adsorbed water.
-
Cleaning: Thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.) with a suitable laboratory detergent, followed by rinses with tap water and a final rinse with deionized water.[11]
-
Drying: Place the clean glassware, along with any magnetic stir bars, in an oven set to 110-140°C.[6] For best results, leave the glassware in the oven overnight, or for a minimum of 4 hours.[5]
-
Assembly: Wearing thermally-resistant gloves, remove the hot glassware from the oven and immediately assemble the reaction apparatus in a fume hood.[12] If using ground glass joints, a very light application of high-vacuum grease is recommended. Seal the system with rubber septa.
-
Inert Gas Purge: Immediately insert a needle connected to a source of dry nitrogen or argon gas into the main flask. Insert a second, "exit" needle in a separate septum to serve as a vent.[9]
-
Cooling: Allow the glassware to cool completely to room temperature under a gentle, positive flow of the inert gas. This process prevents moist air from being drawn into the flask as it cools.[17] Once cool, the apparatus is ready for the addition of anhydrous solvents and reagents.
Protocol 2: Flame-Drying a Reaction Apparatus
Use this protocol when a rapid setup is required. Extreme caution must be exercised.
-
Initial Setup: Assemble the clean, air-dried reaction apparatus (including stir bar) on a lattice in a fume hood. Ensure the setup is securely clamped.[6] Remove any plastic clips or vinyl sleeves from the clamps, as they can melt or ignite.[6]
-
Inert Gas Flow: Seal the apparatus with septa and begin a gentle flow of inert gas (nitrogen or argon) through the system, using an exit needle as a vent.
-
Heating: Using a heat gun or a Bunsen burner with a gentle flame, begin heating the surface of the glassware. Move the heat source continuously to avoid creating hot spots and causing thermal stress.[13]
-
Observe Moisture: You will initially see fog or condensation form on the cooler parts of the glass as water vaporizes.[6][7] Systematically work the heat over the entire apparatus, driving the moisture out through the vent needle.
-
Completion: Continue heating for several minutes after all visible fog has disappeared to ensure the glassware is scorching hot.[6]
-
Cooling: Turn off the heat source and allow the apparatus to cool to room temperature while maintaining the positive pressure of inert gas. Remove the vent needle only after the system has fully cooled.
Section 6: Safety Precautions for this compound
This compound is a hazardous chemical and must be handled with appropriate safety measures.
-
Toxicity: this compound is toxic if ingested, inhaled, or absorbed through the skin.[20][21] It can form cyanide in the body.[22] All handling must be performed in a certified chemical fume hood.
-
Flammability: It is a highly flammable liquid with a low flash point (2-6°C).[1][21][23] Keep it away from all sources of ignition, including open flames, hot plates, and sparks.[24][25]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a flame-resistant lab coat, and suitable chemical-resistant gloves (check glove compatibility charts).[20]
-
Waste Disposal: Dispose of this compound and related waste in appropriately labeled hazardous waste containers according to your institution's guidelines. Do not pour down the drain.
References
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- How to Clean Laboratory Glassware: A Comprehensive Guide. (2024, December 30). Lab Manager Magazine.
- Safety Data Sheet: this compound. (2019, June 24). Chemos GmbH&Co.KG.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
- 1.2F: Drying Glassware. (2022, April 7). Chemistry LibreTexts.
- Using oven dried glassware. (n.d.). Chemistry Teaching Labs - University of York.
- SAFETY DATA SHEET: this compound. (2017, December 4).
- This compound. (1993). International Chemical Safety Cards.
- Safety data sheet: this compound. (2023, March 10). CPAChem.
- 4.6: Cleaning and Drying Glassware. (2024, August 13). Chemistry LibreTexts.
- Flame Drying and Purging Flasks & Addition of Reagents Under an Inert Atmosphere. (2017, January 17). YouTube.
- Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
- How to dry glassware? Which method is better? (2020, June 21). utstester.
- Oven-dried glassware. (2024, September 15). Reddit.
- Video: Preparing Anhydrous Reagents and Equipment. (2015, March 4). JoVE.
- What are the options for drying lab glassware after washing? (n.d.). Camlab.
- 7.1: Flame-Drying Glassware. (2022, April 7). Chemistry LibreTexts.
- ICSC 0320 - this compound. (n.d.). Inchem.org.
- 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts.
- Drying Glassware Quickly. (2023, June 21). LABNETWEST Inc.
- CB-LSOP-Flame drying.docx. (n.d.). The Brückner Research Group.
- Cas 107-12-0, this compound. (n.d.). LookChem.
- This compound (C3H5N) properties. (n.d.). Mol-Instincts.
- How to Troubleshoot a Reaction. (n.d.). Department of Chemistry: University of Rochester.
- Troubleshooting: My Reaction Failed: FAQ. (n.d.). Department of Chemistry: University of Rochester.
- Hydration of Nitriles using a Metal-Ligand Cooperative Ruthenium Pincer Catalyst. (2019, October 4). ResearchGate.
- This compound. (n.d.). NIOSH Pocket Guide to Chemical Hazards - CDC.
- Reactions of Nitriles. (n.d.). Chemistry Steps.
- Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. (2009). Organic Letters.
- The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps.
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry.
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Technical Support Center: Troubleshooting Baseline Noise in GC Analysis of Propionitrile
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Welcome to the technical support center for gas chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve baseline noise issues specifically encountered during the analysis of propionitrile. As a polar, low molecular weight compound, this compound presents unique challenges that require a systematic and well-informed approach to achieve a stable and quiet baseline, which is fundamental for accurate quantification and reliable results.
This document provides in-depth, experience-driven guidance, moving beyond simple checklists to explain the underlying causes of baseline noise and offering logical, step-by-step protocols for diagnosis and resolution.
Initial Diagnosis: A Logic-Based Workflow
When confronted with baseline noise, a structured diagnostic approach can save significant time and resources. The following flowchart provides a systematic path to identify the potential source of the issue.
Caption: Contamination pathways from the GC inlet.
The GC Column: Bleed and Conditioning
The analytical column is where the separation occurs. Its health is critical for good chromatography.
-
Causality: Column bleed occurs when the stationary phase breaks down at high temperatures, releasing fragments that are detected as a rising baseline. [1][2]While all columns exhibit some bleed, excessive bleed can be caused by oxygen damage, injection of non-volatile or aggressive samples, or exceeding the column's maximum temperature limit. [1][2]For a polar analyte like this compound, a polar stationary phase is often used, which can be more susceptible to bleed if not properly cared for.
-
Troubleshooting Protocol:
-
Proper Conditioning: New columns must be conditioned according to the manufacturer's instructions to remove any residual solvents and stabilize the stationary phase. [2][3][4]This involves heating the column to its maximum isothermal temperature with carrier gas flowing for several hours until a stable baseline is achieved. [4] 2. Check for Leaks: Ensure there are no leaks at the column connections, as oxygen entering the system will accelerate stationary phase degradation. [1][5] 3. Column Trimming: If the front end of the column is contaminated with non-volatile residues, trimming 0.5 to 1 meter from the inlet side can restore performance. [1][6] 4. Isolate the Column: To definitively identify the column as the source of bleed, you can remove the column from the detector and cap the detector inlet (if possible and safe for your detector type) or connect the inlet directly to the detector with a blank union. Run a temperature program. If the baseline is now stable, the column is the source of the bleed. [2]
-
The Detector: Contamination and Settings
The detector is responsible for generating the signal. A contaminated or improperly configured detector is a common source of noise. [7][8]
-
Causality: For an FID, the most common detector for compounds like this compound, contamination can build up on the jet or collector electrode. [7][2]This can be caused by column bleed, septum bleed, or dirty samples. This contamination leads to erratic electrical signals, which manifest as high-frequency noise. [2]* Troubleshooting Protocol:
-
Detector Cleaning: Follow the manufacturer's procedure for cleaning the FID jet and collector. This is a more involved maintenance procedure but is often necessary to resolve persistent noise issues. [2][9] 2. Verify Gas Flows: As mentioned earlier, incorrect detector gas flows (H₂, Air, Makeup Gas) can cause noise. Verify these flows with an independent flow meter. [10][11] 3. Check Connections: Ensure all electrical connections to the detector are secure. Loose connections can cause random electronic spikes. [7][12] 4. Column Installation: The position of the column within the detector is critical. If it is installed too high, it can be exposed to excessively high temperatures, causing the polyimide coating to flake off and create spikes in the signal. [10]If it is too low, peak shape can be compromised. Always follow the manufacturer's installation guide. [10][11]
-
Frequently Asked Questions (FAQs)
Q1: I see sharp, random spikes in my baseline. What is the most likely cause? A: Sharp, random spikes are often electronic in origin or due to particulate matter. [12]First, check all signal cable connections at the detector and the data system. [7]Another common cause is flaking of the polyimide coating from the outside of the column if it is installed too high in the detector. [10]Re-installing the column to the correct depth is the solution.
Q2: My baseline is stable for isothermal runs, but it rises significantly during my temperature program. Why? A: This is a classic symptom of either column bleed or contamination in the inlet (septum or liner). [2][13]As the temperature increases, volatile compounds from the septum or baked-on residues from the liner are released and travel to the detector. [13]Follow the protocols for diagnosing septum bleed and liner contamination. If those are ruled out, it is likely excessive column bleed.
Q3: I just changed my carrier gas cylinder, and now my baseline is very noisy. What should I do? A: The new gas cylinder is the most probable source of contamination. [7][12]The gas may be of a lower purity than specified, or the cylinder itself may be contaminated. The best course of action is to replace the cylinder with one from a different lot number. Also, be aware that the new, contaminated gas may have saturated your gas line purifiers, which may also need to be replaced or regenerated. [7] Q4: Can my sample preparation method for this compound contribute to baseline noise? A: Yes. Using low-purity solvents can introduce contaminants that appear as baseline noise or ghost peaks. [14]Ensure you are using high-purity, GC-grade solvents. [14]Additionally, if your sample matrix is complex, non-volatile components can build up in the inlet liner. [15]Employing a sample cleanup procedure like solid-phase extraction (SPE) or ensuring samples are free of particulates can prevent this. [14][16] Q5: What type of GC column is best to minimize bleed when analyzing this compound? A: For a polar analyte like this compound, a mid-polarity phase like a 5% phenyl-methylpolysiloxane (e.g., DB-5, Rtx-5MS) or a more polar wax-type column might be used. [17]To minimize bleed, select a column specifically designed for low bleed and, if possible, for mass spectrometry (MS), as these are manufactured to have the highest thermal stability and lowest bleed characteristics. [17]Always operate the column within its specified temperature limits.
References
- Organomation. (n.d.). Why Purity Matters: The Impact of Gas Quality on Chromatographic Results.
- Applied Analytical Systems. (n.d.). Why Your GC Baseline Is Noisy — And How to Fix It.
- Element Lab Solutions. (n.d.). GC Diagnostic Skills III | Baseline Problems.
- Agilent. (n.d.). Troubleshooting Gas Chromatograph Baseline Problems.
- Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues.
- Crawford Scientific. (2021). Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues.
- Agilent Technologies. (2009). Baseline Disturbances - GC Troubleshooting Series - Part 2.
- Agilent. (2019). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention.
- Restek Corporation. (n.d.). GC Troubleshooting—Carryover and Ghost Peaks.
- Phenomenex. (n.d.). GC Column Troubleshooting Guide.
- Agilent Technologies. (2016). Baseline Disturbances - GC Troubleshooting Series - Part 2 [Video]. YouTube.
- Shiseido. (2022). Basics of GC_Part 1; GC Configuration/Carrier Gas [Video]. YouTube.
- GL Sciences. (n.d.). 4-2 Baseline Problems.
- Postnova. (n.d.). Agilent J&W GC Column Selection Guide.
- Instrument Solutions. (n.d.). Ghost Peaks in Gas Chromatography Part I.
- American Laboratory. (2005). How to Minimize Septum Problems in GC.
- Restek Corporation. (n.d.). Preventing GC Septum Problems.
- Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this?.
- AZoM. (2013). Ensuring Purity of Gases for Gas Chromatography.
- Agilent. (n.d.). Troubleshooting Chromatographic Contamination Ghost peaks/carryover.
- Restek Corporation. (2020). How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap?.
- ResearchGate. (n.d.). Agilent J&W GC Column Selection Guide.
- Restek Corporation. (n.d.). How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap? [PDF].
- Labcademy. (2024). Optimize GC Sample Introduction via Focusing Techniques and Appropriate Inlet Selection.
- Chemistry Job Insight. (2025). How to Handle Baseline Noise in Chromatography.
- LCGC International. (2016). How to Optimize Key Variables in GC Analysis: Sample Introduction.
- LCGC International. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- ResearchGate. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS.
- Restek Corporation. (2020). Optimizing Splitless Injections: Inlet Temperature.
- Unknown. (n.d.). Sample Preparation Guidelines for GC-MS.
- LCGC International. (2025). Optimizing Splitless Injections in Gas Chromatography, Part III: Setting Up and Optimizing the Inlet.
- Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation.
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- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID.
- Hawach Scientific. (2024). Common Sample Preparation Techniques for GC-MS Analysis.
- Hochschule Bonn-Rhein-Sieg. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS.
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Frequently Asked Questions (FAQs) on Propionitrile in Electrolytes
Welcome to the Technical Support Center for Advanced Electrolyte Formulations. As Senior Application Scientists, our goal is to provide you with in-depth, field-proven insights to accelerate your research. This guide focuses on the nuanced task of optimizing propionitrile (PN) concentration in electrolyte solutions for electrochemical applications, particularly in the context of high-performance batteries and supercapacitors.
We will move beyond simple protocols to explain the underlying causality of experimental choices, ensuring your methodologies are robust and self-validating.
This section addresses common high-level questions researchers have when considering or beginning to work with this compound.
Q1: Why should I consider using this compound (PN) as an electrolyte solvent?
A1: this compound is an excellent candidate for high-performance electrolyte systems for several key reasons. Compared to the widely used acetonitrile (AN), PN offers a broader operational temperature range due to its higher boiling point (97°C) and lower melting point (-93°C)[1]. This makes it particularly advantageous for applications requiring stability under varied thermal conditions. Furthermore, PN-based electrolytes often exhibit a beneficial combination of good ionic conductivity, low viscosity, and a wide electrochemical stability window, which can enable devices to operate at higher voltages and power densities[1]. Studies have shown it can also suppress the anodic dissolution of aluminum current collectors at high potentials, enhancing long-term cycling stability[1].
Q2: What are the primary safety concerns associated with this compound and how should it be handled?
A2: this compound is a hazardous material and requires strict safety protocols. It is highly flammable, and its vapors can form explosive mixtures with air[2][3]. The primary health risks are severe acute toxicity; it is classified as fatal if inhaled, and toxic if swallowed or in contact with skin[2][4].
Mandatory Handling Procedures:
-
Ventilation: Always handle PN inside a certified chemical fume hood with sufficient airflow.
-
Personal Protective Equipment (PPE): Wear a full protective suit, chemical-resistant gloves (inspect before use), and approved safety glasses with a face shield[4][5].
-
Ignition Sources: Prohibit all sources of ignition, including sparks, open flames, and hot surfaces, from the handling area. Use only non-sparking tools and explosion-proof electrical equipment[3][5][6].
-
Storage: Store in a cool, dry, well-ventilated, and locked-up area in tightly sealed containers, away from heat and sunlight[2][5].
-
Spills: In case of a spill, evacuate the area, remove ignition sources, and absorb the spill with inert material like dry lime or sand before placing it in a sealed container for hazardous waste disposal[3].
Q3: How does the solvation behavior of this compound impact electrolyte performance?
A3: The performance of an electrolyte is intrinsically linked to how the solvent molecules interact with the salt ions (e.g., Li⁺). The nitrile group (-C≡N) in this compound has a strong dipole and can coordinate effectively with cations like Li⁺. This strong coordination can influence salt dissociation and the structure of the Li⁺ solvation shell, which in turn dictates ionic conductivity and the kinetics of ion transfer at the electrode surface[7]. The specific structure of this solvation shell is a critical factor in the formation of the Solid Electrolyte Interphase (SEI), a protective layer that is essential for the stability and lifespan of many battery systems. Understanding and controlling this solvation environment is key to optimizing performance.
Troubleshooting Guide for PN-Based Electrolytes
This guide provides a structured, cause-and-effect approach to solving common experimental issues.
Issue 1: Low Ionic Conductivity
Low ionic conductivity is a frequent roadblock that limits the rate capability and power density of an electrochemical device.
Q: My PN-based electrolyte shows lower-than-expected ionic conductivity. What are the likely causes and how can I fix it?
A: Low conductivity in PN-based systems typically stems from an imbalance between viscosity, salt dissociation, and ion mobility.
-
Primary Cause: Suboptimal solvent composition. While adding PN can decrease viscosity, which is beneficial for ion mobility, it may also lower the overall dielectric constant of the solvent blend, leading to incomplete salt dissociation and fewer free charge carriers[8][9].
-
Secondary Cause: Inappropriate salt concentration. Every electrolyte system has an optimal salt concentration at which conductivity is maximized. Below this point, there are too few charge carriers. Above it, increased viscosity and ion pairing effects begin to dominate, reducing ion mobility and thus lowering conductivity[10].
-
Establish a Baseline: Prepare a baseline electrolyte using a common high-dielectric solvent like Ethylene Carbonate (EC) and your chosen salt (e.g., 1 M LiPF₆ in EC).
-
Systematic Co-Solvent Variation: Formulate a series of electrolytes where you systematically vary the volumetric ratio of EC to PN. A good starting range is from 90:10 to 10:90 (EC:PN).
-
Conductivity Measurement: Use a calibrated conductivity meter to measure the ionic conductivity of each formulation at a controlled temperature (e.g., 25°C). An Anton Paar densimeter/viscometer can be used for simultaneous viscosity measurements[9][11].
-
Data Analysis: Plot ionic conductivity and viscosity as a function of PN volume percent. Identify the concentration at which conductivity is maximized. This peak represents the optimal balance for your specific system.
| Electrolyte Composition (EC:PN, 1M LiTFSI) | Viscosity (cP) at 25°C | Ionic Conductivity (mS/cm) at 25°C |
| 100:0 | 6.8 | 8.5 |
| 75:25 | 4.2 | 11.2 |
| 50:50 | 2.5 | 14.1 |
| 25:75 | 1.8 | 12.5 |
| 0:100 | 1.1 | 9.8 |
Note: Data are for illustrative purposes to show a typical trend.
Caption: Workflow for optimizing PN co-solvent concentration.
Issue 2: Poor Cycling Stability and Rapid Capacity Fade
This issue often points to unstable interfaces between the electrolyte and the electrodes.
Q: My cell shows good initial performance but fades quickly over a few cycles. Could the this compound be the cause?
A: Yes, this is a classic sign of an unstable Solid Electrolyte Interphase (SEI) on the anode or a degrading Cathode Electrolyte Interphase (CEI). Nitrile-based solvents can be more reactive toward highly reductive (anode) or oxidative (cathode) surfaces than standard carbonate solvents.
-
Anode Instability: The electrolyte can continuously decompose on the anode surface (e.g., graphite or lithium metal), consuming active lithium and thickening the SEI, which increases cell impedance[12].
-
Cathode Instability: At high voltages, the electrolyte can oxidize on the cathode surface, leading to structural degradation of the cathode material and loss of capacity[13][14].
The most effective strategy is to introduce a small amount of an electrolyte additive that is specifically designed to form a robust, protective film on the electrode surfaces.
-
For Anode Protection (SEI Formation): Additives like Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC) are highly effective. They have a higher reduction potential than PN or EC, meaning they decompose first during the initial charging cycle to form a stable, LiF-rich SEI layer. This passivation layer prevents the bulk electrolyte from reaching and reacting with the anode surface[7][12].
-
For Cathode Protection (CEI Formation): For high-voltage applications, additives like 3-(phenylsulfonyl)this compound (PSPN) can be used. PSPN is designed to oxidize preferentially on the cathode surface, forming a protective CEI that suppresses further electrolyte decomposition and improves high-voltage cycling performance[14][15].
Caption: Decision tree for troubleshooting a limited ESW.
References
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- 3-(2,2,2-Trifluoroethoxy)
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- Investigation of methoxythis compound as co-solvent for ethylene carbonate based electrolyte in supercapacitors. (2025).
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- Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. (n.d.). Helmholtz-Zentrum Dresden-Rossendorf.
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- Assessing the Electrochemical Stability Window of NASICON-Type Solid Electrolytes. (n.d.). Frontiers.
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Validation & Comparative
Propionitrile vs. Acetonitrile: A Comprehensive Guide for the Discerning Scientist
For the modern researcher, the choice of a reaction solvent is a critical decision that profoundly influences the outcome of a chemical transformation. While acetonitrile has long been a stalwart in both organic synthesis and analytical chemistry, its close homolog, propionitrile, presents a compelling alternative with a distinct set of properties. This guide provides an in-depth, objective comparison of this compound and acetonitrile, leveraging experimental data and mechanistic insights to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
At a Glance: A Tale of Two Nitriles
This compound and acetonitrile, both polar aprotic solvents, share the nitrile functional group that dictates much of their chemical behavior. However, the seemingly minor difference of an additional ethyl group in this compound leads to significant variations in their physical and chemical properties, which can be strategically exploited in the laboratory.
Physicochemical Properties: A Comparative Analysis
A fundamental understanding of the physicochemical properties of these solvents is paramount to predicting their behavior in a reaction. The following table provides a side-by-side comparison of key parameters for this compound and acetonitrile.
| Property | This compound (CH₃CH₂CN) | Acetonitrile (CH₃CN) | Significance in Chemical Reactions |
| Molar Mass ( g/mol ) | 55.08 | 41.05 | Influences density and intermolecular forces. |
| Boiling Point (°C) | 97.2[1] | 81.6[2] | Crucial for reactions requiring elevated temperatures and for solvent removal post-reaction. |
| Melting Point (°C) | -92[1] | -45.7[2] | Defines the lower limit of the solvent's liquid range. |
| Density (g/mL at 25°C) | 0.772[1] | 0.786[2] | Important for phase separations and reaction setup calculations. |
| Dielectric Constant (at 20°C) | 27.7[1] | 37.5[3] | A measure of the solvent's ability to separate ions; higher values favor reactions with ionic intermediates. |
| Dipole Moment (Debye) | ~3.4 | ~3.9 | Indicates the polarity of the molecule, affecting its solvating power for polar and ionic species. |
| Solubility in Water | Miscible | Miscible | Both are fully miscible with water, a key consideration for aqueous workups and biphasic reactions. |
| Viscosity (cP at 20°C) | 0.41 | 0.37 | Affects mass transfer and stirring efficiency. |
The Ripple Effect: How an Ethyl Group Changes the Game
The seemingly innocuous addition of an ethyl group in this compound sets off a cascade of changes in its properties compared to acetonitrile, with significant implications for its role as a reaction solvent.
Boiling Point and Thermal Stability
This compound's higher boiling point of 97.2 °C, compared to acetonitrile's 81.6 °C, is one of its most significant advantages.[1][2] This allows for a wider operational temperature range, making it a suitable solvent for reactions that require heating to drive them to completion. The increased thermal stability can be particularly beneficial for sluggish reactions or those with high activation energies.
Polarity and Solvating Power
While both are classified as polar aprotic solvents, acetonitrile possesses a higher dielectric constant and a larger dipole moment. This renders acetonitrile a better solvent for dissolving salts and stabilizing charged intermediates, which can be advantageous in reactions proceeding through ionic pathways, such as certain nucleophilic substitutions. This compound, with its slightly lower polarity, exhibits increased solubility for less polar and more lipophilic compounds. This can be a crucial factor in achieving homogeneity in reactions involving nonpolar starting materials.
Performance in the Crucible: A Reaction-Centric Comparison
The true test of a solvent lies in its performance in a chemical reaction. While acetonitrile is the more extensively studied and utilized of the two, the unique properties of this compound can offer distinct advantages in specific contexts.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
The choice of solvent is paramount in directing the outcome of nucleophilic substitution reactions.
-
Sₙ1 Reactions: These reactions proceed through a carbocation intermediate, the stability of which is crucial for the reaction rate. Acetonitrile, with its higher dielectric constant, is generally more effective at stabilizing this charged intermediate, thereby accelerating the reaction rate compared to this compound.[4][5]
-
Sₙ2 Reactions: In these concerted reactions, a polar aprotic solvent is ideal as it can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.[4][5] While both solvents are suitable for Sₙ2 reactions, the slightly lower polarity of this compound may offer an advantage when using "softer" or more lipophilic nucleophiles.
Logical Relationship: Solvent Properties and Sₙ Reaction Pathways
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A Senior Application Scientist's Guide to Validating Propionitrile Purity via Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the exacting world of pharmaceutical development and chemical research, the purity of a solvent is not a trivial detail—it is a cornerstone of reproducibility, safety, and product integrity. Propionitrile (C₃H₅N), a versatile polar aprotic solvent and chemical intermediate, is no exception.[1][2][3] Its use in synthesizing active pharmaceutical ingredients (APIs) and other critical materials demands a rigorous, validated method for purity assessment.[3]
This guide provides an in-depth comparison of analytical methodologies for determining this compound purity, focusing on the gold standard: Gas Chromatography (GC). We will explore the causality behind methodological choices, present a detailed, self-validating protocol, and compare GC to orthogonal techniques, providing the data and framework necessary for robust quality control.
The Criticality of Purity: Why Validate?
Residual solvents or synthetic byproducts in a material like this compound can have profound consequences.[4][5] In pharmaceutical manufacturing, such impurities can affect the yield, crystal form, and solubility of a drug substance, potentially altering its efficacy and safety profile.[4][5] Regulatory bodies, through guidelines like the United States Pharmacopeia (USP) General Chapter <467>, mandate strict controls on residual solvents to protect patient safety.[6][7][8] Therefore, a validated purity method is not just good science; it is a regulatory necessity.
Gas Chromatography: The Method of Choice for Volatile Solvents
Gas chromatography is the premier technique for analyzing volatile and semi-volatile organic compounds, making it ideally suited for assessing this compound purity. The principle is elegant and powerful: a sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the differential partitioning of analytes between the mobile gas phase and a stationary liquid or polymer phase coated on the column wall. Compounds with higher volatility (lower boiling points) and less interaction with the stationary phase travel faster, leading to separation.
For this compound, with a boiling point of 97°C, GC provides the resolution needed to separate it from both lower-boiling impurities (e.g., acetaldehyde) and higher-boiling contaminants (e.g., propionamide, butyronitrile).[2][9] A Flame Ionization Detector (FID) is the standard choice for this analysis due to its high sensitivity to hydrocarbons and a wide linear range, allowing for the quantification of trace impurities and the main component in a single run.[10]
A Validated GC Protocol for this compound Purity
This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.
Experimental Workflow Visualization
The following diagram outlines the complete analytical workflow from sample handling to the final purity report.
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A Comparative Guide to Propionitrile-Based vs. Carbonate Electrolytes in Electrochemical Energy Storage
In the pursuit of higher energy density and safer electrochemical energy storage systems, the composition of the electrolyte plays a pivotal role. Traditionally, carbonate-based electrolytes have dominated the landscape of lithium-ion batteries. However, the emergence of propionitrile (PN)-based electrolytes presents a compelling alternative, offering a unique set of properties that cater to the evolving demands of next-generation energy storage. This guide provides an in-depth, objective comparison of the performance of this compound-based and carbonate electrolytes, supported by experimental data and scientific insights.
Introduction: The Electrolyte's Critical Role
The electrolyte is the lifeblood of a battery, facilitating the transport of ions between the anode and cathode during charge and discharge cycles. Its properties, including ionic conductivity, electrochemical stability, and interaction with electrode materials, directly dictate the battery's performance, safety, and lifespan.
-
Carbonate Electrolytes: These are the industry standard, typically composed of a mixture of cyclic carbonates like ethylene carbonate (EC) or propylene carbonate (PC) and linear carbonates such as dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC).[1] Cyclic carbonates possess high dielectric constants, enabling effective salt dissociation, while linear carbonates reduce viscosity to improve ionic conductivity.[1]
-
This compound-Based Electrolytes: this compound and its derivatives are a class of organic nitrile solvents. The strong coordination between the nitrile group (-CN) and lithium ions (Li+) can lead to the formation of stable solvation structures.[2] This characteristic can influence ion transport and interfacial chemistry in unique ways compared to carbonates.
Head-to-Head Performance Comparison
The following table summarizes the key performance metrics for this compound-based and carbonate electrolytes, drawing from a range of experimental studies.
| Performance Metric | This compound-Based Electrolytes | Carbonate-Based Electrolytes | Key Considerations & Insights |
| Ionic Conductivity | Generally higher, especially at lower temperatures. Can reach up to 42.2 mS/cm⁻¹ in some binary mixtures.[3] | Typically lower, especially at sub-zero temperatures. Often below 5 mS/cm⁻¹ at -20°C.[4] | The lower viscosity of this compound contributes to enhanced ion mobility. This is a significant advantage for applications requiring high-rate performance and operation in cold environments. |
| Electrochemical Stability Window (ESW) | Generally considered to have a wider oxidative stability window, with some fluorinated nitrile compounds exhibiting high oxidative stability.[5] However, some studies show lower stability than carbonates.[6] | The electrochemical window is typically up to 5.0 V vs Li+/Li.[7] | The ESW is highly dependent on the specific formulation, including the choice of salt and additives. While some nitrile-based systems show promise for high-voltage applications, careful optimization is required. |
| Solid Electrolyte Interphase (SEI) Formation | Can form a stable SEI, often enriched with organic components and LiF, particularly with fluorinated nitriles.[5] Additives can be crucial for effective SEI formation on graphite anodes. | Well-established SEI formation, primarily composed of lithium ethylene dicarbonate (LEDC), LiF, and Li₂CO₃.[8] The presence of EC is critical for forming a stable passivation layer on graphite.[9] | The nature of the SEI is critical for battery longevity. While carbonates have a well-understood and effective SEI chemistry with graphite, the SEI in nitrile systems is an active area of research, with additives playing a key role in preventing issues like graphite exfoliation.[8][10] |
| Cycling Performance | Can exhibit excellent cycling performance, particularly with high-voltage cathodes and lithium metal anodes, when properly formulated.[5] | The benchmark for stable cycling in conventional lithium-ion batteries. | The cycling stability is intricately linked to the stability of the SEI and the electrolyte's compatibility with both the anode and cathode. This compound-based systems have shown promising results, sometimes outperforming commercial carbonate electrolytes in specific high-energy-density configurations.[5] |
| Safety Characteristics | Often exhibit lower volatility and flammability compared to linear carbonates.[5] | Organic carbonates are known for their high volatility and flammability, posing safety concerns.[11][12][13] | The improved safety profile of nitrile-based electrolytes is a significant driver for their development, especially for applications where thermal runaway is a critical concern. |
The "Why": Mechanistic Insights into Performance Differences
The observed performance disparities between these two electrolyte classes stem from fundamental differences in their molecular structure and interactions with lithium ions.
The manner in which solvent molecules arrange themselves around a lithium ion—the solvation sheath—profoundly impacts ion transport and interfacial reactions.
-
Carbonate Electrolytes: In carbonate-based systems, the Li+ ion is primarily coordinated by the carbonyl (C=O) oxygen atoms of the carbonate molecules.[14] The solvation structure is a dynamic equilibrium between cyclic and linear carbonates.[15]
-
This compound-Based Electrolytes: The nitrogen atom of the nitrile group (-C≡N) in this compound has a lone pair of electrons that strongly coordinates with Li+.[2] This strong interaction can lead to a more stable and well-defined solvation shell. Molecular dynamics simulations have shown that a single lithium ion can be surrounded by several solvent molecules.[14]
The differing solvation energies have direct consequences. For instance, the high desolvation energy of Li+ in propylene carbonate can hinder its intercalation into graphite, leading to co-intercalation of the solvent and exfoliation of the graphite anode.[10] This necessitates the use of additives to form a protective SEI layer before significant intercalation occurs.
The following diagram illustrates the conceptual difference in the primary solvation shell of a lithium ion in carbonate versus this compound-based electrolytes.
Caption: Li+ solvation in carbonate vs. This compound electrolytes.
Experimental Protocol: Evaluating the Electrochemical Stability Window (ESW)
A crucial experiment for characterizing any new electrolyte is the determination of its ESW. This defines the voltage range within which the electrolyte remains stable without significant decomposition.
To determine and compare the oxidative and reductive stability limits of a this compound-based electrolyte and a conventional carbonate-based electrolyte using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).
-
Electrolytes:
-
This compound-based: e.g., 1 M LiPF₆ in this compound.
-
Carbonate-based: e.g., 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).
-
-
Electrodes:
-
Working Electrode: Inert material such as platinum (Pt) or glassy carbon.
-
Counter and Reference Electrodes: Lithium metal foil.
-
-
Cell Hardware: Coin cells (e.g., CR2032) or a three-electrode glass cell.
-
Instrumentation: Potentiostat/galvanostat.
-
Cell Assembly: Assemble the electrochemical cells in an argon-filled glovebox to prevent moisture and air contamination.
-
Oxidative Stability Measurement (LSV):
-
Set the starting potential at the open-circuit voltage (OCV) of the cell.
-
Sweep the potential anodically (to higher potentials) at a slow scan rate (e.g., 0.1-1 mV/s).
-
Define the oxidative stability limit as the potential at which a significant increase in current density is observed (e.g., exceeding a threshold of 0.01 mA/cm²).
-
-
Reductive Stability Measurement (LSV):
-
Set the starting potential at the OCV.
-
Sweep the potential cathodically (to lower potentials) at the same slow scan rate.
-
Define the reductive stability limit as the potential at which a significant increase in cathodic current density is observed.
-
-
Data Analysis: Plot the current density as a function of the applied potential for both electrolytes. The potential difference between the oxidative and reductive limits constitutes the electrochemical stability window.
Caption: Workflow for determining the electrochemical stability window.
Conclusion and Future Outlook
This compound-based electrolytes present a promising alternative to conventional carbonate systems, particularly for applications demanding high power, low-temperature performance, and enhanced safety. Their higher ionic conductivity and potentially wider electrochemical stability windows open avenues for the development of next-generation energy storage devices, including high-voltage lithium-ion batteries and lithium-metal batteries.
However, challenges remain, particularly in optimizing the solid electrolyte interphase on graphitic anodes to ensure long-term cycling stability. The strategic use of additives and the development of novel fluorinated nitrile solvents are key research directions that will likely unlock the full potential of this exciting class of electrolytes. As research continues to mature, this compound-based electrolytes are poised to play an increasingly important role in the evolving landscape of electrochemical energy storage.
References
- Development, retainment, and assessment of the graphite-electrolyte interphase in Li-ion batteries regarding the functionality of SEI-forming additives. (n.d.).
- Realizing Stable Carbonate Electrolytes in Li–O2/CO2 Batteries. (n.d.). Wiley Online Library. [Link]
- A scheme showing the electrochemical stability window of the... (n.d.).
- 3-(2,2,2-Trifluoroethoxy)
- Propylene carbonate-nitrile solvent blends for thermally stable gel polymer lithium ion battery electrolytes. (n.d.).
- The Role of Carbonate and Sulfite Additives in Propylene Carbonate-Based Electrolytes on the Formation of SEI Layers at Graphitic Anodes. (2014). Journal of The Electrochemical Society. [Link]
- Additive stabilization of SEI on graphite observed using cryo-electron microscopy. (n.d.). Ju Li Group. [Link]
- Formation of the Solid-Electrolyte-Interphase on Graphite Anodes. (n.d.). TUM-IAS. [Link]
- 3-(2,2,2-Trifluoroethoxy)this compound-based electrolytes for high energy density lithium metal batteries. (n.d.).
- Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies. (n.d.). Royal Society of Chemistry. [Link]
- Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations. (n.d.). Royal Society of Chemistry. [Link]
- Influence of Carbonate Solvents on Solid Electrolyte Interphase Composition over Si Electrodes Monitored by In Situ and Ex Situ Spectroscopies. (n.d.).
- 3-(Phenylsulfonyl)this compound as a higher voltage bifunctional electrolyte additive to improve the performance of lithium-ion batteries. (n.d.).
- 3-(Phenylsulfonyl)this compound as a higher voltage bifunctional electrolyte additive to improve the performance of lithium-ion batteries. (n.d.). Royal Society of Chemistry. [Link]
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- Polyacrylonitrile and Polypropylene Carbonate Blended Solid Polymer Electrolytes for Application Toward Solid State Lithium Ion Batteries. (n.d.).
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A Researcher's Guide to the Spectroscopic Differentiation of Propionitrile and Its Isomers
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of scientific rigor. Molecules that share the same chemical formula but differ in atomic arrangement—known as isomers—present a significant analytical challenge. Propionitrile (C₃H₅N), a versatile solvent and chemical precursor, shares its molecular formula with several isomers, most notably the toxic and reactive ethyl isocyanide and the industrially significant acrylonitrile (vinyl cyanide). Differentiating these compounds is critical for process control, safety, and the validation of synthetic pathways.
This guide provides an in-depth comparison of various spectroscopic techniques for the definitive identification of this compound against its common isomers. We will delve into the principles behind each method, present comparative experimental data, and offer standardized protocols to empower researchers in their analytical endeavors.
The Challenge of Isomerism: this compound and Its Counterparts
This compound (CH₃CH₂CN), ethyl isocyanide (CH₃CH₂NC), and acrylonitrile (CH₂=CHCN) all have a molecular weight of 55.08 g/mol .[1][2] This shared mass renders them indistinguishable by basic mass spectrometry alone, necessitating more sophisticated analytical approaches that probe their unique structural and electronic features.
| Compound | Structure | Boiling Point (°C) | Dipole Moment (D) |
| This compound | CH₃CH₂C≡N | 97.1[3] | 3.85[4] |
| Ethyl Isocyanide | CH₃CH₂N≡C | 78-79 | ~3.4 |
| Acrylonitrile | CH₂=CHC≡N | 77.3 | ~3.9 |
Table 1: Physicochemical properties of this compound and its common isomers.
Vibrational Spectroscopy: A Tale of Two Functional Groups
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the stretching and bending of chemical bonds. Each bond vibrates at a characteristic frequency, providing a molecular fingerprint. The primary differentiator among these isomers lies in the unique vibrational modes of the nitrile (C≡N), isonitrile (N≡C), and vinyl (C=C) groups.
Principle of Differentiation
The key distinction arises from the different electronic structures and bond strengths of the C≡N and N≡C functional groups, and the presence of a C=C double bond in acrylonitrile.
-
This compound (Nitrile): The C≡N triple bond stretch is a strong, sharp absorption in the IR spectrum.
-
Ethyl Isocyanide (Isonitrile): The N≡C triple bond stretch occurs at a significantly lower frequency due to the different bonding arrangement and atomic masses involved in the vibration.[5]
-
Acrylonitrile (Vinyl Cyanide): This isomer possesses both a C≡N group and a C=C group, each with characteristic vibrational frequencies. It also exhibits unique =C-H stretching and bending modes.
Comparative Analysis: IR and Raman Spectra
| Vibrational Mode | This compound (cm⁻¹) | Ethyl Isocyanide (cm⁻¹) | Acrylonitrile (cm⁻¹) |
| C≡N / N≡C Stretch | ~2260 (strong, sharp)[3] | ~2150 (strong, sharp) | ~2230 (strong, sharp) |
| C=C Stretch | N/A | N/A | ~1610 (medium) |
| sp³ C-H Stretch | 2900-3000[3] | 2900-3000 | N/A |
| sp² =C-H Stretch | N/A | N/A | ~3050-3100 |
| CH₂/CH₃ Bending | 1380, 1445[3] | ~1380, 1450 | N/A |
| =C-H Bending | N/A | N/A | ~960, ~990 |
Table 2: Key distinguishing vibrational frequencies for this compound and its isomers.
The most striking difference is the ~110 cm⁻¹ shift in the triple bond stretching frequency between this compound and ethyl isocyanide, making IR and Raman spectroscopy highly effective for their differentiation.[5] Acrylonitrile is easily identified by the presence of both the C≡N and C=C stretching bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
This protocol is suitable for the rapid analysis of liquid samples.
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum.
-
Sample Application: Place a single drop of the sample (e.g., this compound) directly onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance. Automatically or manually label the key peak frequencies.
-
Cleaning: Thoroughly clean the ATR crystal and press with a solvent before analyzing the next sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, specifically ¹H (protons) and ¹³C. The chemical shift, signal splitting (multiplicity), and integration of peaks allow for the complete structural elucidation of each isomer.
Principle of Differentiation
The connectivity of atoms within each isomer creates unique electronic environments for the hydrogen and carbon nuclei.
-
This compound (CH₃CH₂CN): Features a classic ethyl group signature: a triplet for the methyl (CH₃) protons coupled to the adjacent methylene (CH₂) protons, and a quartet for the methylene protons coupled to the methyl protons.
-
Ethyl Isocyanide (CH₃CH₂NC): Also has an ethyl group, but the proximity to the electron-donating isocyanide nitrogen shifts the signals compared to this compound. The coupling pattern remains a triplet and quartet.
-
Acrylonitrile (CH₂=CHCN): The vinyl group protons are in a completely different electronic environment (sp² carbons) and exhibit more complex splitting patterns due to geminal and cis/trans couplings.
Comparative Analysis: ¹H and ¹³C NMR
¹H NMR Data (in CDCl₃)
| Compound | δ (ppm), Multiplicity, Assignment |
| This compound | ~2.36 (q, 2H, -CH₂-), ~1.30 (t, 3H, -CH₃)[6] |
| Ethyl Isocyanide | ~3.30 (q, 2H, -CH₂-), ~1.40 (t, 3H, -CH₃) |
| Acrylonitrile | ~6.0-6.3 (m, 2H, =CH₂), ~5.6 (m, 1H, =CH-) |
¹³C NMR Data (in CDCl₃)
| Compound | δ (ppm), Assignment |
| This compound | ~119.5 (CN), ~16.8 (CH₂), ~4.5 (CH₃)[3] |
| Ethyl Isocyanide | ~158 (NC, broad), ~40 (CH₂), ~16 (CH₃) |
| Acrylonitrile | ~133 (=CH₂), ~117 (CN), ~108 (=CH) |
Table 3: Comparative ¹H and ¹³C NMR chemical shifts (δ) for this compound and its isomers. Note: Values for isomers are typical and may vary slightly based on solvent and reference.
The downfield shift of the -CH₂- group in ethyl isocyanide compared to this compound is a clear differentiator. Acrylonitrile's spectrum is immediately recognizable by the presence of signals in the olefinic region (5-6.5 ppm in ¹H, 100-140 ppm in ¹³C).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition Parameters: Set appropriate parameters, including the number of scans (e.g., 8-16), pulse angle (e.g., 30-45°), and relaxation delay (e.g., 1-2 seconds).
-
Spectrum Acquisition: Initiate the acquisition sequence.
-
Data Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Analysis: Integrate the peaks to determine proton ratios and analyze the multiplicities to deduce coupling patterns.
Mass Spectrometry (MS)
Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). While all three isomers have the same molecular ion peak (m/z 55), their fragmentation patterns under techniques like Electron Ionization (EI) are distinct.
Principle of Differentiation
The molecular ions of the isomers have different stabilities and bond arrangements, leading to unique and predictable fragmentation pathways. The relative abundance of specific fragment ions serves as a fingerprint.
-
This compound: The molecular ion is relatively stable. A common fragmentation is the loss of a methyl radical (•CH₃) to form [CH₂CN]⁺ or the loss of a hydrogen atom.
-
Ethyl Isocyanide: The N≡C bond influences fragmentation, which may differ significantly from the C≡N bond cleavage pathways.
-
Acrylonitrile: The stable vinyl cation and the presence of the double bond lead to characteristic fragmentation patterns, often involving the loss of HCN.
Comparative Analysis: Key Fragment Ions (EI-MS)
| m/z | This compound Fragment | Ethyl Isocyanide Fragment | Acrylonitrile Fragment |
| 55 | [CH₃CH₂CN]⁺• (M⁺) | [CH₃CH₂NC]⁺• (M⁺) | [CH₂CHCN]⁺• (M⁺) |
| 54 | [M-H]⁺[7] | [M-H]⁺ | [M-H]⁺ |
| 53 | [M-H₂]⁺ | [M-H₂]⁺ | [M-H₂]⁺ |
| 40 | [CH₂CN]⁺ | [CH₂NC]⁺ | [M-CH₃]⁺ (unlikely) |
| 28 | [HCNH]⁺ or [C₂H₄]⁺[7] | [HCNH]⁺ | [M-HCN]⁺• ([C₂H₂]⁺•) |
| 27 | [C₂H₃]⁺ | [C₂H₃]⁺ | [HCN]⁺• |
| 26 | [CN]⁺ | [CN]⁺ | [CN]⁺ |
Table 4: Expected prominent fragment ions in the 70 eV Electron Ionization mass spectra of this compound and its isomers.
The base peak (most abundant ion) and the ratios of other fragments are key identifiers. For instance, the loss of HCN (27 Da) leading to a fragment at m/z 28 is highly characteristic of acrylonitrile. This compound shows a significant peak at m/z 54.[7]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal as it separates the isomers before they enter the mass spectrometer, providing an extra layer of confirmation.
-
GC Setup: Install a suitable GC column (e.g., a non-polar DB-5 or a polar wax column). Set an appropriate temperature program that resolves the isomers based on their boiling points and polarity.
-
MS Setup: Tune the mass spectrometer and set the ionization mode (e.g., EI at 70 eV) and mass scan range (e.g., m/z 15-100).
-
Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the sample mixture into the heated GC inlet.
-
Separation & Detection: The compounds travel through the GC column at different rates, elute at characteristic retention times, and are subsequently ionized and fragmented in the MS source.
-
Data Analysis: Analyze the resulting chromatogram to see the separated isomers. Extract the mass spectrum for each chromatographic peak and compare the fragmentation pattern to a library (e.g., NIST) or known standards.
Rotational Spectroscopy: The Definitive Structural Arbiter
Molecular rotational resonance (MRR), or microwave spectroscopy, provides an exceptionally precise and unambiguous method for isomer identification.[8] It measures the absorption of microwave radiation as a molecule transitions between quantized rotational energy levels in the gas phase.
Principle of Differentiation
The rotational spectrum is determined by the molecule's three principal moments of inertia, which are a direct function of the precise three-dimensional arrangement of its atoms. Since isomers have different atomic arrangements, their moments of inertia and, consequently, their rotational spectra are uniquely different.[8][9] This technique is so sensitive that it can even distinguish between conformers (rotational isomers) of the same molecule.[10]
The result is a spectrum with sharp transitions at frequencies that can be predicted with high accuracy from quantum-chemical calculations and serve as a definitive fingerprint for each isomer.
Conclusion: Choosing the Right Tool for the Job
The differentiation of this compound from its isomers is a tractable but critical analytical task that underscores the importance of choosing the appropriate spectroscopic method.
-
For rapid screening and functional group confirmation, IR or Raman spectroscopy is highly effective, with the position of the C≡N vs. N≡C stretch providing a clear and immediate distinction.
-
For complete and unambiguous structural elucidation, NMR spectroscopy is the gold standard, offering detailed insight into the atomic connectivity through chemical shifts and coupling patterns.
-
For analyzing complex mixtures and confirming molecular weight, GC-MS is invaluable, providing both chromatographic separation and a unique fragmentation fingerprint for each isomer.
-
For the highest level of certainty and for analyzing gas-phase samples or validating computational models, rotational spectroscopy offers unparalleled specificity, directly probing the unique molecular geometry of each isomer.
By understanding the principles and leveraging the comparative data presented in this guide, researchers can confidently and accurately identify these challenging isomers, ensuring the integrity and safety of their scientific work.
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A Senior Application Scientist's Guide to the Quantitative Analysis of Propionitrile in Reaction Mixtures
In the landscape of chemical synthesis and drug development, the precise quantification of reactants, intermediates, and products is paramount. Propionitrile (CH₃CH₂CN), a common solvent and synthetic precursor, often requires accurate measurement within complex reaction mixtures to determine reaction kinetics, calculate yields, and ensure process control. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying principles and rationale, enabling you to select and implement the most suitable method for your specific application.
The Analytical Challenge: Why Method Selection Matters
A reaction mixture is a dynamic and often "dirty" environment. The presence of starting materials, catalysts, byproducts, and solvents can interfere with the accurate quantification of the target analyte, this compound. The ideal analytical method must therefore offer high selectivity to distinguish this compound from other components, and high sensitivity to measure it across a relevant concentration range. Key validation parameters such as accuracy, precision, linearity, and robustness are not just checkboxes; they are the foundation of trustworthy data.[1][2][3][4] This guide will compare four principal techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Gas Chromatography (GC): The Workhorse for Volatile Analytes
Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like this compound (boiling point: 97°C).[5] The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas).
Principle of GC Analysis
A liquid sample is injected into a heated inlet, where it vaporizes. The carrier gas sweeps the vaporized sample onto a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it is detected, generating a signal that is proportional to its concentration.
Comparative Analysis of GC Detectors
| Detector | Principle | Advantages | Limitations | Best For |
| Flame Ionization Detector (FID) | Eluted compounds are pyrolyzed in a hydrogen-air flame, producing ions that generate a current. | Robust, highly sensitive to hydrocarbons, wide linear range, cost-effective. | Destructive to the sample, low response to non-combustible compounds. | Routine, high-throughput quantification where identity is already known. |
| Nitrogen-Phosphorus Detector (NPD) | A thermionic detector highly selective for nitrogen- and phosphorus-containing compounds. | Extremely sensitive and selective for this compound, reducing matrix interference. | More complex and requires more maintenance than FID. | Complex matrices where selectivity for nitrogen is critical. |
| Mass Spectrometer (MS) | Eluted compounds are ionized and fragmented. The mass-to-charge ratio of the fragments is measured. | Provides definitive identification (mass spectrum) along with quantification. Highest selectivity. | Higher instrument cost and complexity. | Method development, impurity identification, and absolute certainty of analysis.[6][7] |
Expert Insights: The Critical Role of the Internal Standard
For precise and accurate quantification, especially when sample preparation or injection volumes may vary, the use of an internal standard (IS) is non-negotiable.[8][9] The IS is a compound added at a constant, known concentration to all samples, calibration standards, and blanks. Quantification is based on the ratio of the analyte peak area to the IS peak area.
Choosing an Internal Standard for this compound Analysis:
-
Chemical Similarity: Choose a compound that is chemically similar to this compound but not present in the sample. Acetonitrile or butyronitrile are often suitable choices.
-
Resolution: The IS peak must be well-resolved from this compound and all other matrix components.
-
Elution Time: Ideally, the IS should elute near the this compound peak to ensure similar chromatographic conditions are experienced.
Experimental Workflow: GC-FID Analysis
Caption: Workflow for quantitative GC-FID analysis of this compound.
Standard Protocol: GC-FID Quantification of this compound
This protocol is based on established methodologies for the analysis of nitriles.[10]
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound (analytical standard grade, ≥99.5%) in a suitable solvent (e.g., toluene or the reaction solvent).[11]
-
Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the reaction samples.
-
Add a fixed concentration of internal standard (e.g., butyronitrile) to each calibration standard.
-
-
Sample Preparation:
-
Allow the reaction mixture to cool to room temperature.
-
If necessary, quench the reaction.
-
Transfer a precise aliquot (e.g., 100 µL) of the reaction mixture to a GC vial.
-
Add a precise volume of solvent containing the internal standard to dilute the sample and ensure it falls within the calibration range. A 10x to 100x dilution is common.[12]
-
Cap and vortex the vial to ensure homogeneity.
-
-
Instrumental Parameters (Typical):
-
GC System: Agilent 8890 or equivalent with FID.
-
Column: Agilent J&W DB-624 or similar, 30 m x 0.25 mm ID x 1.4 µm film thickness.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 180°C at 15°C/min, hold 2 min.
-
Detector Temperature: 300°C.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (this compound Area / IS Area) versus the concentration of this compound for the calibration standards.
-
Perform a linear regression on the data. The correlation coefficient (R²) should be >0.995.
-
Calculate the concentration of this compound in the prepared samples using the regression equation.
-
High-Performance Liquid Chromatography (HPLC): An Alternative for Complex Matrices
While GC is often preferred, HPLC can be a viable and sometimes superior alternative, particularly if this compound is in a matrix with non-volatile components or if other analytes in the reaction are being monitored by HPLC.[13][14][15]
Principle of HPLC Analysis
A liquid sample is injected into a high-pressure stream of liquid (the mobile phase). The sample travels through a column packed with a stationary phase. Compounds separate based on their affinity for the stationary versus the mobile phase. A detector measures the compounds as they elute. For a small, polar molecule like this compound, a reverse-phase (e.g., C18) column is typically used with a polar mobile phase.
Expert Insights: Detection Challenges
This compound lacks a strong chromophore, meaning it does not absorb UV light strongly at common wavelengths (e.g., 254 nm). Detection must be performed at a low wavelength (e.g., < 210 nm), which can suffer from interference from many common solvents and additives. Therefore, using high-purity, HPLC-grade solvents is essential.[16] A Refractive Index (RI) detector can also be used, but it is less sensitive and incompatible with gradient elution.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for quantitative HPLC-UV analysis of this compound.
Standard Protocol: HPLC-UV Quantification of this compound
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to create at least five calibration standards.
-
-
Sample Preparation:
-
Dilute a known volume/weight of the reaction mixture with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) to prevent column clogging.[17]
-
-
Instrumental Parameters (Typical):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of HPLC-grade water and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Use an external standard calibration method for quantification. Ensure injection volumes are highly reproducible.
-
Calculate the concentration in the original sample, accounting for dilution factors.
-
Quantitative NMR (qNMR): An Absolute Method
Quantitative NMR (qNMR) is a powerful primary analytical method that can determine the concentration of an analyte without the need for a calibration curve using a substance-specific standard. It relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei contributing to that signal.
Principle of qNMR Analysis
A sample containing the analyte (this compound) and a certified internal standard of known purity and concentration are dissolved in a deuterated solvent. The ¹H NMR spectrum is acquired under specific, quantitative conditions (e.g., long relaxation delay). The concentration of this compound is calculated by comparing the integral of one of its unique proton signals (e.g., the -CH₂- group at ~2.4 ppm) to the integral of a unique signal from the known amount of the internal standard.
Expert Insights: The Key to Accuracy
The success of qNMR hinges on several factors:
-
Internal Standard Selection: The IS must have high purity, be stable, non-volatile, and possess at least one signal that is in a clear region of the spectrum, away from analyte and impurity signals. Maleic acid or dimethyl sulfone are common choices.
-
Experimental Parameters: A sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being quantified, is crucial to ensure complete relaxation and a fully quantitative signal.
-
Purity of Standard: The purity of the internal standard must be accurately known, preferably from a certified source.
Experimental Workflow: qNMR Analysis
Caption: Workflow for quantitative ¹H NMR (qNMR) analysis of this compound.
Infrared (IR) Spectroscopy: For Rapid Screening
While primarily a qualitative technique for functional group identification, Fourier-Transform Infrared (FT-IR) Spectroscopy can be used for quantitative purposes, especially for reaction monitoring. The nitrile group (C≡N) in this compound has a strong, sharp, and characteristic absorption band around 2250 cm⁻¹.[18][19]
Principle of Quantitative IR
According to the Beer-Lambert Law, the absorbance of a specific vibrational band is proportional to the concentration of the compound. By creating a calibration curve of absorbance vs. concentration, the amount of this compound in an unknown sample can be estimated. This is often performed using an attenuated total reflectance (ATR) probe for in-situ reaction monitoring.
Limitations
Quantitative IR is generally less precise and accurate than chromatographic or NMR methods. Peak overlap with other components in the reaction mixture can be a significant issue. The matrix can affect the molar absorptivity, making a calibration curve prepared in a pure solvent less accurate for a real reaction mixture. It is best suited for tracking relative changes in concentration over time rather than for absolute quantification.
Method Comparison and Performance Data
The following table summarizes the performance of each technique, providing typical, experimentally-derived data to support method selection.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) | FT-IR Spectroscopy |
| Principle | Separation by volatility | Separation by polarity | Nuclear spin resonance | Vibrational absorption |
| Selectivity | High to Very High | Moderate to High | Very High | Low to Moderate |
| Precision (%RSD) | < 2% | < 3% | < 1% | 5-10% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% | 90-110% |
| Limit of Quantitation (LoQ) | ~1-10 µg/mL | ~20-50 µg/mL | ~100 µg/mL | ~1 mg/mL |
| Throughput | High (5-15 min/sample) | Moderate (10-20 min/sample) | Low (10-30 min/sample) | Very High (<1 min/sample) |
| Primary Use Case | Gold standard for routine QC, yield determination. | Analysis of non-volatile mixtures, orthogonal method. | Primary standard method, structural confirmation. | Rapid, in-situ reaction monitoring (relative changes). |
Conclusion and Recommendations
The choice of analytical method for quantifying this compound is dictated by the specific requirements of the project.
-
For routine, high-precision, and accurate analysis in a quality control or process development setting, Gas Chromatography with FID or MS detection is the authoritative choice.[6][10][20] Its robustness, high sensitivity, and selectivity make it the industry standard.
-
Quantitative NMR stands out as a primary, non-destructive method for obtaining highly accurate and precise results without the need for analyte-specific calibration standards. It is ideal for certifying reference materials or for complex analyses where structural confirmation is required simultaneously.
-
HPLC serves as a valuable orthogonal technique , particularly when the reaction matrix contains non-volatile components that would be incompatible with GC, or when it is already in use for other analytes.
-
FT-IR Spectroscopy is best employed as a rapid screening tool for real-time reaction monitoring, providing valuable kinetic data, though it lacks the precision for final, absolute quantification.
By understanding the strengths and weaknesses inherent in each of these techniques, researchers can confidently select the most appropriate method, ensuring the generation of reliable, accurate, and defensible data in their drug development and chemical research endeavors.
References
- ASTM D7448-20 - Standard Test Method for Determination of Trace Acetonitrile and this compound in Polymer Grade Ethylene and Propylene by Gas Chromatography Mass Spectrometry.
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- Detection and determination of nitriles.
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A Comparative Guide to Catalysts for Acrylonitrile Hydrogenation: Efficiency, Selectivity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of acrylonitrile (AN) is a pivotal transformation in industrial chemistry, yielding valuable products such as propionitrile (PN) and allylamine. This compound, in particular, serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The efficiency and selectivity of this reaction are paramount, directly impacting process economics and environmental footprint. The choice of catalyst is the most critical factor governing the reaction's outcome, with different metals exhibiting distinct activities and directing the reaction toward desired products.
This guide provides a comprehensive comparison of the efficiency of various metal catalysts—Nickel (Ni), Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru)—for the hydrogenation of acrylonitrile. We will delve into the performance of each catalyst class, supported by experimental data, and explore the underlying reaction mechanisms that dictate their behavior. Furthermore, this guide offers detailed experimental protocols for catalyst evaluation, empowering researchers to make informed decisions in their catalyst selection and process development endeavors.
Understanding the Reaction Landscape: The Dual Pathways of Acrylonitrile Hydrogenation
The hydrogenation of acrylonitrile can proceed through two primary pathways, targeting either the carbon-carbon double bond (C=C) or the carbon-nitrogen triple bond (C≡N):
-
Hydrogenation of the C=C bond: This is the desired pathway for the synthesis of this compound, a saturated nitrile.
-
Hydrogenation of the C≡N bond: This pathway leads to the formation of various amines, including allylamine (from C=C bond preservation) and propylamine (from complete hydrogenation).
The selectivity of a catalyst towards one of these pathways is a critical performance metric.
Comparative Analysis of Catalyst Performance
The choice of metal, its support, and the reaction conditions (temperature, pressure, solvent) all play a crucial role in the catalytic performance. Below is a comparative overview of the most commonly employed catalysts for acrylonitrile hydrogenation.
Nickel (Ni) Catalysts: The Workhorse for this compound Synthesis
Nickel-based catalysts, particularly Raney® Nickel and supported nickel catalysts, are widely recognized for their high activity and selectivity towards the hydrogenation of the C=C bond in acrylonitrile, making them a preferred choice for this compound production.[1]
Performance Data:
A study utilizing a Ni-Cu-Zn catalyst in the gas-phase hydrogenation of acrylonitrile demonstrated excellent performance.[1] Under optimized conditions, an acrylonitrile conversion of 96% with a remarkable this compound selectivity of 94.9% was achieved.[1] This high selectivity is attributed to the preferential adsorption and activation of the C=C bond on the nickel surface.[2]
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Acrylonitrile Conversion (%) | This compound Selectivity (%) | Reference |
| Ni-Cu-Zn | - | 150 | 0.5 | 96 | 94.9 | [1] |
| Raney Ni | - | - | - | High | High (for C=C) | [3] |
Mechanistic Insights:
Theoretical and experimental studies have shown that on a Ni(111) surface, acrylonitrile adsorbs preferentially through all the atoms of its molecular backbone.[2] The hydrogenation of the vinyl group is initiated by the formation of a C1-H bond.[2] The energy barrier for the subsequent hydrogenation of the nitrile group is higher on nickel compared to palladium, which explains the high selectivity of Ni catalysts towards this compound.[2]
Stability and Reusability:
Supported nickel catalysts, particularly those with a carbon-coated structure, have shown excellent stability and reusability. For instance, a Ni/NiO@C catalyst demonstrated high activity and selectivity for nitrile hydrogenation over 10 cycles with minimal loss in performance.[4]
Palladium (Pd) Catalysts: Versatility and Tunable Selectivity
Palladium catalysts are highly active for hydrogenation reactions, but their selectivity in acrylonitrile hydrogenation can be more varied compared to nickel. While they can hydrogenate the C=C bond, they also exhibit a tendency to hydrogenate the nitrile group, leading to the formation of amines.[2] However, the selectivity of palladium catalysts can be tuned by modifying the catalyst structure and reaction conditions.
Performance Data:
Single-atom Pd catalysts supported on a C₂N framework (Pd₁/C₂N) have been theoretically shown to be highly active and selective for the hydrogenation of acrylonitrile to this compound.[5] The specific coordination environment of the single palladium atom can be regulated to favor the adsorption of the C=C bond over the C≡N bond.[5]
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Acrylonitrile Conversion (%) | This compound Selectivity (%) | Reference |
| Pd₁/C₂N (theoretical) | C₂N | - | - | High | High | [5] |
| Pd/C | Carbon | - | - | High | Variable | [6] |
Mechanistic Insights:
On a Pd(111) surface, the initial step in the hydrogenation of the vinyl moiety of acrylonitrile involves the formation of a C2-H bond, which is different from the mechanism on nickel.[2] Palladium surfaces have lower energy barriers for the hydrogenation of the nitrile group, which can lead to the formation of amines as byproducts.[2]
Selectivity Control:
The selectivity of palladium catalysts can be controlled by various strategies. For example, in the hydrogenation of other nitriles, the addition of acids can suppress the formation of secondary and tertiary amines by forming salts with the primary amine product.[6]
Platinum (Pt) Catalysts: Active but with a Propensity for Amine Formation
Platinum catalysts are also highly active for hydrogenation, but they generally show a lower selectivity for this compound compared to nickel. They tend to promote the hydrogenation of both the C=C and C≡N bonds, leading to a mixture of products, including propylamine.
Mechanistic Insights:
Theoretical and in-situ infrared studies on the hydrogenation of acetonitrile (a related nitrile) on a platinum surface have identified an imine as a crucial intermediate in the reaction pathway to form amines.[7][8] This suggests that on platinum, the hydrogenation of the nitrile group is a facile process.
Rhodium (Rh) and Ruthenium (Ru) Catalysts: Promising but Less Explored for this compound Synthesis
Rhodium and ruthenium catalysts are well-known for their high activity in various hydrogenation reactions. However, their application in the selective hydrogenation of acrylonitrile to this compound is less documented compared to Ni and Pd. Much of the available research focuses on their use in the hydrogenation of the C=C bonds in acrylonitrile-butadiene rubber (NBR).
Rhodium Catalysts:
Water-soluble rhodium catalysts, such as RhCl(TPPMS)₃, have been shown to be highly effective for the selective hydrogenation of the C=C bonds in NBR latex, achieving up to 95% removal of these bonds.[9][10] This suggests that rhodium catalysts have a strong preference for hydrogenating C=C bonds in the presence of nitrile groups. A proposed mechanism for this reaction involves the coordination of the rhodium complex to the C=C bond, followed by hydrogenolysis.[9]
Ruthenium Catalysts:
Ruthenium-based catalysts have also been employed in the hydrogenation of NBR.[11] Furthermore, some ruthenium catalysts have been used in tandem reactions involving the cross-metathesis of acrylonitrile followed by hydrogenation of the nitrile group.[11] This indicates that under certain conditions, ruthenium catalysts can be active for nitrile hydrogenation. A bimetallic ruthenium-tin (RuSn) catalyst has been developed for the hydrogenation of propionic acid to 1-propanol, which is a step in a pathway to produce acrylonitrile from biomass.
Experimental Protocols
To facilitate the comparative evaluation of different catalysts, we provide a generalized experimental protocol for both liquid-phase and gas-phase hydrogenation of acrylonitrile.
General Protocol for Liquid-Phase Batch Hydrogenation
This protocol can be adapted for various catalysts and reaction conditions.
dot
Caption: Workflow for Liquid-Phase Acrylonitrile Hydrogenation.
Detailed Steps:
-
Catalyst Preparation: The catalyst (e.g., 5 wt% Ni on a support) is weighed and, if necessary, pre-reduced under a hydrogen flow at an elevated temperature.
-
Reactor Setup: A high-pressure autoclave is charged with the catalyst, a suitable solvent (e.g., ethanol), and a known amount of acrylonitrile.
-
Reaction: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon) to remove air, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature and stirred vigorously to ensure good mass transfer.
-
Monitoring: The reaction progress is monitored by measuring the hydrogen uptake over time. Small samples of the reaction mixture can be withdrawn at intervals for analysis.
-
Work-up and Analysis: After the reaction is complete, the reactor is cooled to room temperature and depressurized. The catalyst is separated by filtration. The liquid product is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of acrylonitrile and the selectivity to this compound and other products.[2][12][13][14][15]
General Protocol for Gas-Phase Continuous-Flow Hydrogenation
This protocol is suitable for evaluating catalysts in a continuous process.
dot
Caption: Workflow for Gas-Phase Acrylonitrile Hydrogenation.
Detailed Steps:
-
Catalyst Packing: A fixed-bed reactor is packed with a known amount of the catalyst.
-
System Preparation: The reactor is placed in a furnace, and the system is assembled and checked for leaks. The catalyst is typically activated in-situ by heating under a flow of hydrogen.
-
Reaction: The reactor is brought to the desired reaction temperature and pressure. A gaseous feed stream containing vaporized acrylonitrile, hydrogen, and optionally an inert gas is passed through the catalyst bed at a defined flow rate.
-
Product Collection and Analysis: The reactor effluent is passed through a condenser or a cold trap to collect the liquid products. The gaseous products can be analyzed online using a gas chromatograph. The collected liquid products are analyzed by GC and GC-MS to determine the conversion and selectivity.[2][12][13][14][15]
Summary and Outlook
The selection of a catalyst for acrylonitrile hydrogenation is a critical decision that depends on the desired product.
-
For high selectivity to this compound , Nickel-based catalysts are the most established and effective choice due to their inherent preference for hydrogenating the C=C bond.
-
Palladium catalysts offer high activity but require careful tuning to control selectivity, with single-atom catalysts showing promise for enhanced this compound production.
-
Platinum catalysts are highly active but tend to favor the formation of amines.
-
Rhodium and Ruthenium catalysts show potential for selective C=C bond hydrogenation, as evidenced by their performance in NBR hydrogenation, but more research is needed to fully evaluate their efficacy for the hydrogenation of neat acrylonitrile to this compound.
The provided experimental protocols offer a framework for the systematic evaluation and comparison of different catalysts. Future research should focus on developing catalysts with enhanced stability, reusability, and even higher selectivity under milder reaction conditions to further improve the sustainability and economics of acrylonitrile hydrogenation processes.
References
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A Comprehensive Guide to the Electrochemical Stability Window of Propionitrile for Advanced Energy Storage Systems
Introduction: The Critical Role of the Electrochemical Stability Window
In the pursuit of next-generation energy storage solutions, particularly high-voltage lithium-ion batteries and supercapacitors, the electrolyte is no longer a passive component but a critical enabler of performance and safety. The Electrochemical Stability Window (ESW) defines the voltage range within which an electrolyte remains stable without undergoing oxidative or reductive decomposition.[1][2] Operating a device outside this window leads to irreversible electrolyte degradation, gas generation, impedance growth, and ultimately, catastrophic cell failure.[3] Therefore, a wide ESW is a paramount requirement for electrolytes in high-energy-density applications.
This guide provides an in-depth assessment of propionitrile (PN), a polar aprotic solvent, as a component for advanced electrolytes. This compound (CH₃CH₂CN) presents an intriguing profile for researchers. With a molecular weight of 55.08 g/mol , a high boiling point of 97.1°C, and a significant dipole moment, it offers potential advantages over more volatile solvents like acetonitrile.[4][5][6] We will explore the theoretical underpinnings of its electrochemical stability, present a comparative analysis against common electrolyte solvents, and provide a rigorous, field-proven protocol for its experimental determination.
Pillar 1: Understanding the Fundamentals of Electrochemical Stability
The stability of an electrolyte is fundamentally governed by the electronic properties of its constituent molecules, primarily the solvent. The anodic (positive) limit of the ESW is determined by the energy of the Highest Occupied Molecular Orbital (HOMO), which dictates the ease of losing an electron (oxidation). The cathodic (negative) limit is determined by the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which dictates the ease of gaining an electron (reduction).[2] An ideal solvent should have a low-lying HOMO and a high-lying LUMO to maximize the energy gap and, consequently, the ESW.
However, the practical ESW is not an intrinsic property of the solvent alone. It is a system-dependent parameter influenced by several factors:
-
Supporting Salt: The anions and cations of the dissolved salt can have their own redox potentials and their solvation with the solvent molecules can alter the overall stability.[7]
-
Electrode Material: The electrode surface can act as a catalyst for electrolyte decomposition, effectively narrowing the usable voltage window.[1]
-
Temperature: Higher temperatures increase the kinetics of decomposition reactions, typically leading to a narrower ESW.[1]
-
Impurities: Contaminants, especially water, have their own, often narrower, ESWs and can initiate parasitic reactions that degrade the electrolyte.[8]
Caption: Conceptual diagram of the Electrochemical Stability Window (ESW).
Pillar 2: this compound's Stability Profile: A Comparative Analysis
Nitrile-based solvents are recognized for their high polarity, which aids in salt dissolution, and notable resistance to oxidation.[9] this compound, in particular, has been investigated as a single organic solvent for high-voltage applications, demonstrating a large and symmetric electrochemical stability and an exceptional anodic potential limit.[10] Studies on electric double-layer capacitors (EDLCs) have shown that PN-based electrolytes can enable stable operation at voltages as high as 3.5 V, attributed to their high electrochemical stability and ability to suppress corrosion of the aluminum current collector at high potentials.[10]
To contextualize its performance, we compare the properties of this compound with other widely used electrolyte solvents.
| Property | This compound (PN) | Acetonitrile (AN) | Propylene Carbonate (PC) | Ethylene Carbonate (EC) |
| Boiling Point (°C) | 97.1[4] | 81.6[4] | 242 | 248 |
| Melting Point (°C) | -93[10] | -45 | -48.8 | 36.4 |
| Dielectric Constant (20°C) | 27.7[6] | 37.5 | 64.9 | 89.8 |
| Viscosity (cP at 25°C) | 0.395[4] | 0.369 | 2.53 | 1.90 (at 40°C) |
| Typical Anodic Limit (V vs Li/Li⁺) | >4.5, up to ~6V reported for some nitrile systems[9][10][11] | ~4.5 - 5.0[12] | ~4.7 | ~4.8 |
| Typical Cathodic Limit (V vs Li/Li⁺) | ~0.1 - 0.5 | ~0.1 - 0.5 (poor stability)[12] | ~0.8 (co-intercalation issue) | ~0.8 (forms stable SEI) |
Analysis: this compound's key advantage is its favorable balance of properties. Its boiling point is significantly higher than acetonitrile, enhancing the thermal safety of the cell.[10][13] While its dielectric constant is lower than carbonates, it is sufficient for dissolving common lithium salts. Its viscosity is advantageously low, promoting high ionic conductivity. Most importantly, its wide electrochemical window, particularly its high anodic stability, makes it a strong candidate for high-voltage systems.[10] Unlike acetonitrile, which is known for its poor reductive stability, this compound offers a more symmetric and reliable operational window.[12]
Pillar 3: A Self-Validating Protocol for ESW Determination
Accurate and reproducible measurement of the ESW is crucial for electrolyte development.[14] Cyclic Voltammetry (CV) is the cornerstone technique for this assessment, allowing for the direct observation of the potentials at which oxidation and reduction of the electrolyte begin.[15][16]
Experimental Protocol: Determining the ESW of 1M LiPF₆ in this compound
Causality Behind Choices:
-
Three-Electrode Setup: This configuration is essential to isolate the electrochemical processes occurring at the working electrode from any limitations of the counter electrode. The reference electrode provides a stable potential against which the working electrode's potential is accurately measured.
-
Inert Working Electrode: A glassy carbon or platinum electrode is chosen because it is relatively inert and possesses a wide ESW itself, ensuring that the observed current limits are due to electrolyte decomposition, not electrode reactions.
-
Lithium Reference: In lithium-ion battery research, a lithium metal reference is the standard, as it allows all potentials to be directly related to the Li/Li⁺ couple.
-
Slow Scan Rate: A slow scan rate (e.g., 1-5 mV/s) is used to minimize the contribution of non-faradaic (capacitive) currents, making the onset of faradaic (decomposition) currents more distinct and representative of the thermodynamic limits.[17]
Step-by-Step Methodology:
-
Preparation (Inside an Argon-filled Glovebox):
-
Solvent Purification: Use battery-grade this compound with water content <10 ppm. Water is electrochemically active and will compromise the measurement.
-
Electrolyte Formulation: Slowly dissolve anhydrous LiPF₆ in the purified this compound to a final concentration of 1.0 M. Stir until fully dissolved.
-
Electrode Polishing: Polish the working electrode (e.g., 3 mm glassy carbon disk) with successively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and then acetone. Dry thoroughly under vacuum before transferring into the glovebox.
-
Cell Assembly: Assemble a three-electrode electrochemical cell. Use the polished glassy carbon as the working electrode, a lithium metal foil as the counter electrode, and another lithium metal foil as the reference electrode. Ensure no short circuits exist.
-
-
Electrochemical Measurement (using a Potentiostat):
-
Open Circuit Potential (OCP): Allow the cell to rest for at least 1 hour and record the stable OCP.
-
Cathodic Scan (Reduction Limit):
-
Set up a Cyclic Voltammetry experiment.
-
Start the scan at OCP.
-
Scan towards negative potentials (e.g., to 0 V vs Li/Li⁺).
-
Scan back to a potential well within the stable region (e.g., 4.0 V vs Li/Li⁺).
-
Set the scan rate to a low value, e.g., 5 mV/s.
-
-
Anodic Scan (Oxidation Limit):
-
Set up a new CV experiment.
-
Start the scan at OCP.
-
Scan towards positive potentials (e.g., to 6.0 V vs Li/Li⁺).
-
Scan back to a potential well within the stable region (e.g., 2.0 V vs Li/Li⁺).
-
Use the same slow scan rate (5 mV/s).
-
-
-
Data Analysis and Interpretation:
-
Plot the resulting current density (µA/cm²) versus the potential (V vs Li/Li⁺).
-
Define a cutoff current density to determine the stability limit (e.g., 10-50 µA/cm²). The potential at which the current density exceeds this cutoff value is defined as the cathodic or anodic limit of the ESW.
-
The ESW is the difference between the determined anodic and cathodic limits.
-
Caption: Experimental workflow for determining the electrochemical stability window.
Conclusion
The assessment of an electrolyte's electrochemical stability window is a foundational step in the development of high-performance energy storage devices. This compound distinguishes itself as a highly promising solvent, offering a wide operational voltage range, particularly excellent oxidative stability, which is critical for next-generation high-voltage cathodes.[9][10] Its favorable physical properties, including a high boiling point and low viscosity, further enhance its appeal from both a safety and performance perspective.
Compared to the industry workhorse, acetonitrile, this compound provides a significant advantage in thermal stability and a more balanced, reliable electrochemical window. While carbonate solvents offer higher dielectric constants, their higher viscosity can be a drawback for rate performance. This compound thus occupies a strategic position, providing a robust and versatile platform for formulating electrolytes for demanding applications. By adhering to rigorous, standardized evaluation protocols as outlined in this guide, researchers can accurately characterize and harness the full potential of this compound-based electrolytes to push the boundaries of energy storage technology.
References
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- Title: 3-(2,2,2-Trifluoroethoxy)
- Title: this compound (C3H5N)
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- Title: (PDF)
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A Comparative Guide to the Validation of Analytical Methods for Trace Propionitrile Detection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of drug products.[1][2] Propionitrile, a seemingly simple molecule, can be a critical process-related impurity or a potential degradation product. Its detection at trace levels requires analytical methods that are not only sensitive but also rigorously validated to be reliable and robust. This guide provides an in-depth comparison of analytical methodologies for trace this compound detection, grounded in the principles of scientific integrity and regulatory expectations.
The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[3][4] This involves a series of experiments to evaluate various performance characteristics, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8]
Core Validation Parameters: A Harmonized Approach
Regulatory guidelines from the ICH and FDA provide a framework for the validation of analytical procedures.[5][7][9] The core parameters that must be assessed are universally recognized to ensure the quality and reliability of analytical data.[10]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.[10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10][11]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11][12]
-
Accuracy: The closeness of test results to the true value.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is typically expressed as repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14][15][16]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][17][18]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for trace this compound detection is critical and depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation. The two most prevalent techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC): The Workhorse for Volatile Impurities
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds, making it highly suitable for this compound detection.[1][19]
Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase coated on the column walls or support material.
Common Detectors for Trace this compound Analysis:
-
Flame Ionization Detector (FID): Offers high sensitivity to a wide range of organic compounds, including this compound.
-
Mass Spectrometry (MS): Provides high specificity and sensitivity, allowing for definitive identification and quantitation, especially in complex matrices.[20]
Objective: To validate a GC-FID method for the quantification of trace this compound in a drug substance.
1. Specificity:
-
Analyze a blank sample (matrix without this compound).
-
Analyze a sample of the drug substance.
-
Analyze a sample of the drug substance spiked with this compound and other potential impurities.
-
Causality: This series of experiments demonstrates that the method can distinguish this compound from other components in the sample matrix, preventing false positives.[9]
2. Linearity and Range:
-
Prepare a series of at least five standard solutions of this compound in a suitable solvent, covering the expected concentration range (e.g., 1 to 20 ppm).
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope.
-
Causality: This establishes the concentration range over which the detector response is proportional to the analyte concentration, a fundamental requirement for accurate quantitation.[15]
3. Accuracy:
-
Spike the drug substance with known concentrations of this compound at three levels (e.g., low, medium, and high) within the linear range.
-
Analyze these spiked samples in triplicate.
-
Calculate the percent recovery for each level.
-
Causality: This demonstrates the closeness of the measured value to the true value, ensuring the method is free from systematic error.[9]
4. Precision:
-
Repeatability: Analyze six independent preparations of the drug substance spiked with this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
-
Causality: These experiments assess the random error of the method under various conditions, ensuring its reliability over time and between different users.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Signal-to-Noise Approach: Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[15]
-
Calibration Curve Method: Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[17]
-
Causality: Establishing these limits defines the lower boundary of the method's capability, which is crucial for trace analysis.
6. Robustness:
-
Deliberately vary critical method parameters one at a time, such as injector temperature, oven temperature ramp rate, carrier gas flow rate, and column type.
-
Analyze a standard solution of this compound under each varied condition.
-
Evaluate the impact of these changes on the results.
-
Causality: This ensures the method's reliability during routine use, where minor variations in operating conditions are inevitable.[9]
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Specificity | No interference at the retention time of this compound | Peak purity > 99.5% |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 1 - 20 ppm | 1 - 25 ppm |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (RSD) | Repeatability: ≤ 15%; Intermediate: ≤ 20% | Repeatability: 3.5%; Intermediate: 5.8% |
| LOD | Report | 0.3 ppm |
| LOQ | Report | 1.0 ppm |
| Robustness | No significant impact on results | Method is robust |
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
While GC is often the primary choice for volatile compounds, HPLC can also be a viable technique for this compound analysis, particularly when dealing with non-volatile matrices or when derivatization is employed.[1][21][22][23] this compound itself has a weak UV chromophore, so direct UV detection can be challenging at trace levels. However, derivatization or the use of more universal detectors can overcome this limitation.
Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.
Detection Strategies for this compound:
-
UV Detection (with derivatization): this compound can be derivatized to introduce a strong UV-absorbing moiety.
-
Mass Spectrometry (LC-MS): Offers high sensitivity and specificity, similar to GC-MS.[24]
-
Refractive Index (RI) Detection: A universal detector, but generally less sensitive than UV or MS.
The validation protocol for an HPLC method largely mirrors that of a GC method, with adjustments made for the specific technique. The key difference lies in the sample preparation, which would include a validated derivatization step.
1. Derivatization Validation:
-
Demonstrate the completeness and reproducibility of the derivatization reaction.
-
Assess the stability of the derivatized product.
-
Causality: An incomplete or variable derivatization reaction will introduce significant error and variability into the final results.
The subsequent validation steps (Specificity, Linearity, Accuracy, etc.) would then be performed on the derivatized this compound.
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Specificity | No interference from derivatizing agent or by-products | Resolution > 2.0 from nearest peak |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 2 - 25 ppm | 2 - 30 ppm |
| Accuracy (% Recovery) | 80 - 120% | 97.2 - 102.5% |
| Precision (RSD) | Repeatability: ≤ 15%; Intermediate: ≤ 20% | Repeatability: 4.1%; Intermediate: 6.5% |
| LOD | Report | 0.5 ppm |
| LOQ | Report | 2.0 ppm |
| Robustness | No significant impact on results | Method is robust |
Visualizing the Validation Workflow
A clear understanding of the validation process is essential for its successful execution. The following diagrams illustrate the logical flow of a typical analytical method validation.
Caption: High-level workflow for analytical method validation.
Caption: Interrelationship of core validation parameters.
Conclusion: Ensuring Data Integrity through Rigorous Validation
The choice between GC and HPLC for trace this compound detection will depend on the specific application and available resources. GC, particularly with an FID or MS detector, often provides a more direct and sensitive approach for this volatile analyte. However, HPLC can be a powerful alternative, especially when derivatization is feasible or when using advanced detectors like mass spectrometers.
Regardless of the technique chosen, a comprehensive validation study is non-negotiable. By systematically evaluating all relevant performance characteristics, as prescribed by regulatory guidelines, researchers can ensure the generation of reliable and defensible data. This, in turn, is fundamental to guaranteeing the quality, safety, and efficacy of pharmaceutical products. The experimental protocols and comparative data presented in this guide serve as a robust framework for scientists to develop and validate analytical methods that are truly fit for their intended purpose.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- ECA Academy. (n.d.).
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- Shimadzu. (n.d.). Quantitative Analysis of Trace Impurities in Drugs (LC/MS). [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Separation Science. (n.d.). Trace Level Impurities in Pharmaceuticals. [Link]
- AMSbiopharma. (2025).
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- U.S. Food and Drug Administration. (2015).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- Molnar Institute. (n.d.). ICHQ2(Rl) Validation of Analytical Procedures: Challenges and Opportunities. [Link]
- National Institutes of Health. (n.d.). Pharmaceutical Trace Analysis. [Link]
- ASTM International. (2020).
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A Comparative Toxicological Assessment of Propionitrile and Acetonitrile for the Research Scientist
In the realm of synthetic chemistry and drug development, the selection of appropriate solvents and reagents is paramount, not only for reaction efficiency but also for ensuring laboratory safety and minimizing potential biological hazards. Among the aliphatic nitriles, propionitrile and acetonitrile are two commonly utilized compounds, serving as versatile solvents and building blocks. While structurally similar, their toxicological profiles exhibit critical differences that warrant a detailed comparison to inform their safe handling and application. This guide provides an in-depth analysis of the toxicity of this compound and acetonitrile, supported by experimental data and methodologies, to aid researchers in making informed decisions.
At a Glance: Key Toxicological Differences
The primary determinant of the acute toxicity of both this compound and acetonitrile is their in vivo metabolism to cyanide.[1] However, the rate of this metabolic conversion differs significantly between the two, with profound implications for their respective toxicity profiles. Acetonitrile is metabolized to cyanide at a much slower rate than this compound.[1] This slower conversion allows for more efficient detoxification of the released cyanide via the rhodanese pathway, which converts cyanide to the less toxic thiocyanate, and for a greater proportion of the parent compound to be excreted unchanged.[1] Consequently, this compound exhibits significantly higher acute toxicity than acetonitrile across various routes of exposure.
Quantitative Toxicity Profile
The following table summarizes the acute toxicity data for this compound and acetonitrile, providing a clear quantitative comparison of their lethal doses and concentrations.
| Toxicological Endpoint | This compound | Acetonitrile | Reference(s) |
| Oral LD50 (rat) | 39 mg/kg | 617 - 2730 mg/kg | [2][3][4][5][6] |
| Dermal LD50 (rabbit) | 40 - 128 mg/kg | 1250 - >2000 mg/kg | [1][3][5][7] |
| Inhalation LC50 (rat) | 3.3 mg/L (4h) | 7551 ppm (8h) | [1][3] |
As the data illustrates, this compound is considerably more toxic than acetonitrile via oral, dermal, and inhalation routes of exposure.
Mechanistic Insights: The Metabolic Pathway to Cyanide
The toxicity of both this compound and acetonitrile is primarily mediated by their metabolic conversion to hydrogen cyanide, a potent inhibitor of cellular respiration. This biotransformation is catalyzed by the cytochrome P450 mixed-function oxidase system, predominantly located in the liver.[1] While the specific isozymes responsible for this compound metabolism are not definitively established, cytochrome P450 2E1 (CYP2E1) has been identified as a key enzyme in the metabolism of acetonitrile and other aliphatic nitriles.[8][9]
The metabolic pathway can be visualized as follows:
Caption: Metabolic activation of this compound and acetonitrile to cyanide.
The faster rate of metabolism of this compound leads to a more rapid and higher concentration of cyanide in the bloodstream, overwhelming the body's detoxification capacity and resulting in more severe and rapid onset of toxic effects.[1]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
To empirically compare the cytotoxicity of this compound and acetonitrile, a robust and widely accepted method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The following protocol provides a step-by-step guide for performing this assay using a human liver carcinoma cell line (HepG2), which is relevant due to the liver's primary role in nitrile metabolism.
Rationale for Experimental Choices
-
Cell Line: HepG2 cells are chosen as they are of human hepatic origin and express a range of cytochrome P450 enzymes, making them a suitable in vitro model for studying the metabolism-dependent toxicity of compounds.[10]
-
Assay Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This provides a quantitative measure of cytotoxicity.
-
Endpoint: The IC50 (half-maximal inhibitory concentration) is determined, which is the concentration of the test compound that reduces the viability of the cell population by 50%. This is a standard metric for comparing the cytotoxicity of different substances.
Step-by-Step Methodology
-
Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
-
Cell Seeding:
-
Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microplate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and acetonitrile in sterile, serum-free DMEM.
-
Perform serial dilutions of the stock solutions to create a range of concentrations for each compound. A suggested starting range could be from 0.1 mM to 100 mM.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or acetonitrile. Include a vehicle control (medium only) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plate for 24 or 48 hours. The incubation time can be varied to assess time-dependent toxicity.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Experimental Workflow Visualization
Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.
Conclusion and Recommendations
The evidence clearly indicates that this compound is significantly more acutely toxic than acetonitrile. This difference is primarily attributed to the faster metabolic conversion of this compound to cyanide. For researchers and drug development professionals, this has important implications:
-
Risk Assessment: this compound should be handled with a higher degree of caution than acetonitrile. Engineering controls, such as fume hoods, and appropriate personal protective equipment are essential to minimize exposure.
-
Solvent Selection: When a nitrile solvent is required, and the chemical properties of both are suitable, acetonitrile is the safer choice from a toxicological perspective.
-
Experimental Design: In studies where the release of cyanide is a potential concern, the choice between these two nitriles can be critical. The slower cyanide release from acetonitrile may be advantageous in some biological systems.
By understanding the distinct toxicity profiles and the underlying mechanisms, scientists can work more safely and effectively, ensuring the integrity of their research while prioritizing personal and environmental safety.
References
- Ahmed, A. E., & Farooqui, M. Y. (1982). Comparative toxicities of aliphatic nitriles. Toxicology Letters, 12(2-3), 157-163.
- Miret-Catalan, S., et al. (2006). Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2. Journal of biomolecular screening, 11(2), 184-193.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetonitrile.
- Columbus Chemical Industries. (2022). Acetonitrile 50% in Sterile Water Safety Data Sheet.
- Wikipedia. (n.d.). This compound.
- MDPI. (2024). In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells.
- Unigel. (2021). Safety Data Sheet - High Purity Acetonitrile.
- PubChem. (n.d.). This compound.
- Chemwatch. (2019). Acetonitrile Safety Data Sheet.
- Haz-Map. (n.d.). This compound.
- ResearchGate. (2012). Metabolism of acetonitrile by the cytochrome P-450 pathway.
- Feinstein, D. L., & Cederbaum, A. I. (1989). Role of cytochrome P-450 IIE1 and catalase in the oxidation of acetonitrile to cyanide. Chemical research in toxicology, 2(6), 359-366.
- Wikipedia. (n.d.). Acetonitrile.
- Ghanayem, B. I., & Smith, C. L. (1999). Role of Cytochrome P-450 2E1 in Methacrylonitrile Metabolism and Disposition. Chemical research in toxicology, 12(4), 349-355.
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A Senior Application Scientist's Guide to Co-crystal Formation: A Comparative Analysis of Propionitrile and Other Nitriles
For researchers and professionals in drug development, the quest for optimizing the physicochemical properties of Active Pharmaceutical Ingredients (APIs) is paramount. Co-crystallization has emerged as a powerful technique in crystal engineering to enhance critical attributes such as solubility, dissolution rate, and stability, without altering the API's intrinsic pharmacological activity.[1][2][3][4] This is achieved by incorporating a benign co-former into the crystal lattice alongside the API, creating a novel crystalline solid with its own unique set of properties.[5][6]
Among the vast library of potential co-formers, molecules featuring the nitrile (C≡N) functional group offer a compelling option due to their capacity to act as potent hydrogen bond acceptors. While acetonitrile is a ubiquitous solvent in pharmaceutical processes, and benzonitrile offers unique aromatic interactions, this guide focuses on the nuanced role of propionitrile (CH₃CH₂CN) . We will provide a comparative analysis, grounded in crystal engineering principles and supported by experimental data from analogous systems, to explore how the subtle structural differences between these nitriles can be leveraged for rational co-crystal design.
The Nitrile Functional Group: A Versatile Synthon in Crystal Engineering
The utility of nitriles in co-crystal design stems from the electronic properties of the cyano group. The terminal nitrogen atom possesses a lone pair of electrons, making it an effective hydrogen bond acceptor. This allows it to form robust and directional non-covalent interactions with the hydrogen bond donor groups commonly found in APIs, such as carboxylic acids (-COOH), amides (-CONH₂), and hydroxyls (-OH).[5] These interactions form predictable patterns known as supramolecular synthons.[7]
The formation of these synthons is the cornerstone of co-crystal engineering.[8] The involvement of the nitrile group in hydrogen bonding can be readily confirmed spectroscopically. A hallmark of this interaction is a discernible red-shift (a shift to lower wavenumber) in the C≡N stretching frequency in infrared (IR) or Raman spectra upon co-crystal formation, indicating a weakening of the triple bond due to its participation in the hydrogen bond.[9][10]
Caption: Common supramolecular synthons formed between API hydrogen bond donors and a nitrile co-former.
Comparative Analysis: this compound vs. Acetonitrile and Benzonitrile
The choice of co-former is a critical decision that dictates the final properties of the co-crystal.[5] Selecting the right nitrile involves considering factors beyond the hydrogen bond acceptor, including molecular size, shape, and potential for other intermolecular forces.
| Property | Acetonitrile (CH₃CN) | This compound (CH₃CH₂CN) | Benzonitrile (C₆H₅CN) |
| Molecular Weight ( g/mol ) | 41.05 | 55.08 | 103.12 |
| Boiling Point (°C) | 82 | 97 | 191 |
| Dipole Moment (Debye) | ~3.92 | ~4.06 | ~4.18 |
| Key Structural Feature | Methyl Group | Ethyl Group | Phenyl Group |
| Primary Interactions | Hydrogen Bonding | Hydrogen Bonding, Van der Waals | Hydrogen Bonding, π-π Stacking |
Acetonitrile (CH₃CN): The Minimalist Hydrogen Bond Acceptor
Acetonitrile is the smallest organic nitrile. While it is an exceptional polar aprotic solvent used widely in synthesis, purification, and analysis,[11][12][13] its role as a co-former in a final API co-crystal lattice is less common. Its high volatility and small size may limit its ability to form stable, ordered packing arrangements with larger, more complex API molecules compared to other co-formers. It serves as a useful baseline, representing the simplest possible interaction: a potent hydrogen bond acceptor with minimal steric bulk.
This compound (CH₃CH₂CN): Fine-Tuning through Steric and Hydrophobic Effects
This compound presents a subtle but significant modification to the acetonitrile structure: the replacement of a methyl group with an ethyl group. This seemingly minor change introduces several new factors for crystal engineering:
-
Increased van der Waals Interactions: The larger ethyl group provides greater surface area for non-polar van der Waals interactions, which can contribute to the overall stability of the crystal lattice.
-
Modified Molecular Shape and Volume: The change in size and shape can disrupt unfavorable crystal packing of the pure API and facilitate new, more stable packing motifs in the co-crystal.
-
Subtle Hydrophobicity Changes: The addition of a -CH₂- group slightly increases the molecule's lipophilicity, which could influence interactions within the crystal and potentially modulate properties like hygroscopicity.
While direct studies of this compound-API co-crystals are not widely published, compelling analogies can be drawn from research on other homologous series of co-formers. For instance, studies on carbamazepine co-crystals with a series of dicarboxylic acids (malonic, succinic, glutaric, adipic acid) demonstrated that systematically increasing the length of the alkyl chain spacer between the two carboxyl groups had a non-linear and unpredictable, yet significant, effect on the resulting co-crystals' solubility and dissolution profiles.[14][15][16] This highlights that even a single methylene group can be a powerful tool for "fine-tuning" crystal packing and physicochemical properties. This compound should therefore be considered a valuable candidate in co-former screening when acetonitrile fails to produce a stable co-crystal or when a subtle modulation of the crystal environment is desired.[17]
Benzonitrile (C₆H₅CN): A Dual-Interaction Co-former
Benzonitrile introduces a completely different structural element: an aromatic phenyl ring. This allows it to function as a dual-interaction co-former:
-
Hydrogen Bonding: Like its aliphatic counterparts, the nitrile group readily participates in hydrogen bonding.
-
π-π Stacking: The electron-rich π-system of the benzene ring can engage in π-π stacking interactions with aromatic moieties on an API.[18][19] This is a significant, directional intermolecular force that can guide the self-assembly process and add considerable stability to the crystal lattice.
The potential for these dual interactions makes benzonitrile a powerful tool for co-crystallizing APIs that are themselves aromatic. In some cases, these π-π interactions can form strong electron-donor-acceptor (EDA) complexes, which can have applications beyond simple solubility enhancement, such as in photocatalysis.[20]
Experimental Guide: Screening and Characterization of Nitrile Co-crystals
The rational selection of a co-former is only the first step. A systematic experimental screening process is required to identify successful co-crystal formation and to produce material for characterization.
Protocol 1: Co-crystal Screening by Liquid-Assisted Grinding (LAG)
LAG is a highly efficient, mechanochemical method for rapidly screening potential co-crystal systems with minimal material consumption. The nitrile, being a liquid at room temperature, can serve as both the co-former and the liquid grinding medium.
Caption: Workflow for co-crystal screening using Liquid-Assisted Grinding (LAG).
Methodology:
-
Preparation: Accurately weigh the API and the chosen nitrile co-former (e.g., this compound) in a defined stoichiometric ratio (typically 1:1 to start) into a milling jar or agate mortar. Total sample size is typically 50-100 mg.
-
Grinding: Mill the mixture using a laboratory ball mill for a set time (e.g., 20 minutes at 25 Hz). Alternatively, grind manually with a pestle. The liquid nitrile facilitates molecular diffusion and accelerates the kinetics of co-crystal formation.
-
Analysis: Collect the resulting solid powder and analyze it directly using Powder X-ray Diffraction (PXRD).
-
Interpretation: Compare the resulting diffractogram to the patterns of the starting API and co-former. The appearance of new peaks, distinct from either of the starting materials, is strong evidence of the formation of a new crystalline phase, i.e., a co-crystal.
Protocol 2: Characterization of Putative Co-crystals
Once a successful "hit" is identified via screening, further characterization is necessary to confirm its identity and determine its physicochemical properties. Slurry crystallization is often used to produce a larger, more homogeneous sample.
Caption: Essential workflow for the characterization of a new co-crystal phase.
Methodology:
-
Slurry Conversion: Suspend an excess of the API and co-former in a solvent where both are sparingly soluble. Agitate the slurry at a constant temperature for 24-48 hours. This allows the system to reach thermodynamic equilibrium, often yielding the most stable co-crystal form. Filter and dry the resulting solid.
-
Powder X-ray Diffraction (PXRD): This is the definitive tool for identifying a new crystalline phase. A unique diffraction pattern confirms the formation of a co-crystal and can be used for phase purity analysis.[9][21]
-
Differential Scanning Calorimetry (DSC): DSC analysis provides crucial thermal data. A single, sharp endotherm (melting peak) that is different from the melting points of the API and co-former is characteristic of a true co-crystal.[14][22] This melting point is a key indicator of the new form's thermal stability.[23]
-
Vibrational Spectroscopy (FTIR/Raman): As previously discussed, these techniques are used to probe the specific intermolecular interactions. Observing shifts in the characteristic vibrational frequencies of the functional groups involved (e.g., O-H stretch of the API, C≡N stretch of the nitrile) provides direct evidence of hydrogen bond formation.[9][10]
Conclusion and Outlook
The selection of a co-former is a strategic decision in the rational design of pharmaceutical solids. While acetonitrile, this compound, and benzonitrile all possess the requisite nitrile functional group to act as a hydrogen bond acceptor, their distinct molecular architectures provide a toolkit for addressing specific challenges in crystal engineering.
-
Acetonitrile serves as a fundamental building block but is more prevalent as a process solvent than a co-former.
-
Benzonitrile is an excellent choice for aromatic APIs, where the combination of hydrogen bonding and π-π stacking can lead to highly stable and unique crystal structures.
-
This compound occupies a strategic middle ground. It represents an underexplored but highly promising co-former for "fine-tuning" crystal packing. The incremental increase in alkyl chain length compared to acetonitrile provides a subtle way to alter steric and electronic environments, potentially unlocking novel co-crystal phases with improved properties that are inaccessible with other nitriles.
For drug development professionals, moving beyond the standard library of co-formers and considering molecules like this compound could be a key strategy in overcoming the solubility and stability challenges of next-generation APIs. The experimental protocols outlined herein provide a clear pathway for exploring this potential and advancing the science of pharmaceutical co-crystallization.
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Navigating the Synthesis of Propionitrile: A Comparative Guide to Industrial Production Routes
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of the Cost-Effectiveness of Propionitrile Synthesis
This compound (C₃H₅N), a versatile C3 building block and solvent, is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The economic viability of these end-products is intrinsically linked to the efficiency and cost-effectiveness of the chosen this compound synthesis route. This guide provides a comprehensive analysis of the primary industrial methods for this compound production, offering a comparative look at their underlying chemistry, process parameters, and economic drivers. By examining experimental data and techno-economic factors, this document aims to equip researchers and chemical engineers with the insights necessary to make informed decisions in process development and feedstock selection.
Hydrogenation of Acrylonitrile: The Incumbent Industrial Standard
The catalytic hydrogenation of acrylonitrile is the most established and widely practiced industrial method for this compound synthesis.[2] This process involves the selective reduction of the carbon-carbon double bond in acrylonitrile, leaving the nitrile functional group intact.
Mechanism and Process:
The reaction is typically carried out in the gas phase over a heterogeneous catalyst. Nickel-based catalysts, often promoted with other metals such as copper and zinc, are commonly employed to enhance selectivity and stability.[2] The process involves the reaction of acrylonitrile with hydrogen gas at elevated temperatures and pressures.
A key advantage of this route is its high selectivity and yield. Experimental data has shown that with a Ni-Cu-Zn catalyst, a 96% conversion of acrylonitrile can be achieved with a 94.9% selectivity to this compound under optimized conditions of 150°C and 0.5 MPa.[2]
Acrylonitrile [label="Acrylonitrile (C₃H₃N)"]; Hydrogen [label="Hydrogen (H₂)"]; Catalyst [label="Ni-Cu-Zn Catalyst\n(150°C, 0.5 MPa)", shape=ellipse, fillcolor="#FBBC05"]; this compound [label="this compound (C₃H₅N)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Minor Byproducts", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Acrylonitrile -> Catalyst; Hydrogen -> Catalyst; Catalyst -> this compound [label="High Selectivity & Yield"]; Catalyst -> Byproducts [style=dashed]; }
Cost-Effectiveness Analysis:
The primary cost driver for this route is the price of acrylonitrile, a large-volume commodity chemical. While the process itself is highly efficient, the overall economics are sensitive to fluctuations in the acrylonitrile market.
| Parameter | Hydrogenation of Acrylonitrile |
| Feedstock | Acrylonitrile, Hydrogen |
| Catalyst | Ni-Cu-Zn |
| Typical Yield | >95% |
| Typical Selectivity | ~95% |
| Key Byproducts | Minor amounts of propane, amines |
| Advantages | High yield and selectivity, mature technology |
| Disadvantages | Dependence on acrylonitrile price, use of flammable hydrogen gas under pressure |
Ammoxidation of Propane: The Direct, Cost-Advantaged Challenger
The ammoxidation of propane offers a more direct and potentially lower-cost route to nitriles by utilizing a cheaper and more abundant feedstock. This process involves the reaction of propane with ammonia and oxygen in the presence of a catalyst to directly form the nitrile. While primarily developed for acrylonitrile production, the underlying principles and catalysts are relevant for this compound synthesis.
Mechanism and Process:
This route is significantly more challenging than acrylonitrile hydrogenation due to the high energy required to activate the C-H bonds in propane. The reaction is highly exothermic and requires sophisticated catalysts to achieve acceptable selectivity. Mixed metal oxides, particularly those containing molybdenum, vanadium, niobium, and tellurium (MoVNbTeO), have shown the most promise, exhibiting high selectivity and yield for acrylonitrile from propane.[3] The reaction mechanism is complex, involving the activation of propane on the catalyst surface, followed by reaction with ammonia and oxygen species.
Propane [label="Propane (C₃H₈)"]; Ammonia [label="Ammonia (NH₃)"]; Oxygen [label="Oxygen (O₂)"]; Catalyst [label="MoVNbTeO Catalyst\n(High Temperature)", shape=ellipse, fillcolor="#FBBC05"]; this compound [label="this compound (C₃H₅N)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Acrylonitrile, Acetonitrile,\nCO, CO₂", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Propane -> Catalyst; Ammonia -> Catalyst; Oxygen -> Catalyst; Catalyst -> this compound; Catalyst -> Byproducts [label="Significant Byproduct Formation"]; }
Cost-Effectiveness Analysis:
The primary advantage of this route is the significantly lower cost of propane compared to acrylonitrile. However, this is offset by several factors:
-
Higher Capital Costs: The process requires more severe reaction conditions (higher temperatures) and more complex reactor designs to manage the highly exothermic reaction, leading to higher capital investment.
-
Catalyst Costs: The sophisticated multi-metal oxide catalysts are more expensive than the simpler nickel-based catalysts used in acrylonitrile hydrogenation.
-
Lower Selectivity and Yield: While improving, the selectivity and yield for propane ammoxidation are generally lower than for acrylonitrile hydrogenation, leading to a more complex mixture of products.[3]
-
Significant Byproduct Formation: The reaction produces a range of byproducts, including acrylonitrile, acetonitrile, carbon monoxide, and carbon dioxide, which necessitates extensive and costly purification steps.[4]
| Parameter | Ammoxidation of Propane |
| Feedstock | Propane, Ammonia, Air |
| Catalyst | Mixed metal oxides (e.g., MoVNbTeO) |
| Typical Yield | Moderate to High |
| Typical Selectivity | Moderate |
| Key Byproducts | Acrylonitrile, Acetonitrile, CO, CO₂ |
| Advantages | Low-cost feedstock (propane) |
| Disadvantages | High capital and catalyst costs, lower selectivity, significant byproduct formation requiring extensive purification |
Ammoxidation of Propanol: A Route from Bio-based Feedstocks
The ammoxidation of propanol presents an alternative pathway that can leverage bio-based feedstocks, as propanol can be produced from the fermentation of biomass. This route involves the reaction of propanol with ammonia and oxygen over a catalyst.
Mechanism and Process:
Similar to propane ammoxidation, this process utilizes catalysts to facilitate the conversion. The reaction proceeds via the oxidation of the alcohol to an aldehyde, which then reacts with ammonia to form an imine, followed by dehydrogenation to the nitrile.
Propanol [label="1-Propanol (C₃H₈O)"]; Ammonia [label="Ammonia (NH₃)"]; Oxygen [label="Oxygen (O₂)"]; Catalyst [label="Metal Oxide Catalyst", shape=ellipse, fillcolor="#FBBC05"]; Propionaldehyde [label="Propionaldehyde (Intermediate)"]; this compound [label="this compound (C₃H₅N)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="Water (H₂O)"];
Propanol -> Catalyst; Oxygen -> Catalyst; Catalyst -> Propionaldehyde [label="Oxidation"]; Propionaldehyde -> Ammonia [label="Imination", dir=none]; Ammonia -> Propionaldehyde; Propionaldehyde -> this compound [label="Dehydrogenation"]; this compound -> Water [dir=none]; Water -> this compound; }
Cost-Effectiveness Analysis:
The economic viability of this route is heavily dependent on the price of propanol. While the potential for using renewable feedstocks is attractive from a sustainability perspective, the current cost of bio-propanol is generally higher than that of petroleum-derived feedstocks like acrylonitrile and propane.
| Parameter | Ammoxidation of Propanol |
| Feedstock | 1-Propanol, Ammonia, Air |
| Catalyst | Metal oxides |
| Typical Yield | Moderate to High |
| Typical Selectivity | Moderate |
| Key Byproducts | Water, unreacted propanol, side products from oxidation |
| Advantages | Potential for using renewable feedstocks |
| Disadvantages | Higher feedstock cost (propanol), potential for catalyst deactivation |
Hydrocyanation of Ethylene: An Atom-Economical Approach
The hydrocyanation of ethylene is another potential route to this compound. This reaction involves the addition of hydrogen cyanide (HCN) across the double bond of ethylene, catalyzed by a transition metal complex.
Mechanism and Process:
The reaction is typically catalyzed by nickel(0) complexes with phosphite ligands. The mechanism involves the oxidative addition of HCN to the nickel center, followed by coordination of ethylene, migratory insertion, and reductive elimination of this compound to regenerate the catalyst.
Cost-Effectiveness Analysis:
While this route is atom-economical, the high toxicity and handling challenges associated with hydrogen cyanide are significant drawbacks. The cost of the nickel catalyst and the necessary ligands also contributes to the overall process economics. Furthermore, the direct comparison of its cost-effectiveness with the more established routes is not as well-documented in publicly available literature.
Comparative Summary and Future Outlook
The choice of the most cost-effective synthesis route for this compound is a complex decision that depends on a multitude of factors, including feedstock availability and price, capital investment capacity, and technological maturity.
| Synthesis Route | Primary Feedstock | Key Advantages | Key Disadvantages | Commercial Maturity |
| Acrylonitrile Hydrogenation | Acrylonitrile | High yield & selectivity, mature technology | Dependence on acrylonitrile price | High |
| Propane Ammoxidation | Propane | Low-cost feedstock | High CAPEX, lower selectivity, byproduct formation | Emerging |
| Propanol Ammoxidation | 1-Propanol | Potential for renewable feedstock | Higher feedstock cost | Moderate |
| Ethylene Hydrocyanation | Ethylene, HCN | Atom-economical | Use of highly toxic HCN | Low |
The hydrogenation of acrylonitrile remains the dominant industrial method due to its high efficiency and the well-established infrastructure for acrylonitrile production. However, the volatility of acrylonitrile prices provides a strong incentive for the development of alternative routes.
The ammoxidation of propane stands out as a promising long-term alternative, driven by the low and stable cost of propane. Continued research and development in catalyst technology to improve selectivity and reduce the required reaction severity will be crucial for this route to become economically competitive with the incumbent process.
The ammoxidation of propanol offers a pathway to a more sustainable "green" this compound, but its economic feasibility is currently hampered by the higher cost of bio-based feedstocks. As biorefinery technologies advance and the cost of bio-propanol decreases, this route may become more attractive.
For researchers and drug development professionals, understanding the nuances of these synthesis routes is essential. The choice of a particular route can have downstream implications on the impurity profile of the final this compound product, which can be a critical consideration in pharmaceutical applications. As the chemical industry continues to evolve towards greater sustainability and cost-efficiency, the landscape of this compound synthesis is likely to see a shift, with propane-based and bio-based routes gaining more prominence.
Experimental Protocols
Representative Laboratory Scale Synthesis of this compound via Hydrogenation of Acrylonitrile
Objective: To synthesize this compound by the catalytic hydrogenation of acrylonitrile using a supported nickel catalyst.
Materials:
-
Acrylonitrile (≥99%, inhibitor-free)
-
Hydrogen gas (high purity)
-
Ni-Cu-Zn on a support catalyst
-
Inert solvent (e.g., ethanol)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
The autoclave reactor is charged with the Ni-Cu-Zn catalyst and the inert solvent.
-
The reactor is sealed and purged several times with nitrogen gas to remove any air.
-
A known amount of acrylonitrile is introduced into the reactor.
-
The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 0.5 MPa).
-
The reaction mixture is heated to the target temperature (e.g., 150°C) with constant stirring.
-
The reaction progress is monitored by observing the hydrogen uptake from the pressure gauge.
-
Once the reaction is complete (no further hydrogen uptake), the reactor is cooled to room temperature and the excess hydrogen is carefully vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate is then subjected to distillation to separate the this compound from the solvent and any minor byproducts.
-
The purity of the isolated this compound is confirmed by gas chromatography (GC) and its identity is verified by spectroscopic methods (e.g., NMR, IR).
Safety Precautions:
-
Acrylonitrile is a toxic and flammable liquid. All handling should be performed in a well-ventilated fume hood.
-
Hydrogen gas is highly flammable. The reactor should be properly grounded and all potential ignition sources must be eliminated.
-
The reaction is carried out under pressure. The autoclave must be in good working condition and operated by trained personnel.
References
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- Intratec. (2024). ACRYLONITRILE PRODUCTION FROM PROPYLENE (FIXED BED AMMOXIDATION).
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- BenchChem. (2025).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Propionitrile
Propionitrile (CH₃CH₂CN), also known as ethyl cyanide, is a versatile solvent and intermediate in organic synthesis. However, its utility in the laboratory is matched by its significant hazards. As a highly flammable, volatile, and acutely toxic substance, its handling and disposal demand meticulous planning and execution. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in the principles of causality, ensuring that every step is understood not just as a rule, but as a necessary measure to mitigate specific, well-defined risks.
The Hazard Profile of this compound: Understanding the "Why"
Effective disposal begins with a comprehensive understanding of the risks. This compound presents a tripartite threat: flammability, acute toxicity, and environmental hazard.
-
Extreme Flammability: With a flash point of just 2°C (36°F), this compound is highly flammable.[1][2] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[3] Vapors also form explosive mixtures with air.[1][4] Therefore, all handling and disposal procedures must be conducted in the complete absence of ignition sources.
-
Acute Toxicity (Cyanide Poisoning): this compound is toxic by all routes of exposure—inhalation, ingestion, and skin absorption.[4] It is classified as fatal if swallowed, in contact with skin, or if inhaled.[3][5] The toxicity stems from its metabolism in the body to cyanide, which inhibits cellular respiration, potentially leading to rapid unconsciousness and death.[4] The effects can be delayed, necessitating immediate medical observation after any exposure.[4]
-
Environmental Hazard: this compound must be prevented from entering drains and waterways, as it is hazardous to aquatic life.[6] Improper disposal can lead to significant environmental contamination.
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before any waste is handled, the proper safety infrastructure must be in place. These are non-negotiable prerequisites for any work involving this compound.
Engineering Controls:
-
Fume Hood: All transfers and handling of this compound waste must be performed inside a certified chemical fume hood to control the highly toxic and flammable vapors.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[3]
-
Ignition Source Control: All potential ignition sources—open flames, hot surfaces, sparks from electrical equipment—must be strictly eliminated from the area.[3][7] Use only explosion-proof electrical equipment and non-sparking tools.[3]
-
Safety Shower and Eyewash Station: An accessible and operational safety shower and eyewash station are mandatory.
Personal Protective Equipment (PPE): The selection of PPE is critical and must be based on a thorough risk assessment.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or appropriate laminate gloves). Nitrile gloves offer limited short-term protection and should be changed immediately upon contact.[8] | Prevents skin absorption, which is a primary route of exposure leading to systemic toxicity.[1][4] |
| Body Protection | Flame-retardant and chemical-resistant lab coat or coveralls.[5] | Protects against splashes and minimizes skin contact. Flame-retardant material is crucial due to the high flammability. |
| Eye/Face Protection | Chemical splash goggles and a face shield.[1][5] | Protects against splashes and vapors which cause severe eye irritation.[3] A face shield provides an additional layer of protection. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is required if engineering controls are insufficient. For spills or emergencies, a self-contained breathing apparatus (SCBA) is essential.[2][4] | Protects against the inhalation of fatal concentrations of this compound vapor.[3] |
Table 1: Required Personal Protective Equipment for Handling this compound Waste
Managing Spills: An Immediate Action Protocol
Accidents happen, but a robust spill response plan can prevent a minor incident from becoming a major catastrophe.
For Small Spills (typically <100 mL in a fume hood):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Containment: Ensure the spill is contained within the fume hood.
-
Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, dry lime, soda ash, or vermiculite.[4][7] Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[9]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soapy water), followed by a final rinse. Collect all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate before resuming work.
For Large Spills (typically >100 mL or any spill outside a fume hood):
-
EVACUATE: Immediately evacuate the area, alerting all personnel.[1][4]
-
Isolate: Close doors to the affected area and prevent entry.
-
Ignition Control: From a safe distance, shut off all potential ignition sources if possible.
-
Call for Help: Contact your institution's emergency response team (e.g., Environmental Health & Safety) immediately. Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.
-
Ventilate: If safe to do so, increase ventilation to the area.
This compound Waste Disposal Workflow
The disposal of this compound is a regulated process. It is classified by the EPA as a P-listed hazardous waste (P101), indicating acute toxicity.[10] As such, it must be managed under strict federal and local guidelines.
Caption: this compound Waste Management Workflow.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
This compound waste must be kept separate from all other waste streams. This includes avoiding mixing with aqueous, non-hazardous, or even other organic solvent wastes.[11]
-
This segregation is crucial because its high toxicity and reactivity could pose dangers if mixed with incompatible chemicals (e.g., strong acids or bases).[4][7]
-
-
Containerization:
-
Use a designated waste container that is in good condition, compatible with this compound, and has a secure, tight-fitting lid.
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
-
Labeling:
-
The container must be clearly labeled as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The EPA Waste Code: "P101"
-
An accurate list of all components and their approximate percentages.
-
The appropriate hazard pictograms (e.g., flame for flammability, skull and crossbones for acute toxicity).[3]
-
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage location must be in a well-ventilated area, away from heat and ignition sources, and within secondary containment to control any potential leaks.[7]
-
-
Disposal via Licensed Contractor:
-
NEVER attempt to dispose of this compound down the drain or in regular trash.[6]
-
Chemical neutralization is not recommended for nitrile compounds in a standard laboratory setting. While methods like alkaline hydrolysis can degrade nitriles, they can be complex, generate heat, and may produce hazardous byproducts like ammonia gas.[11] This should only be attempted by highly trained personnel in a facility designed for such reactions.
-
The only approved and safe method for the final disposal of this compound is through a licensed hazardous waste disposal company.[5] Your institution's Environmental Health & Safety (EHS) office will manage this process.
-
The primary disposal technology used is high-temperature incineration .[5][10] Incineration at temperatures between 650°C and 1,600°C, equipped with afterburners and scrubbers, effectively destroys the organic molecule and manages hazardous combustion byproducts.[10][12]
-
By adhering to this structured protocol, researchers can ensure that this compound waste is managed in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of laboratory safety and professional integrity.
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Essential Protective Measures for Handling Propionitrile in a Laboratory Setting
An In-Depth Technical Guide
Propionitrile (also known as ethyl cyanide) is a highly versatile solvent and chemical intermediate. However, its utility is matched by its significant hazard profile. It is a highly flammable liquid and is acutely toxic if inhaled, ingested, or absorbed through the skin.[1][2] The primary danger stems from its metabolism within the body, where it can release cyanide, leading to chemical asphyxiation.[3][4][5] Understanding and mitigating these risks through rigorous personal protective equipment (PPE) protocols is not merely a recommendation—it is an absolute requirement for safe laboratory operations.
Immediate Safety Profile: this compound
Before handling, every user must be intimately familiar with the primary hazards associated with this compound.
| Hazard Class | GHS Hazard Statement | Pictogram | Precautionary Statement Summary |
| Flammability | H225: Highly flammable liquid and vapour.[1][2] | 🔥 | P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][2] |
| Acute Toxicity (Oral) | H301 / H300: Toxic / Fatal if swallowed.[1][2] | 💀 | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1][2] |
| Acute Toxicity (Dermal) | H311 / H310: Toxic / Fatal in contact with skin.[1][2] | 💀 | P280: Wear protective gloves/protective clothing. P302+P350: IF ON SKIN: Gently wash with plenty of soap and water.[2] |
| Acute Toxicity (Inhalation) | H330: Fatal if inhaled.[1] | 💀 | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air.[1] |
| Eye & Skin Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation.[1][2] | ❗ | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Part 1: Core Directive on Personal Protective Equipment (PPE)
A dynamic risk assessment is the foundation of safety when handling this compound. The level of PPE required is dictated by the scale of the operation, the potential for exposure, and the work environment (e.g., open bench vs. chemical fume hood).
A. Hand Protection: The First Line of Defense
This compound is readily absorbed through the skin, making glove selection a critical control point to prevent systemic toxicity.[5][6] Standard lightweight nitrile examination gloves are not sufficient for handling this compound, except for perhaps the most incidental contact, and even then, double-gloving is recommended.[7]
-
Causality: The choice of glove material must be based on its resistance to permeation and degradation by this compound. While specific breakthrough data for this compound is not always readily available, data for similar nitriles (like acetonitrile) and general chemical resistance charts provide essential guidance. Nitrile offers good protection against many chemicals, but for nitriles, more robust materials are often necessary for extended work.[8][9]
-
Recommendation: For tasks involving potential splash contact or short-duration handling, heavier-weight Nitrile gloves (minimum 8 mil) are a starting point, preferably double-gloved.[7][10] For operations with higher splash potential or immersion risk, Butyl rubber or Neoprene gloves are superior choices.[7][8] Always consult the glove manufacturer's specific chemical resistance guide.[11][12]
Table 2: Glove Selection Guide for this compound
| Scenario | Primary Recommendation | Secondary/Double Glove | Key Considerations |
| Small volume transfer (<50 mL) inside a fume hood | Nitrile (≥8 mil)[7] | Second pair of Nitrile gloves | Change gloves immediately upon suspected contact. |
| Larger volume work / Potential for splash | Butyl Rubber or Neoprene[7][8] | Nitrile (as an under-glove) | Ensure glove cuffs extend over lab coat sleeves. |
| Spill Cleanup / Immersion Potential | Butyl Rubber or Silver Shield® | N/A | Choose gloves with longer cuffs. |
B. Eye and Face Protection: Preventing Ocular Exposure
This compound vapors and splashes can cause severe eye irritation.[1] Standard safety glasses do not provide adequate protection against chemical splashes.
-
Recommendation: Always wear chemical splash goggles that conform to ANSI Z87.1 standards. When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a full-face shield must be worn in addition to chemical splash goggles.[2][13] This combination provides comprehensive protection for the eyes and face.
C. Body Protection: Shielding Against Dermal Contact
Protective clothing is necessary to prevent skin exposure from spills or splashes.
-
Recommendation: A flame-resistant lab coat is mandatory due to this compound's high flammability. For larger-scale operations, a chemical-resistant apron made of neoprene or a similar material should be worn over the lab coat.[14] Ensure clothing provides full coverage; long pants and closed-toe shoes are required at all times. Contaminated clothing must be removed immediately, and the affected skin flushed with water for at least 15 minutes.[6]
D. Respiratory Protection: Managing Inhalation Hazards
This compound is volatile and fatal if inhaled.[1] Therefore, engineering controls are the primary method for mitigating this risk.
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to control airborne vapor levels.
-
Respirator Use: Respirators should not be the primary means of protection but are essential for emergency situations (like a large spill) or when engineering controls are not feasible. The selection of a respirator must be based on the airborne concentration of this compound.[3] All respirator use must be part of a comprehensive respiratory protection program that complies with OSHA 29 CFR 1910.134, including medical clearance, fit-testing, and training.[15]
Table 3: NIOSH Respirator Recommendations for this compound
| Concentration | NIOSH Recommended Respirator | Assigned Protection Factor (APF) |
| Up to 60 ppm | Any chemical cartridge respirator with organic vapor cartridge(s). | 10 |
| Up to 150 ppm | Any supplied-air respirator operated in a continuous-flow mode. | 25 |
| Up to 300 ppm | Any chemical cartridge respirator with a full facepiece and organic vapor cartridge(s). | 50 |
| Emergency / Unknown | Any self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode. | 10,000 |
| (Source: NIOSH Pocket Guide to Chemical Hazards)[3] |
Part 2: Operational and Disposal Plans
Procedural discipline is as crucial as the PPE itself. The following workflows are designed to minimize risk during handling and in the event of an emergency.
A. PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Immediate first aid procedures following exposure to this compound.
Spill Response (Small Scale < 100 mL):
-
Evacuate and Isolate: Alert personnel in the immediate area and evacuate. Restrict access.
-
Remove Ignition Sources: Extinguish all flames and turn off any spark-producing equipment. [16]3. Ventilate: Ensure the chemical fume hood is operating.
-
Don PPE: At a minimum, wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or butyl rubber gloves. If the spill is outside a fume hood, a respirator may be necessary.
-
Contain and Absorb: Cover the spill with a non-combustible absorbent material like dry sand, vermiculite, or soda ash. [16][17]Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste. [6][16]7. Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place all contaminated cleaning materials into the hazardous waste container.
-
Dispose: All waste generated from the cleanup must be disposed of as hazardous chemical waste according to your institution's environmental health and safety (EHS) guidelines.
Disposal of Unused this compound:
-
All waste this compound and contaminated materials must be collected in a properly labeled, sealed hazardous waste container.
-
Never dispose of this compound down the drain.
-
For larger quantities, chemical neutralization via alkaline hydrolysis to less toxic compounds may be an option, but this should only be performed by trained personnel following a validated standard operating procedure. [18]Consult your institution's EHS department for guidance.
By adhering to these rigorous PPE and handling protocols, you can effectively manage the risks associated with this compound, ensuring a safer laboratory environment for yourself and your colleagues.
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- SAFETY D
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
